molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol CAS No. 76950-43-1

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Cat. No.: B1353633
CAS No.: 76950-43-1
M. Wt: 142.2 g/mol
InChI Key: MPJZCYUPWINKPK-UHFFFAOYSA-N
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Description

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol
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InChI

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZCYUPWINKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101020240
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Molecular Weight

142.20 g/mol
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CAS No.

76950-43-1
Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Record name (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol
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Record name 1,4-Diazabicyclo[2.2.2]octane-2-methanol
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Record name 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted DABCO Scaffolds

The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework, a conformationally rigid tertiary amine, is a privileged scaffold in medicinal chemistry and materials science. Its unique stereoelectronic properties have led to its incorporation into a wide array of biologically active molecules and its widespread use as a catalyst in organic synthesis. The introduction of functional groups onto the DABCO core, such as the hydroxymethyl group in {1,4-diazabicyclo[2.2.2]octan-2-yl}methanol, provides a valuable handle for further molecular elaboration, enabling the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the synthetic strategies for obtaining this versatile building block, with a focus on practical, field-proven methodologies and the underlying chemical principles.

PART 1: Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, suggesting two main synthetic strategies.

G cluster_route1 Route 1: Cyclization Strategy cluster_route2 Route 2: Functional Group Interconversion Target This compound Piperazine Piperazine Target->Piperazine Dibromopropanol 2,3-Dibromo-1-propanol Target->Dibromopropanol Reduction Reduction Target->Reduction Ester {1,4-Diazabicyclo[2.2.2]octan-2-yl}carboxylate Reduction->Ester

Figure 1: Retrosynthetic analysis of this compound.

Route 1 , the more direct approach, involves the construction of the bicyclic core through the reaction of a C2-synthon (piperazine) with a C3-difunctionalized propane derivative. Route 2 relies on the initial synthesis of a DABCO derivative with a carboxylic acid or ester functionality at the C2 position, followed by reduction to the primary alcohol. This guide will detail both approaches, providing step-by-step protocols and a critical evaluation of each.

PART 2: Core Synthetic Methodologies

Methodology 1: Double N-Alkylation and Intramolecular Cyclization of Piperazine

This is the most direct and widely cited method for the synthesis of this compound. The strategy relies on the reaction of piperazine with 2,3-dibromo-1-propanol in the presence of a base.

The reaction proceeds through a tandem sequence of intermolecular and intramolecular nucleophilic substitution reactions.

G Ester {DABCO}-COOR Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 1. LiAlH4 Aldehyde {DABCO}-CHO Tetrahedral1->Aldehyde -ROH Tetrahedral2 Tetrahedral Intermediate 2 Aldehyde->Tetrahedral2 2. LiAlH4 Product {DABCO}-CH2OH Tetrahedral2->Product H3O+ workup

Figure 3: General mechanism for the reduction of a {DABCO}-ester with LiAlH4.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the {1,4-diazabicyclo[2.2.2]octan-2-yl}carboxylate ester in the same anhydrous solvent to the LiAlH4 suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it with ether or THF.

  • Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or chromatography as needed.

PART 3: Characterization and Quality Control

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Analytical Technique Expected Observations
1H NMR Complex multiplet signals in the aliphatic region corresponding to the protons of the bicyclic core. A distinct signal for the CH2OH group and a broad singlet for the hydroxyl proton (exchangeable with D2O).
13C NMR Signals corresponding to the unique carbon atoms of the DABCO framework and a signal for the hydroxymethyl carbon.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm-1 due to the O-H stretching of the alcohol. C-H stretching and bending vibrations in the 2800-3000 cm-1 and ~1450 cm-1 regions, respectively. A C-O stretching vibration around 1050 cm-1.
Mass Spectrometry (MS) The molecular ion peak (M+) at m/z = 142.20, along with characteristic fragmentation patterns of the DABCO core.
Melting Point 103.2-113.5 °C (as reported for the product from Methodology 1).

PART 4: Stereochemical Considerations

This compound possesses a stereocenter at the C2 position, and therefore exists as a pair of enantiomers. The synthetic methods described above will produce a racemic mixture. For applications where a single enantiomer is required, a stereoselective synthesis or a resolution of the racemic mixture is necessary.

Strategies for obtaining enantiomerically pure material include:

  • Chiral Resolution: Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid), followed by fractional crystallization and liberation of the desired enantiomer.

  • Asymmetric Synthesis: While a direct asymmetric synthesis of the target molecule is not widely reported, the development of such a route, potentially involving a chiral catalyst or a chiral starting material, would be a significant advancement.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through the direct cyclization of piperazine with 2,3-dibromo-1-propanol. This method is robust and provides the target compound in good yield and purity. The alternative route involving the reduction of a carboxylate precursor, while less direct, offers potential for stereocontrol. The availability of this versatile building block opens up numerous possibilities for the design and synthesis of novel molecules with tailored properties for applications in drug discovery and materials science. Future research in this area should focus on the development of efficient and scalable stereoselective synthetic routes to access the individual enantiomers of this important compound.

References

physical and chemical properties of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Executive Summary

This compound, a chiral derivative of the well-known catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), is a bifunctional molecule of significant interest to the scientific community. Its unique structure, combining a rigid bicyclic diamine core with a primary alcohol, imparts a valuable set of properties. The inherent basicity and nucleophilicity of the tertiary amine nitrogens, coupled with the reactivity of the hydroxyl group and the presence of a stereocenter, make this compound a versatile building block and ligand. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers in catalysis and pharmaceutical development.

Introduction: A Molecule of Structural and Functional Significance

This compound, registered under CAS number 76950-43-1, is an organic compound featuring the DABCO cage structure substituted with a hydroxymethyl group at the C-2 position.[1][2] This substitution introduces a chiral center, rendering the molecule a valuable asset for asymmetric synthesis. The parent DABCO structure is renowned for its potent nucleophilic and basic character, serving as a non-nucleophilic base and catalyst in a myriad of organic transformations, including the Baylis-Hillman reaction and polyurethane polymerization.[3][4][5] The addition of the methanol moiety not only provides a reactive handle for further functionalization but also enhances solubility in polar protic solvents, broadening its applicability.[2] This guide will delve into the core scientific principles governing the behavior of this compound, providing the technical insights necessary for its effective application in research and development.

Caption: 2D representation of this compound structure.

Physicochemical Properties

The physical characteristics of this compound are dictated by the interplay between its rigid, cage-like hydrocarbon backbone and the polar amine and alcohol functional groups. This duality influences its state, solubility, and thermal properties. The compound is typically a white to light yellow or brown solid or clear liquid, a variability that likely depends on purity.[2][6][7] Its hygroscopic nature, inherited from the parent DABCO, necessitates storage in a dry environment.[6][8]

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
CAS Number 76950-43-1[1][9]
Molecular Formula C₇H₁₄N₂O[1][2][9]
Molecular Weight 142.20 g/mol [1][9]
Appearance Light yellow to Brown powder/lump/clear liquid[2][7]
Melting Point 70-72 °C[10]
Boiling Point 280 °C at 101.5 kPa[10]
Density 1.21 g/cm³ (predicted)[10]
XLogP3 -0.8[1]
Topological Polar Surface Area 26.7 Ų[1]
Solubility Enhanced solubility in polar solvents[2]

The negative XLogP3 value indicates a hydrophilic character, which is consistent with the presence of two nitrogen atoms and a hydroxyl group capable of forming hydrogen bonds.[1] This explains its enhanced solubility in polar solvents like water and alcohols compared to the parent DABCO.[2][11]

Spectral Data Analysis

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectral characteristics.

  • ¹H NMR: The spectrum would be complex due to the rigid bicyclic system. Key expected signals include a broad singlet for the hydroxyl proton (O-H), a multiplet for the proton at the chiral center (C2-H), distinct signals for the diastereotopic protons of the hydroxymethyl group (-CH₂OH), and a series of overlapping multiplets for the 10 protons on the ethylene bridges of the cage structure.

  • ¹³C NMR: The spectrum should display seven distinct signals corresponding to each carbon atom in the asymmetric structure. The carbon of the CH₂OH group would appear around 60-70 ppm, while the carbons of the bicyclic cage would be found further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching would appear just below 3000 cm⁻¹. C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns would involve the loss of the hydroxymethyl group or fragmentation of the bicyclic core.

Chemical Properties and Reactivity

The chemical behavior of this compound is defined by its three primary functional components: the two tertiary amine nitrogens and the primary hydroxyl group.

Basicity and Nucleophilicity of the Amine Centers

The two nitrogen atoms retain the strong basic and nucleophilic character of DABCO.[2] The pKa values of protonated DABCO are approximately 3.0 and 8.8.[4] A similar profile is expected for this derivative, making it a competent base for catalyzing a variety of reactions. The lone pairs on the nitrogen atoms are sterically accessible, allowing the molecule to act as a nucleophile, for instance, in ring-opening reactions or in forming quaternary ammonium salts.[12][13]

Reactivity of the Primary Alcohol

The hydroxymethyl group is a versatile handle for chemical modification. It can undergo a range of classical alcohol reactions:

  • Esterification: Reaction with acyl chlorides or anhydrides to form esters, such as (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate.[14]

  • Etherification: Conversion to ethers via reactions like the Williamson ether synthesis.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed.

  • Leaving Group Conversion: Transformation into a better leaving group (e.g., tosylate) to facilitate nucleophilic substitution.

Catalytic Potential and Ligand Chemistry

The combination of a basic amine site and a hydrogen-bond-donating alcohol group allows for bifunctional catalysis. Its chiral nature makes it a prime candidate for development as a ligand in asymmetric metal catalysis or as an organocatalyst. Furthermore, it can serve as a ligand in coordination chemistry, with both the nitrogen and oxygen atoms available for chelation to metal centers.[2]

Reactivity_Pathways cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity cluster_bifunctional Bifunctional Roles main This compound proton Protonation (Base) main->proton + H⁺ alkyl Alkylation (Nucleophile) main->alkyl + R-X ester Esterification main->ester + Acyl Halide ether Etherification main->ether + R-X, Base oxidation Oxidation main->oxidation + [O] catalyst Bifunctional Catalyst main->catalyst e.g., H-bonding catalysis ligand Chiral Ligand main->ligand + Metal Center

Caption: Key reactivity pathways for this compound.

Synthesis and Purification

Several synthetic routes to this compound can be envisioned, with a common strategy involving the reduction of a corresponding carboxylic acid derivative.

Experimental Protocol: Reduction of a Precursor Ester

A reliable method involves the reduction of an ester, such as ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[15]

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 molar equivalents) is prepared in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to 0 °C in an ice bath.

  • Substrate Addition: The precursor ester, dissolved in the same anhydrous solvent, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The causality here is critical: slow addition is necessary to control the highly exothermic reaction between the hydride and the ester.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is designed to safely neutralize the excess hydride and precipitate the aluminum salts as a granular solid, which is easier to filter.

  • Isolation: The resulting solid is removed by filtration, and the filter cake is washed thoroughly with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization or column chromatography.

Synthesis_Workflow start Prepare LiAlH₄ suspension in dry THF at 0°C add_ester Add precursor ester solution dropwise start->add_ester Inert Atmosphere reflux Warm to RT, then reflux for 2-4 hours add_ester->reflux Exotherm Control quench Quench sequentially with H₂O, 15% NaOH, H₂O reflux->quench Reaction Complete (TLC) filter Filter to remove aluminum salts quench->filter Granular Precipitate Forms extract Dry filtrate and evaporate solvent filter->extract Collect Filtrate purify Purify by crystallization/chromatography extract->purify

Caption: Generalized workflow for the synthesis via ester reduction.

Applications in Research and Drug Development

The unique structural attributes of this compound position it as a valuable compound in several high-impact research areas.

  • Asymmetric Catalysis: As a chiral amino alcohol, it is an ideal scaffold for developing new chiral ligands for transition-metal-catalyzed asymmetric reactions (e.g., hydrogenations, C-C bond formations) or as a chiral organocatalyst itself.

  • Pharmaceutical Building Block: The DABCO core is a recognized pharmacophore in medicinal chemistry. Derivatives have been investigated for various therapeutic applications.[16] For example, quaternized DABCO derivatives have shown promise as nonplatinum anticancer agents, demonstrating high cytotoxicity against several cancer cell lines.[17] this compound serves as a chiral starting material for the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs).

  • Polymer Science: Like its parent compound, it can act as a catalyst or curing agent in the production of polymers, most notably polyurethanes.[2] The hydroxyl group can also be incorporated into the polymer backbone, modifying the final properties of the material.

Safety and Handling

Adherence to proper safety protocols is essential when handling this compound.

  • GHS Hazard Classification: The compound is classified as a flammable solid (H228) and may cause an allergic skin reaction (H317).[1]

  • Precautionary Measures:

    • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[6][8]

Conclusion

This compound is more than just a substituted amine; it is a sophisticated chemical tool. Its rigid chiral framework, combined with the dual reactivity of its amine and alcohol functionalities, provides a rich platform for innovation. For the medicinal chemist, it offers a stereodefined scaffold for new therapeutics. For the materials scientist, it is a functional monomer and catalyst. For the synthetic chemist, it is a versatile ligand and building block for asymmetric synthesis. The comprehensive data and protocols presented in this guide are intended to empower researchers to unlock the full potential of this remarkable compound.

References

  • (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. PubChem. [Link]

  • 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of highly substituted imidazoles and azo linked bis-imidazoles under ultrasonic irradiation. Chemical Review and Letters. [Link]

  • CA2271072A1 - 1,4-diazabicyclo [2.2.2] oct-2-ylmethyl derivatives, their preparation and their application in therapeutics.
  • (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate. PubChem. [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indole. ACS Publications. [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. [Link]

  • 280-57-9 | 1,4-Diazabicyclo(2.2.2)octane. ChemSrc. [Link]

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. PMC - NIH. [Link]

  • Pressure induced transformations of 1,4-diazabicyclo[2.2.2]octane (dabco) hydroiodide: Diprotonation of dabco, its N-methylation and co-crystallization with methanol. ResearchGate. [Link]

  • Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Naturforschung B. [Link]

  • Synthesis, Phase Transition and Dielectric Properties of 1, 4-Diazabicyclo[2.2.2]octane-Cyanide Cobalt(Ⅲ) Three-Dimensional Framework Hydrogen-Bonding Crystal. Chinese Journal of Inorganic Chemistry. [Link]

  • Crystal structures of 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate dihydrate and 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate). Acta Crystallographica Section E. [Link]

  • N‑A lkylated 1,4 -Diazabicyclo[2.2.2]octane−Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher In. DOI. [Link]

  • 1,4-diazabicyclo[2.2.2]octane-2-methanol. PubChemLite. [Link]

  • US5663173A - N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)methyl] benzamide derivatives, their preparations and their application in therapeutics.
  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett. [Link]

  • Cas 280-57-9,1,4-Diazabicyclo[2.2.2]octane. lookchem.com. [Link]

  • Self-Assembling Metallocomplexes of the Amphiphilic 1,4-Diazabicyclo[2.2.2]octane Derivative as a Platform for the Development of Nonplatinum Anticancer Drugs. ACS Omega. [Link]

  • Pressure-Induced Solvate Crystallization of 1,4-Diazabicyclo[2.2.2]octane Perchlorate with Methanol. ACS Publications. [Link]

  • Chemical Properties of Triethylenediamine (CAS 280-57-9). Cheméo. [Link]

  • Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. ResearchGate. [Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. jchemres.com. [Link]

  • Pressure-Induced Solvate Crystallization of 1,4-Diazabicyclo[2.2.2]octane Perchlorate with Methanol. ACS Publications. [Link]

  • DABCO. Wikipedia. [Link]

  • Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. ResearchGate. [Link]

  • 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

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Structure Elucidation of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol: A Multi-Technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The {1,4-diazabicyclo[2.2.2]octane} (DABCO) scaffold is a cornerstone in medicinal chemistry, prized for its rigid conformational structure and unique electronic properties. The functionalized derivative, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, presents as a valuable chiral building block for synthesizing complex therapeutic agents. Its unambiguous structural characterization is paramount to ensuring stereochemical integrity and predictable pharmacological activity in downstream applications. This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this molecule, moving from fundamental verification to absolute stereochemical assignment. We will explore the causality behind the selection of each analytical technique, emphasizing a self-validating system of protocols essential for regulatory and research environments.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex structural arrangements, the first principle is to verify the molecular formula (C₇H₁₄N₂O) and molecular weight (142.20 g/mol )[1]. This foundational step prevents misinterpretation of more nuanced spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry can confirm the nominal mass, HRMS is non-negotiable for definitive molecular formula assignment. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish the target molecule from other potential isobaric impurities, providing a high degree of confidence in the elemental composition. The choice of ionization technique is critical; Electrospray Ionization (ESI) is ideal for this polar, basic molecule as it readily accepts a proton to form the [M+H]⁺ ion.

Expected Observations:

  • [M+H]⁺ Ion: An exact mass peak corresponding to C₇H₁₅N₂O⁺.

  • Fragmentation: Collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment would likely show characteristic losses, such as the loss of H₂O or the hydroxymethyl group (•CH₂OH), providing initial clues about the connectivity.

Elemental Analysis

Trustworthiness: This classical technique serves as an orthogonal, quantitative validation of the molecular formula derived from HRMS. It provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which must align with the theoretical values for C₇H₁₄N₂O. A close match (typically within ±0.4%) is a key indicator of sample purity.

ElementTheoretical %
Carbon (C)59.12%
Hydrogen (H)9.92%
Nitrogen (N)19.70%
Oxygen (O)11.25%

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the atomic connectivity and identify functional groups. The overall workflow is designed to be synergistic, with each technique building upon the insights of the last.

Elucidation_Workflow cluster_0 Foundational Analysis cluster_1 Spectroscopic Analysis cluster_2 Stereochemical Assignment HRMS HRMS (Molecular Formula) IR FTIR (Functional Groups) HRMS->IR EA Elemental Analysis (Purity & Formula) EA->IR NMR_1D 1D NMR (¹H, ¹³C) (Atomic Environments) IR->NMR_1D Confirms -OH NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Assign signals NMR_3D NOESY/ROESY (Relative Stereochemistry) NMR_2D->NMR_3D Build 3D model XRay X-Ray Crystallography (Absolute Configuration) NMR_3D->XRay Confirm relative stereochemistry

Caption: Overall workflow for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides a rapid and definitive "fingerprint" of the functional groups present. For this compound, we are specifically looking for evidence of the hydroxyl and amine groups, which are defining features of this amino alcohol.[2][3]

Expected Spectral Features:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol O-HStretching, H-bonded3200-3500 (Broad)
Aliphatic C-HStretching2850-2960 (Strong)
Tertiary Amine C-NStretching1000-1250 (Medium)
Primary Alcohol C-OStretching~1050 (Strong)

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Acquire the spectrum, typically over a range of 4000-500 cm⁻¹. Perform a background scan of the clean crystal first for subtraction.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. A combination of 1D and 2D experiments is required to solve the structure completely.

2.2.1. ¹H and ¹³C NMR: The Atomic Census

  • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Due to the rigid bicyclic structure, many protons are chemically non-equivalent and will exhibit complex splitting patterns.

  • ¹³C NMR: Reveals the number of unique carbon environments. For the C₇H₁₄N₂O structure, we expect to see 7 distinct carbon signals, confirming the molecular asymmetry.

Predicted Chemical Shifts (in CDCl₃):

Assignment¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Notes
-CH ₂OH~3.5-3.8~65Doublet of doublets
-CH₂OH Variable (Broad s)-Exchangeable proton
CH (2)~2.8-3.1~60Multiplet
Bridgehead CH (4)~2.7-3.0~55Multiplet
N-CH~2.5-3.2~45-55Complex multiplets

2.2.2. 2D NMR: Building the Molecular Skeleton

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a complex, non-aromatic system like this, 2D NMR is not optional; it is essential.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart). It allows us to trace the proton connectivity networks through the bicyclic system and into the hydroxymethyl side chain.

Caption: Expected COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their directly attached carbons. It produces a 2D map where each peak correlates a specific ¹H signal with its corresponding ¹³C signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to connecting the different spin systems identified by COSY. It reveals correlations between protons and carbons that are 2-3 bonds away. The most critical correlation to observe would be between the protons of the hydroxymethyl group (-CH₂OH) and the C2 carbon of the DABCO ring, unambiguously placing the substituent at the 2-position.

HMBC_Correlations H_CH2OH Protons on -CH₂OH C2 Carbon-2 H_CH2OH->C2 2-3 bond correlation C3 Carbon-3 H_CH2OH->C3 2-3 bond correlation

Caption: Key HMBC correlations confirming substituent position.

Protocol 2: Standard NMR Experiment Suite

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Filter the solution into a 5 mm NMR tube.

  • ¹H Acquisition: Acquire a standard proton spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard pulse programs. Processing parameters should be optimized to resolve the complex aliphatic region.

  • Data Analysis: Use NMR software to integrate the data from all experiments to build the complete molecular structure piece by piece.

Stereochemistry: Defining the 3D Architecture

Determining the three-dimensional arrangement of atoms is often the most challenging, yet most critical, aspect of structure elucidation for chiral molecules in drug development.

Relative Stereochemistry via NOESY/ROESY

Expertise & Causality: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of their bonding. A NOESY or ROESY experiment maps these spatial proximities. For this molecule, we would look for NOE correlations between the proton on C2 and protons on the bicyclic cage to determine the orientation (endo or exo) of the hydroxymethyl substituent relative to the ethano-bridge.

Absolute Configuration via Single-Crystal X-Ray Crystallography

Trustworthiness: X-ray crystallography is the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[4] By diffracting X-rays off a single, well-ordered crystal, a precise electron density map can be generated, revealing the exact position of every atom.

Causality: To determine the absolute configuration of the C2 stereocenter, the analysis must either be performed on a co-crystal with a known chiral reference (e.g., a chiral acid) or by using anomalous dispersion effects, typically requiring the presence of a heavier atom. If the sample is a racemate, crystallography will reveal the presence of both enantiomers in the unit cell.

Protocol 3: Single-Crystal Growth and X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas. Collect diffraction data using a modern diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine the model against the experimental data to obtain the final structure.

  • Absolute Structure Determination: Calculate the Flack parameter to confidently assign the absolute stereochemistry. A value near zero for the correct enantiomer confirms the assignment.

Conclusion: An Integrated and Self-Validating Approach

The complete and unambiguous structure elucidation of this compound is not achieved by a single technique, but by the logical and synergistic application of multiple analytical methods. The process begins with confirming the fundamental molecular formula via HRMS and elemental analysis. It then proceeds to build the 2D connectivity map using a suite of powerful 1D and 2D NMR experiments, corroborated by the functional group information from FTIR. Finally, the precise and critical 3D stereochemistry is determined using advanced NMR or, most definitively, by single-crystal X-ray crystallography. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data required for advanced drug development and synthetic chemistry applications.

References

  • MDPI. Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization.[Link]

  • PubMed. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products.[Link]

  • Grantome. Structure Elucidation Of Alkaloids.[Link]

  • Scribd. Structural Elucidation of Alkaloids.[Link]

  • Slideshare. Structural determination of alkaloids.[Link]

  • PubChem. (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol.[Link]

  • ResearchGate. Methods for the Structure Elucidation of Alkaloids.[Link]

  • ACS Omega. N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles.[Link]

Sources

Spectroscopic and Structural Characterization of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol is a chiral, saturated heterocyclic alcohol with a rigid cage-like structure. Its unique stereochemical and electronic properties, stemming from the 1,4-diazabicyclo[2.2.2]octane (DABCO) core and the appended hydroxymethyl group, make it a molecule of significant interest in fields ranging from catalysis and materials science to pharmaceutical development. As a potential chiral ligand or a versatile building block, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for elucidating its role in chemical transformations.

This technical guide addresses a notable gap in the publicly available scientific literature by providing a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound. Due to the scarcity of published experimental data for this specific molecule, this document leverages predictive models, data from analogous structures, and fundamental spectroscopic principles to construct a reliable analytical framework. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed interpretations and standardized protocols to guide researchers in their empirical work.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a bicyclic amine framework with a primary alcohol substituent at the C2 position, introducing a chiral center.

Caption: Structure of this compound.

The rigid DABCO skeleton locks the molecule into a specific conformation, which has profound implications for its NMR spectra, particularly the coupling constants between protons. The presence of two nitrogen atoms and a hydroxyl group dictates its reactivity, solubility, and key features in its IR and mass spectra.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₄N₂OPubChem[1]
Molecular Weight142.20 g/mol PubChem[1]
Monoisotopic Mass142.110613074 DaPubChem[1]
Predicted XlogP-0.8PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The predictions below are based on established chemical shift principles and data from the parent DABCO molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The asymmetry introduced by the hydroxymethyl group at C2 means that all protons on the bicyclic core are chemically non-equivalent, leading to a complex spectrum.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.6 - 3.8dd2H-CH₂OHProtons of the hydroxymethyl group, split by the adjacent C2-H.
~ 3.0 - 3.2m1HC2-HMethine proton at the point of substitution, expected to be deshielded by both the adjacent nitrogen and oxygen atoms.
~ 2.6 - 3.0m10HDABCO core CH₂Complex, overlapping multiplets corresponding to the 10 remaining protons on the DABCO cage. Protons α to nitrogen are expected in this region.
~ 2.0br s1H-OHThe hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be simpler, with a distinct signal for each of the seven carbon atoms.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 65 - 70-CH₂OHCarbon of the hydroxymethyl group, deshielded by the attached oxygen.
~ 55 - 60C2Methine carbon bearing the substituent, deshielded by adjacent N and O.
~ 45 - 55C3, C5, C7Bridgehead carbons adjacent to two nitrogen atoms.
~ 40 - 50C6, C8Carbons α to a single nitrogen atom.
Experimental Protocol: NMR Spectroscopy

The causality behind a robust NMR experiment lies in meticulous sample preparation and parameter selection to ensure high-resolution data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; for this molecule, CDCl₃ is a good starting point, but D₂O could be used to exchange the -OH proton, causing its signal to disappear, which is a useful diagnostic test.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is crucial for resolving the complex multiplets of the cage protons.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions from the O-H, C-H, C-N, and C-O bonds, as well as complex vibrations from the bicyclic core.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3200 - 3500Strong, BroadO-H stretchAlcohol
2850 - 3000StrongC-H stretchAlkane (CH, CH₂)
1450 - 1480MediumC-H bendAlkane (CH₂)
1260 - 1350MediumC-N stretchAmine
1000 - 1100StrongC-O stretchPrimary Alcohol

The spectrum will also contain a complex "fingerprint region" below 1400 cm⁻¹, which will include the characteristic skeletal vibrations of the DABCO cage, similar to those observed for the parent molecule.[2]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 142. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 143 would be prominent.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIonSource
143.1179[M+H]⁺PubChem (Predicted)[3]
165.0998[M+Na]⁺PubChem (Predicted)[3]
181.0738[M+K]⁺PubChem (Predicted)[3]

Under electron ionization (EI), fragmentation is expected. A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom or the loss of the hydroxymethyl group.

G M [M]⁺˙ m/z = 142 F1 [M - •CH₂OH]⁺ m/z = 111 M->F1 Loss of •CH₂OH F2 [C₄H₉N₂]⁺ m/z = 85 M->F2 α-cleavage

Caption: Plausible EI fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI+.

  • Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization technique. ESI is a soft method ideal for observing the protonated molecular ion with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the m/z values with high accuracy (typically to four or five decimal places).

  • Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass calculated for the elemental formula C₇H₁₄N₂O to confirm the compound's composition.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of this compound. The expected NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working on the synthesis, purification, and application of this intriguing molecule. While these predictions offer a robust starting point, it is imperative that they are ultimately validated by empirical data. The detailed protocols provided are designed to assist in the acquisition of high-quality experimental spectra, which will be instrumental in confirming the structure and purity of this compound and advancing its scientific exploration.

References

  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 80(1), 553–559. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11062492, (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. Retrieved from [Link]

  • Université du Luxembourg (n.d.). PubChemLite - 1,4-diazabicyclo[2.2.2]octane-2-methanol (C7H14N2O). Retrieved from [Link]

  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134–140. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

CAS number 76950-43-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol (CAS 76950-43-1) for Researchers and Drug Development Professionals

Introduction

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol, registered under CAS number 76950-43-1, is a bifunctional organic compound featuring a rigid 1,4-diazabicyclo[2.2.2]octane (DABCO) core appended with a primary hydroxymethyl group. While it is well-documented industrially as a potent catalyst for polyurethane synthesis, its true potential for scientists in the pharmaceutical and medicinal chemistry fields lies in its utility as a versatile, three-dimensional chemical scaffold. The unique conformational rigidity of the bicyclic amine system, combined with the reactive handle provided by the alcohol function, presents a valuable starting point for the synthesis of novel molecular entities aimed at complex biological targets.

This guide provides a senior application scientist's perspective on the core properties, synthesis, reactivity, and, most critically, the strategic application of this compound in a research and development setting. We will move beyond simple data recitation to explore the causal chemistry that makes this molecule a compelling building block for drug discovery programs.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any experimental protocol. The key identifiers and physicochemical characteristics of CAS 76950-43-1 are summarized below.

Structural and Chemical Identifiers

The compound is a bicyclic tertiary amine with a primary alcohol functional group. Its structure is systematically named (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol.

IdentifierValueSource
CAS Number 76950-43-1[1]
IUPAC Name (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol[2]
Synonyms 1,4-Diazabicyclo[2.2.2]octane-2-methanol, DABCO-OMe, R-Zeta, 2-(Hydroxymethyl)triethylenediamine[3]
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
SMILES C(O)C1N2CCN(C1)CC2[3]
InChI Key MPJZCYUPWINKPK-UHFFFAOYSA-N[3]
Physicochemical Properties

The physical properties indicate a stable, solid compound with a high boiling point. The presence of both the amine nitrogens and the hydroxyl group suggests good solubility in polar solvents, a critical attribute for reaction chemistry and potential formulation studies.[3]

PropertyValueSource
Physical Form Light yellow to brown powder, lump, or clear liquid; often a white solid[2][3]
Melting Point 70-72 °C[4]
Boiling Point 280 °C at 101.5 kPa[4]
Density 1.21 g/cm³ at 20 °C[4][5]
Vapor Pressure 0.95-1.6 Pa at 20-25 °C[4][5]
pKa (Predicted) 14.60 ± 0.10[5]
LogP 0.3 at 25 °C and pH 10[4]

Part 2: Synthesis and Chemical Reactivity

Synthetic Protocol

A common synthetic route to (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol involves the reaction of piperazine with 2,3-dibromo-1-propanol.[6] This procedure builds the bicyclic core in a controlled manner.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a 1-liter, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add piperazine (2 molar equivalents) and 400 mL of water.

  • Reagent Addition: Add 2,3-dibromo-1-propanol (2.1 molar equivalents). Subsequently, add 4 molar equivalents of 30% sodium hydroxide solution.

  • Catalyst Introduction: Add a phase-transfer catalyst, N-benzyl-N,N,N-triethylammonium chloride, corresponding to 1% of the total reactant weight. The catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

  • Reaction Execution: Heat the mixture to 90-95 °C and maintain this temperature with vigorous stirring for 8 hours. The elevated temperature is necessary to overcome the activation energy for the multiple N-alkylation steps required to form the bicyclic system.

  • Work-up and Isolation:

    • After the reaction is complete, distill off all water from the reaction mixture.

    • Cool the residue, then add 400 mL of methanol and stir thoroughly to dissolve the product and precipitate the sodium bromide byproduct.

    • Filter off the sodium bromide and wash the filter cake with additional methanol.

    • Combine the filtrates, concentrate them under reduced pressure, and cool to induce crystallization.

    • Collect the product crystals by filtration and dry them to yield the final product.[6]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts Piperazine Piperazine Reaction Reaction Vessel (Water, 90-95°C, 8h) Piperazine->Reaction Dibromopropanol 2,3-Dibromo-1-propanol Dibromopropanol->Reaction NaOH NaOH (30% aq.) NaOH->Reaction PTC Phase Transfer Catalyst (Benzyltriethylammonium chloride) PTC->Reaction Distill Distillation (Remove Water) Reaction->Distill Mixture Extract Methanol Extraction & Filtration Distill->Extract Residue Crystallize Concentration & Crystallization Extract->Crystallize Methanol Filtrate Byproduct Sodium Bromide (Byproduct) Extract->Byproduct Product (1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol (CAS 76950-43-1) Crystallize->Product

Caption: Synthesis workflow for CAS 76950-43-1.

Core Reactivity

The molecule's utility stems from its two distinct reactive centers:

  • The Bicyclic Amine Core: The nitrogen atoms are basic and nucleophilic.[3] This allows for reactions like salt formation, quaternization, and coordination with metals. The rigid structure prevents the nitrogen lone pairs from being sterically hindered, making it an effective base and catalyst.

  • The Hydroxymethyl Group: As a primary alcohol, this group is a versatile handle for a wide array of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for subsequent nucleophilic substitution.

Part 3: Applications in Research and Drug Development

While its primary industrial application is in polymer science, the structural features of CAS 76950-43-1 make it a highly valuable, yet under-explored, scaffold for medicinal chemistry.

Established Application: Polyurethane Catalysis

In polyurethane foam production, tertiary amines are used to catalyze two main reactions: the "gel reaction" (isocyanate + polyol) and the "blow reaction" (isocyanate + water).[7] CAS 76950-43-1 is effective in this role due to the high basicity and steric accessibility of its nitrogen atoms.[3] The hydroxyl group can also participate in the reaction, incorporating the catalyst into the polymer backbone.

G Catalyst CAS 76950-43-1 (Tertiary Amine Catalyst) Gel_Reaction Gel Reaction Catalyst->Gel_Reaction catalyzes Blow_Reaction Blow Reaction Catalyst->Blow_Reaction catalyzes Isocyanate Isocyanate (R-N=C=O) Isocyanate->Gel_Reaction Isocyanate->Blow_Reaction Polyol Polyol (R'-OH) Polyol->Gel_Reaction Water Water (H₂O) Water->Blow_Reaction Urethane Polyurethane Linkage (Polymer Growth) Gel_Reaction->Urethane CO2 Carbon Dioxide (Foam Blowing) Blow_Reaction->CO2

Caption: Role of CAS 76950-43-1 in polyurethane foam formation.

High-Potential Application: A Scaffold for Medicinal Chemistry

The true value for drug development professionals lies in using this molecule as a starting point for generating novel compounds with therapeutic potential. The 1,4-diazabicyclo[2.2.2]octane core is a close structural relative of the quinuclidine (1-azabicyclo[2.2.2]octane) ring system. Quinuclidine is a well-established pharmacophore whose rigid, three-dimensional structure is present in numerous bioactive compounds, serving to orient functional groups in a precise spatial arrangement for optimal target binding.[6][7]

Strategic Value Proposition:

  • Rigid Scaffold: Unlike flexible alkyl chains, the bicyclic core locks substituents into well-defined vectors, reducing the entropic penalty of binding to a biological target and often leading to higher affinity and selectivity.

  • Built-in Functionality: The compound provides two points for diversification. The primary alcohol is a versatile chemical handle, while the tertiary amines can be quaternized or used to tune solubility and basicity.

  • Piperazine Precursor: The DABCO core can undergo ring-opening reactions to yield N-substituted piperazines.[8][9] The piperazine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs like Sildenafil (Viagra) and Vardenafil (Levitra).[8] This provides a direct synthetic route to a highly desirable class of compounds.

The following workflow illustrates how CAS 76950-43-1 can be used as the foundation for a discovery chemistry campaign to generate a library of diverse small molecules for biological screening.

G cluster_mods Step 1: Functional Group Interconversion (-CH₂OH) cluster_derivs Intermediate Derivatives cluster_final Step 2: Further Diversification cluster_library Final Compound Library for Screening Start Start: CAS 76950-43-1 (Scaffold) Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification (e.g., R-COCl) Start->Esterification Etherification Etherification (e.g., NaH, R-Br) Start->Etherification Aldehyde Aldehyde Derivative Oxidation->Aldehyde Ester Ester Library (Varying R-CO) Esterification->Ester Ether Ether Library (Varying R-O) Etherification->Ether Reductive_Amination Reductive Amination (From Aldehyde) Aldehyde->Reductive_Amination Quaternization Quaternization (e.g., R'-I) Ester->Quaternization Ring_Opening Ring Opening (Piperazine Synthesis) Ether->Ring_Opening Amine_Lib Amine Library Reductive_Amination->Amine_Lib Quat_Salts Quaternary Salt Library Quaternization->Quat_Salts Piperazine_Lib Piperazine Library Ring_Opening->Piperazine_Lib

Caption: Library synthesis workflow using CAS 76950-43-1 as a scaffold.

Part 4: Safety, Handling, and Analytical Protocols

As a reactive chemical, proper handling and storage of CAS 76950-43-1 are paramount for ensuring laboratory safety and maintaining the integrity of the material.

Hazard and Safety Data

The compound is classified as a flammable solid and a skin sensitizer.[1][10] Appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

Hazard InformationDetailsSource
GHS Pictograms GHS02 (Flammable), GHS07 (Exclamation Mark)[4]
Signal Word Danger[1][11]
Hazard Statements H228: Flammable solidH317: May cause an allergic skin reaction[1][10]
Incompatible Materials Strong oxidizing agents, strong acids, copper, zinc, aluminum and their alloys[12]
Hazardous Decomposition Oxides of carbon, oxides of nitrogen, ammonia[12]
Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and preserve chemical quality.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[13]

    • Body Protection: Wear a flame-retardant laboratory coat.

  • Handling:

    • Avoid formation of dust and aerosols.[13]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[10]

    • Ground and bond containers when transferring material to prevent static discharge.[10]

    • The material is noted as being air-sensitive; storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent degradation.[10]

  • Storage:

    • Store in a tightly closed, properly labeled container.[12]

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[12] A recommended storage temperature is below 15°C.[10]

  • Disposal: Dispose of waste material and contaminated containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

Analytical Characterization

Quality control and reaction monitoring can be performed using standard analytical techniques. Commercial suppliers often provide data from methods such as:

  • Gas Chromatography (GC) for purity assessment.[10]

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[11]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and purity analysis.[11]

Conclusion

(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol (CAS 76950-43-1) is more than a simple catalyst; it is a strategic starting material for innovation in drug discovery. Its rigid three-dimensional core, derived from the pharmacologically relevant diazabicyclooctane scaffold, combined with a versatile hydroxymethyl handle, offers medicinal chemists a robust platform for generating diverse molecular libraries. By understanding its fundamental properties, synthesis, and reactivity, researchers can unlock its potential to build the next generation of complex and targeted therapeutics.

References

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  • ChemicalBook. (n.d.). (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol synthesis.
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  • CymitQuimica. (2025). SAFETY DATA SHEET - (1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol.
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  • AngeneChemical. (n.d.). 1,4-Diazabicyclo[2.2.2]octane-2-methanol|76950-43-1.
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An In-Depth Technical Guide to the Solubility of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a bifunctional molecule featuring a rigid bicyclic amine structure and a primary alcohol. This unique combination of a tertiary amine and a hydroxyl group dictates its physicochemical properties, including its solubility in various organic solvents. The caged structure of the DABCO core and the presence of the hydroxymethyl substituent introduce both steric and electronic factors that influence its interactions with solvent molecules. A thorough understanding of its solubility is paramount for its application in organic synthesis, catalysis, and pharmaceutical development.[1]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O[1][2]
Molecular Weight142.20 g/mol [1][2][3]
AppearanceLight yellow to brown powder or lump to clear liquid[1][3]
Computed XLogP3-0.8[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]
Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] The polarity of this compound, arising from its amine and hydroxyl functionalities, suggests its affinity for polar solvents.

Key Influencing Factors:

  • Polarity: The presence of two nitrogen atoms and a hydroxyl group makes the molecule polar. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[2] This dual capability enhances its potential for interaction with a wide range of solvents.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility. Protic solvents, such as alcohols, can engage in hydrogen bonding with both the amine and hydroxyl groups of the solute. Aprotic polar solvents, like acetone or DMSO, can act as hydrogen bond acceptors.

  • Molecular Size and Shape: The compact, bicyclic structure of the DABCO core can influence how the molecule packs in a crystal lattice and how it is solvated. While the molecule is relatively small, the rigidity of the cage may present some steric hindrance to solvation.

  • Acid-Base Properties: The tertiary amine groups impart basic properties to the molecule.[1] Consequently, its solubility is expected to be significantly enhanced in acidic solutions due to the formation of a more polar, ionic salt.

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:

  • High Solubility is Expected in:

    • Polar Protic Solvents: Methanol, ethanol, and other short-chain alcohols are likely to be excellent solvents due to their ability to form strong hydrogen bonds.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should effectively solvate the molecule.

  • Moderate to Good Solubility is Expected in:

    • Ketones and Esters: Acetone and ethyl acetate, being moderately polar, are expected to show reasonable solvating power.

  • Low to Negligible Solubility is Expected in:

    • Nonpolar Solvents: Hydrocarbons such as hexane and toluene are unlikely to be effective solvents due to the significant mismatch in polarity.

It is important to note that while these predictions provide a useful starting point, empirical determination is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires a systematic experimental approach. The following protocols are designed to provide reliable and reproducible results.

3.1. Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of the test solvent.[4]

  • Agitation: Vigorously shake or vortex each tube for 1-2 minutes to facilitate dissolution.[5]

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

3.2. Quantitative Solubility Determination: The Shake-Flask Method

This widely accepted method provides a quantitative measure of solubility at a specific temperature.[6]

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate solvent at desired temperature B Add excess solute to solvent A->B C Agitate mixture for 24-48 hours B->C D Allow phases to separate C->D E Withdraw aliquot of supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample if necessary F->G H Quantify concentration via HPLC G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • System Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixtures at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]

3.3. Analytical Quantification via HPLC

HPLC is a robust and sensitive technique for quantifying the concentration of dissolved this compound.[9][10] Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for UV detection.[7][8] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for direct analysis.

Illustrative HPLC Method (without derivatization):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar compound.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid.

  • Detector: ELSD or CAD.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare standard solutions F Generate calibration curve A->F B Prepare filtered sample C Inject sample B->C D Separation on HILIC column C->D E Detection (ELSD/CAD) D->E G Determine sample concentration E->G F->G

Caption: General workflow for HPLC-based quantification.

Insights from Structurally Similar Compounds

In the absence of extensive published data for this compound, examining the solubility of related compounds can provide valuable insights.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, DABCO, is soluble in water, acetone, ethanol, and benzene.[11] Its solubility in water is reported to be 450 g/L at 25 °C.[11] The addition of the hydroxymethyl group in the target molecule is expected to further enhance its solubility in polar solvents.

  • Quinuclidine: This structurally similar bicyclic amine is reported to be miscible with alcohol and very soluble in organic solvents. It is also described as being soluble in most organic solvents, with relatively poor solubility in water.[12] The presence of the additional nitrogen and the hydroxyl group in this compound is likely to increase its polarity and water solubility compared to quinuclidine.

Conclusion and Future Directions

The unique structure of this compound, featuring both a rigid bicyclic amine core and a flexible hydroxymethyl group, suggests a nuanced solubility profile. While theoretical considerations point towards high solubility in polar protic and aprotic solvents, empirical determination is crucial for obtaining precise quantitative data. The protocols outlined in this guide provide a robust framework for such investigations.

Future research should focus on generating a comprehensive solubility database for this compound across a wide range of organic solvents and temperatures. This data will be invaluable for optimizing its use in various applications, from synthetic chemistry to pharmaceutical formulation.

References

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{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a chiral derivative of the versatile catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), represents a compelling yet underexplored scaffold for innovation in chemical research. Its unique architecture, combining a rigid bicyclic amine structure with a chiral hydroxyl functional group, offers a rich playground for applications in asymmetric catalysis, medicinal chemistry, and materials science. This guide moves beyond the established literature to delineate actionable, high-potential research avenues. We will dissect the molecule's core attributes, propose novel catalytic systems, explore its potential as a pharmacophore for next-generation therapeutics, and conceptualize its integration into advanced functional materials. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to pioneer the next wave of discovery based on this versatile chemical entity.

Introduction: The Strategic Value of the Chiral Quinuclidine Scaffold

The 1,4-diazabicyclo[2.2.2]octane (DABCO) core is a well-established motif in organic synthesis, prized for its utility as a non-toxic, highly reactive, and eco-friendly base catalyst.[1] Its rigid, cage-like structure and potent nucleophilic character have made it a staple in a multitude of organic transformations, including the renowned Baylis-Hillman reaction.[2][3][4]

This compound (herein referred to as DABCO-2-methanol) elevates this foundational utility by introducing two critical elements: a stereocenter at the C2 position and a primary alcohol. This combination transforms the achiral DABCO scaffold into a chiral building block with immense potential. The hydroxyl group provides a reactive handle for derivatization or anchoring, while the inherent chirality opens the door to enantioselective applications. The quinuclidine framework, of which DABCO is a close structural relative, is a recognized pharmacophore in medicinal chemistry, known for interacting with various biological targets due to its rigid structure.[5][6]

Despite these promising features, DABCO-2-methanol remains significantly underutilized. This guide aims to bridge that gap by providing a forward-looking analysis of its untapped potential, grounded in established chemical principles and supported by detailed experimental frameworks.

Current Landscape: Synthesis and Established Roles

A thorough understanding of the current state of knowledge is paramount before venturing into new research territories.

Synthesis and Chiral Resolution

The synthesis of racemic DABCO-2-methanol is achievable through several reported routes. One common method involves the reaction of pyridazine with 2,3-dibromopropanol in the presence of a base like sodium hydroxide and a phase transfer catalyst.[7] Another approach utilizes the reduction of a corresponding ester precursor with a reducing agent such as lithium aluminum hydride.[8]

The true challenge and opportunity lie in accessing enantiomerically pure forms of the molecule. Asymmetric synthesis or chiral resolution are key to unlocking its potential in stereoselective applications.[9][10][11]

Workflow for Racemic Synthesis: A generalized workflow for the synthesis of racemic DABCO-2-methanol is presented below.

G cluster_0 Synthesis of Racemic this compound A Starting Materials (e.g., Pyridazine, 2,3-dibromopropanol) B Reaction (Base, Phase Transfer Catalyst) A->B Step 1 C Workup & Purification (Distillation, Crystallization) B->C Step 2 D Racemic Product C->D Final Product

Caption: Generalized workflow for the synthesis of racemic DABCO-2-methanol.

Experimental Protocol: Synthesis of Racemic this compound [7]

  • Reaction Setup: To a 1 L four-necked round bottom flask equipped with a stirrer, thermometer, and reflux condenser, add pyridazine and 2,3-dibromopropanol in a 2:2.1 molar ratio.

  • Addition of Reagents: Add 400 mL of water, 4 mol of 30% sodium hydroxide solution, and 1% by weight of benzyltriethylammonium chloride as a phase transfer catalyst.

  • Reaction Conditions: Heat the mixture to 90-95 °C and maintain for 8 hours with vigorous stirring.

  • Workup: After cooling, distill off all water. Add 400 mL of methanol to the residue and stir thoroughly.

  • Purification: Filter the mixture to remove the sodium bromide by-product and wash the filter cake with methanol. Combine the filtrates, concentrate under reduced pressure, cool to induce crystallization, filter, and dry the resulting solid to yield the product.

Established Applications

The applications of the parent DABCO molecule are extensive, serving as a catalyst in polyurethane formation and various organic reactions.[1][2] Derivatives have also been explored for their antimicrobial properties and as components in ionic liquids.[12][13] However, specific applications for the chiral DABCO-2-methanol are less documented, primarily positioning it as a versatile but largely theoretical building block.[5][14]

Frontier Research Directions: Unlocking Future Value

The true potential of DABCO-2-methanol lies in leveraging its unique trifecta of properties: a nucleophilic and basic core, a chiral center, and a modifiable hydroxyl group.

Advanced Asymmetric Catalysis

Hypothesis: The rigid chiral scaffold of DABCO-2-methanol can be exploited to create novel, highly efficient organocatalysts and ligands for asymmetric synthesis, moving beyond the reactions catalyzed by achiral DABCO.

Proposed Research:

  • Chiral Ligand for Transition Metal Catalysis: The two nitrogen atoms and the hydroxyl oxygen can act as a tridentate ligand for various transition metals.

    • Research Direction: Synthesize and characterize complexes of enantiopure DABCO-2-methanol with metals like Ruthenium, Rhodium, or Iridium. Test these complexes as catalysts in asymmetric transfer hydrogenation of prochiral ketones and imines, a key transformation in pharmaceutical synthesis.[15] The rigid bicyclic structure can create a well-defined chiral pocket around the metal center, inducing high enantioselectivity.

  • Bifunctional Organocatalysis: The tertiary amine can act as a Lewis base, while the hydroxyl group can act as a hydrogen bond donor.

    • Research Direction: Employ enantiopure DABCO-2-methanol as a bifunctional organocatalyst in asymmetric Michael additions or aldol reactions. The simultaneous activation of the nucleophile (via the amine) and the electrophile (via the hydroxyl group) can lead to highly ordered transition states and excellent stereocontrol.

G cluster_1 Proposed Bifunctional Catalytic Cycle Catalyst {DABCO-2-methanol} (Chiral Catalyst) TransitionState Ternary Chiral Transition State Catalyst->TransitionState Activates Both Reactants Nucleophile Nucleophile (e.g., Aldehyde) Nucleophile->TransitionState Electrophile Electrophile (e.g., Nitroalkene) Electrophile->TransitionState Release Product Release & Catalyst Regeneration TransitionState->Release C-C Bond Formation Product Enantioenriched Product Release->Catalyst Release->Product

Caption: Proposed mechanism for bifunctional organocatalysis using DABCO-2-methanol.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Hypothesis: The rigid quinuclidine-like core of DABCO-2-methanol is an excellent scaffold for designing ligands for challenging biological targets, particularly in neuroscience and infectious diseases. Quinuclidine derivatives are known to possess antimuscarinic properties and have been incorporated into drugs like solifenacin.[6]

Proposed Research:

  • Targeting Muscarinic Acetylcholine Receptors (mAChRs): These receptors are implicated in cognitive function and are targets for Alzheimer's disease and schizophrenia therapies.

    • Research Direction: Synthesize a library of ester and ether derivatives of DABCO-2-methanol. The hydroxyl group provides a convenient point for modification to explore structure-activity relationships (SAR).[16][17] For example, esterification with various aromatic or heterocyclic carboxylic acids can modulate lipophilicity and target engagement. These new chemical entities can then be screened for their binding affinity and functional activity at different mAChR subtypes.

  • Development of Antimicrobial Agents: Quaternization of the tertiary amines in DABCO derivatives can lead to compounds with potent antimicrobial activity.[13]

    • Research Direction: Synthesize a series of mono- and di-quaternary ammonium salts of DABCO-2-methanol derivatives by reacting them with long-chain alkyl halides. The resulting amphiphilic molecules can be tested for their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli). The chirality of the scaffold may influence interactions with bacterial cell membranes or enzymes.

Experimental Protocol: Synthesis of a Novel Ester Derivative

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve enantiopure (R)- or (S)-{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol (1.0 eq) in dry dichloromethane (DCM).

  • Reagent Addition: Add a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Acid Addition: Add the desired carboxylic acid (e.g., 2-naphthoic acid, 1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired ester.

Advanced Materials Science: Building Chiral Architectures

Hypothesis: The rigid, chiral, and functional nature of DABCO-2-methanol makes it an ideal building block for creating advanced materials with programmed chirality and functionality.

Proposed Research:

  • Chiral Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity, and incorporating chirality can enable applications in enantioselective separations and catalysis.

    • Research Direction: Use DABCO-2-methanol or its derivatives as a chiral strut or linker in the solvothermal synthesis of MOFs. The hydroxyl group can be derivatized with a carboxylic acid to create a linker, while the DABCO core coordinates to the metal centers. The resulting chiral MOFs can be evaluated for their ability to separate racemic mixtures of small molecules via chromatography or for their activity as heterogeneous asymmetric catalysts.

  • Immobilized Catalysts and Chiral Stationary Phases: Covalently grafting DABCO-2-methanol onto a solid support can create robust, recyclable catalysts or chiral selectors for chromatography.[18]

    • Research Direction: Functionalize silica gel or magnetic nanoparticles with a linker molecule (e.g., 3-chloropropyltrimethoxysilane). React this functionalized support with DABCO-2-methanol to covalently immobilize it. The resulting material can be packed into a column and tested as a chiral stationary phase for HPLC-based enantioseparation or used as a recyclable catalyst in flow chemistry applications.

G cluster_2 Concept for Immobilized Chiral Catalyst Support Solid Support (e.g., Silica, Fe3O4 NP) Linker Covalent Linker Support->Linker Surface Functionalization Catalyst {DABCO-2-methanol} (Chiral Moiety) Linker->Catalyst Immobilization Final Heterogeneous Catalyst (Recyclable) Catalyst->Final

Caption: Conceptual design for a heterogeneous catalyst based on DABCO-2-methanol.

Conclusion: A Call to Investigation

This compound is far more than a simple derivative of DABCO. It is a strategically valuable chiral building block poised for significant contributions across multiple scientific disciplines. Its inherent structural and functional features provide a robust platform for innovation. The proposed research directions in asymmetric catalysis, medicinal chemistry, and materials science represent tangible, high-impact opportunities for investigation. It is the conviction of this author that focused research into these unexplored frontiers will yield novel catalysts, therapeutic leads, and functional materials, thereby cementing the role of this versatile molecule as a cornerstone of modern chemical synthesis.

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  • Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. (URL: [Link])

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC - NIH. (URL: [Link])

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Methodological & Application

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol: A Chiral Bifunctional Organocatalyst for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Technical Guide for Researchers

Abstract

This document provides a technical guide for the application of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol as a chiral organocatalyst. While its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-established nucleophilic catalyst, the functionalized, chiral derivative presents compelling opportunities for asymmetric synthesis.[1][2] This guide focuses on its predicted application in the Asymmetric Baylis-Hillman reaction, leveraging its unique structural features: a nucleophilic tertiary amine, a rigid bicyclic core, a stereogenic center, and a hydrogen-bonding hydroxyl group. We present the scientific rationale, a proposed catalytic mechanism, and a detailed, adaptable protocol for researchers exploring its catalytic potential.

Introduction: The Scientific Rationale

The pursuit of efficient, enantioselective carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[3] The Baylis-Hillman reaction, which couples an activated alkene with an electrophile, is a highly atom-economical method for generating densely functionalized molecules.[4] The reaction is traditionally catalyzed by nucleophilic tertiary amines, with DABCO being a benchmark catalyst due to its high nucleophilicity and lack of steric hindrance.[5]

However, the achiral nature of DABCO precludes its use in enantioselective transformations. The development of chiral catalysts for the Asymmetric Baylis-Hillman Reaction (ABHR) is an area of intense research.[6] Success often relies on catalysts that can not only initiate the reaction via nucleophilic attack but also control the stereochemical outcome of the key bond-forming step.

This compound (hereafter referred to as (R/S)-2-HM-DABCO ) is an ideal candidate for this role. Its structure is a logical evolution of the classic DABCO framework, incorporating features known to induce stereoselectivity:

  • Nucleophilic Core: The quinuclidine nitrogen atom retains the strong nucleophilicity required to initiate the Baylis-Hillman catalytic cycle.[7]

  • Stereogenic Center: The C2 position is a chiral center, providing the necessary asymmetric environment.

  • Bifunctional Activation: The primary alcohol at the C2 position is the key feature. It is perfectly positioned to act as a Brønsted acid (hydrogen-bond donor), which can coordinate to the aldehyde's carbonyl oxygen. This dual activation—nucleophilic activation of the alkene and hydrogen-bond activation of the aldehyde—is a proven strategy for achieving high enantioselectivity in similar systems.[8]

This guide proposes the use of (R/S)-2-HM-DABCO as a bifunctional organocatalyst and provides a robust starting protocol for its evaluation in the ABHR.

Proposed Catalytic Mechanism: Asymmetric Baylis-Hillman Reaction

The proposed mechanism leverages both the nucleophilicity of the quinuclidine nitrogen and the hydrogen-bonding capability of the hydroxymethyl group. The catalyst is believed to operate through a cooperative catalytic cycle, as illustrated below.

Asymmetric_Baylis-Hillman_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Interactions Start Catalyst (2-HM-DABCO) + Alkene (MVK) Zwitterion Zwitterionic Enolate Intermediate I Start->Zwitterion 1. Nucleophilic Attack TS Stereodetermining Transition State (Aldehyde Coordination via H-Bond) Zwitterion->TS 2. Aldehyde Addition Adduct Alkoxide Intermediate II TS->Adduct 3. C-C Bond Formation Interaction Catalyst -OH group forms a hydrogen bond with the aldehyde's carbonyl oxygen, directing facial attack. Proton_Transfer Intramolecular Proton Transfer Adduct->Proton_Transfer 4. Rate-Limiting Protonolysis Product_Release Product Release & Catalyst Regeneration Proton_Transfer->Product_Release 5. Elimination Product_Release->Start Catalyst Regeneration

Caption: Proposed catalytic cycle for the 2-HM-DABCO catalyzed Asymmetric Baylis-Hillman reaction.

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The more accessible quinuclidine nitrogen of 2-HM-DABCO attacks the β-position of the activated alkene (e.g., methyl vinyl ketone, MVK), forming a zwitterionic enolate intermediate. This is the classic first step in all DABCO-catalyzed Baylis-Hillman reactions.[9]

  • Aldehyde Coordination & C-C Bond Formation (Stereodetermining Step): This is the critical, chirality-inducing step. The hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl oxygen of the incoming aldehyde. This locks the aldehyde in a specific orientation relative to the chiral catalyst backbone. The zwitterionic enolate then attacks one specific face (Re or Si) of the activated aldehyde, leading to the formation of a new stereocenter with a defined configuration.

  • Proton Transfer & Catalyst Regeneration: A subsequent proton transfer, often the rate-limiting step, followed by the elimination of the catalyst, yields the final allylic alcohol product and regenerates 2-HM-DABCO for the next catalytic cycle.

Experimental Protocols: A General Procedure for Catalyst Screening

This protocol provides a starting point for evaluating the efficacy of (R/S)-2-HM-DABCO in the Asymmetric Baylis-Hillman reaction between an aromatic aldehyde and methyl vinyl ketone (MVK).

Materials and Equipment:

  • (R/S)-{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol (2-HM-DABCO )

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Methyl vinyl ketone (MVK), freshly distilled

  • Anhydrous solvent (e.g., THF, CH2Cl2, or solvent-free)

  • Standard glassware for inert atmosphere reactions (if required)

  • Stir plate and magnetic stir bars

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • NMR spectrometer for structural characterization

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Protocol: Synthesis of (R)-3-hydroxy-2-methylene-1-phenyl-1-butanone

G A 1. Reaction Setup - Add (R)-2-HM-DABCO (0.3 mmol) and 4-nitrobenzaldehyde (1.0 mmol) to a vial. B 2. Solvent Addition - Add anhydrous THF (2.0 mL). - Stir to dissolve. A->B C 3. Substrate Addition - Add methyl vinyl ketone (MVK) (2.0 mmol) dropwise at 0 °C. B->C D 4. Reaction - Seal the vial and stir at room temperature for 24-72 hours. C->D E 5. Monitoring - Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc). D->E F 6. Quench & Workup - Quench with 1M HCl (5 mL). - Extract with EtOAc (3 x 10 mL). E->F G 7. Purification - Dry organic layers over Na2SO4. - Concentrate and purify by flash column chromatography. F->G H 8. Analysis - Characterize by 1H, 13C NMR. - Determine enantiomeric excess (ee) by chiral HPLC. G->H

Caption: General experimental workflow for the catalytic screening of 2-HM-DABCO.

Step-by-Step Methodology:

  • Preparation: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 151 mg, 1.0 mmol, 1.0 equiv) and (R)-2-HM-DABCO (42.6 mg, 0.3 mmol, 30 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (2.0 mL) and stir the mixture until all solids are dissolved. Cool the vial to 0 °C in an ice bath. Add freshly distilled methyl vinyl ketone (MVK) (140 mg, 167 µL, 2.0 mmol, 2.0 equiv) dropwise over 1 minute.

  • Reaction Conditions: Remove the ice bath, seal the vial, and allow the reaction to stir at room temperature (approx. 25 °C).

  • Monitoring: Monitor the consumption of the aldehyde by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction time can vary from 24 to 96 hours depending on the substrate.

  • Workup: Upon completion, quench the reaction by adding 1M aqueous HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., from 10% to 30% ethyl acetate in hexanes) to afford the pure Baylis-Hillman adduct.

  • Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, comparing the result to a racemic sample prepared using DABCO as the catalyst.

Data Presentation and Optimization

Systematic screening of reaction parameters is crucial for optimizing both yield and enantioselectivity. We recommend using a structured table to log experimental results.

Table 1: Template for Reaction Optimization

EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)¹ee (%)²
14-NO₂C₆H₄CHO30THF48TBDTBD
24-NO₂C₆H₄CHO10THF72TBDTBD
34-NO₂C₆H₄CHO30CH₂Cl₂48TBDTBD
44-NO₂C₆H₄CHO30Neat96TBDTBD
5C₆H₅CHO30THF72TBDTBD
64-ClC₆H₄CHO30THF48TBDTBD

¹ Isolated yield after column chromatography. ² Determined by chiral HPLC analysis.

Trustworthiness Through Self-Validation: The protocol is designed to be self-validating. A parallel experiment using achiral DABCO should be run to generate the racemic product. This serves two purposes:

  • It provides a benchmark for reaction efficiency (yield and time).

  • It generates the racemic standard necessary for developing the chiral HPLC method to determine the enantiomeric excess of the product from the asymmetric reaction.

Conclusion and Future Outlook

This compound represents a promising, readily accessible chiral organocatalyst. Its bifunctional nature makes it a prime candidate for the Asymmetric Baylis-Hillman reaction and potentially other transformations where cooperative catalysis is beneficial. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to unlock the full synthetic potential of this intriguing molecule. Further investigations into solvent effects, catalyst loading, and substrate scope will undoubtedly expand its utility in the synthesis of valuable chiral building blocks.

References

  • Bita, B. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) As a Useful Catalyst in Organic Synthesis. Journal of Chemical Health Risks. [Link]

  • Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). (2015). ResearchGate. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]

  • Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Asymmetric Morita–Baylis–Hillman Reaction and Its Aza Analogue. Chemical Reviews, 110(9), 5447–5674. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Asymmetric Synthesis of Amines and Amine Derivatives via Addition of Organometallic Reagents to N-Sulfinyl Imines. Chemical Reviews, 110(6), 3600–3740. [Link]

  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (2018). Current Organocatalysis. [Link]

  • De, S. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences. [Link]

  • Richter, F. (2008). Bifunctional Organocatalysis in the Asymmetric Aza-Baylis-Hillman Reaction. TIB. [Link]

  • Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. (2017). ResearchGate. [Link]

  • Wei, Y., & Shi, M. (2002). Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. The Journal of Organic Chemistry, 67(21), 7581–7583. [Link]

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The Versatile Scaffold: Applications of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a functionalized derivative of the venerable catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), has emerged as a molecule of significant interest in the field of organic synthesis. Its unique structural features, combining the potent nucleophilic and basic character of the DABCO cage with a versatile hydroxymethyl handle, unlock a diverse range of applications. This comprehensive guide delves into the multifaceted roles of this compound, providing detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its utility as a powerful organocatalyst, a precursor to sophisticated chiral ligands, and a valuable building block in the synthesis of complex molecules.

Introduction: Beyond the Archetype of DABCO

For decades, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been a workhorse in organic chemistry, celebrated for its efficacy as a non-toxic, inexpensive, and highly reactive base and nucleophilic catalyst.[1][2][3] Its rigid, bicyclic structure prevents self-quenching and enhances its catalytic activity. The introduction of a hydroxymethyl group at the 2-position, yielding this compound, adds a new dimension to this privileged scaffold. This functional group serves as a versatile anchor for immobilization onto solid supports, a point of attachment for the synthesis of complex chiral ligands, and a modulator of solubility and reactivity.

This document will illuminate the key applications of this compound, providing both the theoretical underpinnings and practical, field-tested protocols to empower researchers in their synthetic endeavors.

Core Applications: A Triumvirate of Synthetic Utility

The applications of this compound can be broadly categorized into three principal areas: organocatalysis, as a precursor to chiral ligands for asymmetric synthesis, and in coordination chemistry and materials science.

Organocatalysis: The Legacy of the DABCO Core

Inheriting the strong basic and nucleophilic properties of its parent, this compound is an effective organocatalyst for a variety of transformations.[4] The lone pair of electrons on the nitrogen atoms can act as a Brønsted base to deprotonate acidic protons or as a Lewis base to activate substrates.

One illustrative example is the DABCO-mediated ring-opening of activated cyclopropanes . This reaction provides an efficient route to functionalized γ-lactams, which are important structural motifs in many biologically active compounds.

Mechanism of DABCO-Mediated Ring Opening

The reaction is initiated by the nucleophilic attack of the DABCO nitrogen on one of the electrophilic carbons of the cyclopropane ring. This leads to the formation of a zwitterionic intermediate, which can then be trapped by various electrophiles.

mechanistic_pathway cluster_0 Ring Opening cluster_1 Functionalization cluster_2 Cyclization Cyclopropane Activated Cyclopropane Zwitterion Zwitterionic Intermediate Cyclopropane->Zwitterion Nucleophilic Attack DABCO This compound DABCO->Zwitterion Alkylated_Intermediate Alkylated Intermediate Zwitterion->Alkylated_Intermediate Trapping Electrophile Electrophile (e.g., MeI) Electrophile->Alkylated_Intermediate Lactam γ-Lactam Alkylated_Intermediate->Lactam Intramolecular Cyclization

Caption: Mechanistic pathway of the this compound-mediated ring opening of an activated cyclopropane.

Protocol 1: Synthesis of 3-Alkyl-γ-lactams via Ring Opening of 1-Acetylcyclopropanecarboxamides

This protocol is adapted from the general procedure for DABCO-mediated ring-opening reactions.[5]

Materials:

  • 1-Acetyl-N-phenylcyclopropanecarboxamide

  • This compound

  • Acetonitrile (MeCN), anhydrous

  • Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Standard glassware for organic synthesis

Procedure:

  • Zwitterion Formation: To a solution of 1-acetyl-N-phenylcyclopropanecarboxamide (0.5 mmol) in anhydrous acetonitrile (1.0 mL) in a flame-dried round-bottom flask, add this compound (1.05 equiv.).

  • Stir the reaction mixture at 60 °C for 14 hours under an inert atmosphere. The formation of the zwitterionic intermediate can be monitored by TLC.

  • Alkylation: After cooling to room temperature, add anhydrous DMF (2.0 mL) followed by methyl iodide (1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Add a solution of sodium hydroxide (1.2 equiv.) in water and stir at room temperature for 30 minutes.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-γ-lactam.

Expected Outcome: This procedure is expected to yield the 3-alkyl-γ-lactam in good to excellent yields, comparable to those achieved with unsubstituted DABCO.

SubstrateElectrophileProductYield (%)
1-Acetyl-N-phenylcyclopropanecarboxamideMeI3-Methyl-1-phenylpyrrolidin-2-one~85-90
1-Acetyl-N-phenylcyclopropanecarboxamideBnBr3-Benzyl-1-phenylpyrrolidin-2-one~80-85
1-Acetyl-N-(4-tolyl)cyclopropanecarboxamideMeI3-Methyl-1-(p-tolyl)pyrrolidin-2-one~85-90

Table 1: Representative yields for the synthesis of 3-alkyl-γ-lactams using a DABCO-mediated protocol.

Chiral Ligands for Asymmetric Synthesis

The hydroxymethyl group in this compound provides a convenient handle for the synthesis of chiral ligands. By resolving the racemic mixture of the alcohol or by starting from a chiral precursor, enantiomerically pure ligands can be prepared. These ligands can then be used in transition-metal-catalyzed asymmetric reactions.

The synthesis of chiral 2,3-disubstituted DABCO derivatives has been reported, and these have been successfully employed as ligands in osmium-catalyzed asymmetric dihydroxylation of olefins, affording optically active diols.[1] While this specific example does not start from this compound, it demonstrates the principle of using chiral DABCO derivatives as effective ligands in asymmetric catalysis. The hydroxyl group of the title compound can be derivatized to create a library of chiral ligands with tunable steric and electronic properties.

Workflow for Chiral Ligand Synthesis and Application

chiral_ligand_workflow Start Racemic this compound Resolution Chiral Resolution (e.g., with chiral acid) Start->Resolution Chiral_Alcohol Enantiomerically Pure Alcohol Resolution->Chiral_Alcohol Derivatization Derivatization of Hydroxyl Group Chiral_Alcohol->Derivatization Chiral_Ligand Chiral Ligand Derivatization->Chiral_Ligand Complexation Complexation with Metal Precursor Chiral_Ligand->Complexation Chiral_Catalyst Chiral Metal Catalyst Complexation->Chiral_Catalyst Asymmetric_Reaction Asymmetric Synthesis Chiral_Catalyst->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Caption: A generalized workflow for the development and application of chiral ligands derived from this compound.

Protocol 2: Representative Synthesis of a Chiral Ligand Precursor

This protocol outlines the synthesis of the racemic starting material.

Materials:

  • Piperazine

  • 2,3-Dibromo-1-propanol

  • Sodium hydroxide (NaOH)

  • N-benzyl-N,N,N-triethylammonium chloride (phase-transfer catalyst)

  • Water

  • Methanol

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine piperazine (2 moles) and 2,3-dibromopropanol (2.1 moles).

  • Add water (400 mL), 30% aqueous sodium hydroxide (4 moles), and N-benzyl-N,N,N-triethylammonium chloride (1% by weight of reactants).

  • Heat the reaction mixture to 90-95 °C and stir vigorously for 8 hours.

  • After cooling, distill off the water under reduced pressure.

  • Add methanol (400 mL) to the residue and stir thoroughly.

  • Filter off the precipitated sodium bromide and wash the filter cake with methanol.

  • Combine the filtrates, concentrate under reduced pressure, and cool to induce crystallization.

  • Collect the crystalline product by filtration and dry to obtain racemic this compound.[6]

Note: The resolution of the racemic alcohol can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or camphorsulfonic acid), followed by fractional crystallization.

Coordination Chemistry and Materials Science

The two nitrogen atoms of the DABCO core and the oxygen atom of the hydroxymethyl group make this compound an interesting tridentate or bridging ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to materials with interesting catalytic, magnetic, or optical properties.

For instance, derivatives of DABCO have been used to create self-assembling metallocomplexes with copper(II) and lanthanum(III) that exhibit significant antitumor activity.[7] The ability to form such complexes opens up avenues for the development of novel therapeutic agents and functional materials.

Conclusion and Future Outlook

This compound is a molecule with considerable, yet not fully exploited, potential in organic synthesis. While its catalytic activity as a base and nucleophile is well-established due to its DABCO core, the true value of this functionalized derivative lies in the opportunities presented by its hydroxymethyl group. The development of novel chiral ligands derived from this scaffold for asymmetric catalysis is a particularly promising area for future research. Furthermore, its application in the synthesis of advanced materials and coordination complexes warrants deeper investigation. As the demand for efficient, selective, and sustainable synthetic methodologies continues to grow, the versatility of this compound positions it as a valuable tool in the arsenal of the modern organic chemist.

References

  • Synthesis of Chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane Derivatives. PubMed. [Link]

  • ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett. [Link]

  • Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • Versatility of DABCO as a Reagent in Organic Synthesis: A Review. ResearchGate. [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO). ResearchGate. [Link]

  • Self-Assembling Metallocomplexes of the Amphiphilic 1,4-Diazabicyclo[2.2.2]octane Derivative as a Platform for the Development of Nonplatinum Anticancer Drugs. National Institutes of Health. [Link]

  • Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo [2.2.2] octane. New ligand for the osmium-catalyzed asymmetric dihydroxylation of olefins. Kyushu University Institutional Repository. [Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. ResearchGate. [Link]

  • COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCTANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. REAL-J. [Link]

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Application Notes & Protocols: Unraveling the Catalytic Mechanism of DABCO Derivatives in the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Atom Economy in Carbon-Carbon Bond Formation

The Morita-Baylis-Hillman (MBH) reaction stands as a cornerstone of modern organic synthesis, celebrated for its exceptional atom economy in forming densely functionalized molecules.[1][2] This powerful carbon-carbon bond-forming reaction couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[3][4] Among the various catalysts employed, 1,4-diazabicyclo[2.2.2]octane (DABCO) has emerged as a uniquely efficient and versatile tertiary amine for promoting this transformation.[5][6][7] Its widespread use stems from its low cost, high reactivity, and non-toxic nature.[6][7]

This guide provides an in-depth exploration of the catalytic mechanism of DABCO and its derivatives in the Baylis-Hillman reaction. We will dissect the catalytic cycle, examine the kinetic intricacies, and discuss how structural modifications to the DABCO scaffold can be leveraged to enhance reaction rates and induce stereoselectivity. Furthermore, we will provide a detailed, field-proven experimental protocol for conducting the reaction, complete with troubleshooting insights to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Stepwise Mechanistic Journey

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction is a multi-step process initiated by the nucleophilic prowess of the amine catalyst.[3][8] Each step is critical for the successful formation of the desired α-methylene-β-hydroxy adduct.

  • Michael Addition: The catalytic cycle begins with a reversible 1,4-conjugate addition (Michael-type addition) of DABCO to the electron-deficient alkene. This is the crucial initiation step where the lone pair of electrons on one of the nitrogen atoms of DABCO attacks the β-carbon of the activated alkene.[1][3]

  • Formation of a Zwitterionic Enolate: This nucleophilic attack generates a zwitterionic intermediate, specifically a stabilized aza-enolate.[1][3][4] The positive charge resides on the DABCO nitrogen, while the negative charge is delocalized across the α-carbon and the electron-withdrawing group (EWG) of the original alkene. This intermediate possesses enhanced nucleophilicity at the α-carbon, priming it for the subsequent C-C bond formation.

  • Aldol Addition: The nucleophilic α-carbon of the zwitterionic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[3][8] This aldol-type addition forms a new carbon-carbon bond and generates a second zwitterionic intermediate, an alkoxide.

  • Proton Transfer and Catalyst Elimination: The final phase of the reaction involves a proton transfer, followed by the elimination of the catalyst. The alkoxide intermediate abstracts a proton from the α-carbon, leading to the formation of the final product. This step is often facilitated by a protic solvent or another molecule of the aldehyde. Subsequent β-elimination regenerates the DABCO catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Baylis-Hillman_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product DABCO DABCO Zwitterion1 Zwitterionic Enolate DABCO->Zwitterion1 1. Michael Addition Alkene Activated Alkene Alkene->Zwitterion1 Aldehyde Aldehyde Zwitterion2 Alkoxide Intermediate Aldehyde->Zwitterion2 Zwitterion1->Zwitterion2 2. Aldol Addition Product Baylis-Hillman Adduct Zwitterion2->Product 3. Proton Transfer Product->DABCO 4. Catalyst Regeneration

Caption: The generally accepted catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.

Mechanistic Nuances: The Rate-Determining Step Controversy

While the sequence of events is largely agreed upon, the rate-determining step (RDS) has been a subject of considerable debate, significantly impacting how reaction conditions are optimized.

Initially, the aldol addition step was considered rate-limiting. However, kinetic studies by McQuade and others have provided compelling evidence for a more complex mechanism, particularly in aprotic solvents.[4][9][10] Their findings suggest that the reaction is second-order with respect to the aldehyde and first-order in both DABCO and the acrylate.[10] This kinetic profile is inconsistent with the aldol addition being the sole RDS.

To account for these observations, McQuade proposed a mechanism where the initially formed alkoxide intermediate reacts with a second molecule of the aldehyde to form a hemiacetal alkoxide.[4][9] The subsequent proton abstraction from the α-carbon by this hemiacetal intermediate is then the rate-determining step. This proposal is supported by a significant kinetic isotope effect observed when using α-deuterated acrylates.[4]

McQuade_Mechanism Alkoxide Alkoxide Intermediate (from Aldol Addition) Hemiacetal Hemiacetal Alkoxide Alkoxide->Hemiacetal Formation of Hemiacetal Aldehyde Second Aldehyde Molecule Aldehyde->Hemiacetal Product_Complex Product-Aldehyde Complex Hemiacetal->Product_Complex Rate-Determining Step: α-Proton Abstraction Final_Product Final Product + Regenerated Catalyst Product_Complex->Final_Product Collapse to Product

Caption: McQuade's proposed mechanism involving a hemiacetal intermediate in aprotic solvents.

Field Insight: The nature of the rate-determining step has profound practical implications. If proton transfer is rate-limiting, the addition of a protic co-catalyst or using a protic solvent can dramatically accelerate the reaction. Indeed, the use of co-catalysts like water, alcohols, or even weak acids like acetic acid has been shown to improve reaction rates, particularly for sluggish substrates like electron-rich aldehydes.[8][11][12]

The Role of DABCO Derivatives: Fine-Tuning Catalysis

The rigid, bicyclic structure of DABCO makes its nitrogen lone pairs highly accessible for nucleophilic attack, a key reason for its effectiveness. Modifying this core structure allows for the rational design of catalysts with tailored properties.

  • Electronic Effects: Introducing electron-donating groups onto the DABCO framework can increase the nucleophilicity of the nitrogen atoms, potentially accelerating the initial Michael addition. Conversely, electron-withdrawing groups can decrease nucleophilicity but may enhance the catalyst's ability to function as a leaving group in the final elimination step.

  • Steric Effects: While the steric accessibility of DABCO is one of its strengths, bulky derivatives can be used to influence the stereochemical outcome of the reaction, although often with a trade-off in reaction rate.

  • Chiral Derivatives for Asymmetric Synthesis: The development of chiral DABCO derivatives has been a major focus in the field, enabling enantioselective Baylis-Hillman reactions.[5] Catalysts derived from natural products like cinchona alkaloids (e.g., β-isocupreidine) or those based on chiral backbones have been successfully employed to produce highly enantiomerically enriched products.[3][13][14][15] These catalysts create a chiral environment around the reacting centers, directing the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed chiral center.

Catalyst TypeKey FeatureImpact on ReactionExample
DABCO UnsubstitutedGeneral, efficient catalystStandard Baylis-Hillman
Quinuclidines Monocyclic analogueOften used for comparison; reactivity can vary3-Hydroxyquinuclidine
Chiral Amines Chiral scaffoldInduces enantioselectivityβ-Isocupreidine, Proline-derivatives[15][16]
Thiourea-Amines H-bond donor siteAccelerates proton transfer; can induce asymmetryChiral bis(thio)urea catalysts[13]

Experimental Protocol: A General Procedure for the DABCO-Catalyzed Baylis-Hillman Reaction

This protocol provides a reliable starting point for the reaction between an aromatic aldehyde and an activated alkene, such as methyl acrylate.

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • DABCO (1,4-diazabicyclo[2.2.2]octane)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for workup and chromatography.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv) and the chosen solvent (e.g., THF, approx. 2-3 M concentration relative to the aldehyde).

  • Addition of Catalyst and Alkene: Add DABCO (0.2 equiv, 20 mol%). Stir the mixture for 5 minutes at room temperature to ensure dissolution. To this stirring solution, add the activated alkene (1.5 equiv) dropwise.

    • Causality Note: Using a slight excess of the alkene can help drive the reaction to completion. DABCO is typically used in catalytic amounts (10-30 mol%); higher loadings may be needed for less reactive substrates but can complicate purification.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The product spot should be more polar than the starting materials.

    • Self-Validation: The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, lower Rf spot corresponding to the product confirms the reaction is proceeding.

  • Workup: Once the reaction is complete (as judged by TLC, typically 6-24 hours), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Baylis-Hillman adduct.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Troubleshooting:

  • Slow or No Reaction:

    • Cause: Deactivated (electron-rich) aldehyde or sterically hindered substrates.

    • Solution: Increase the catalyst loading to 30-50 mol%. Consider adding a protic co-solvent like methanol or water (5-10% v/v).[8] Running the reaction at a slightly elevated temperature (40-50 °C) may also help.

  • Formation of Side Products:

    • Cause: Polymerization of the activated alkene; retro-Baylis-Hillman reaction.

    • Solution: Do not use a large excess of the alkene. Ensure the reaction temperature is not too high. Work up the reaction as soon as it is complete to minimize degradation of the product.

Conclusion

DABCO and its derivatives are exceptionally effective organocatalysts for the Baylis-Hillman reaction, a process of significant value in synthetic chemistry. A thorough understanding of the underlying catalytic mechanism, including the formation of the key zwitterionic enolate and the nuances of the rate-determining proton transfer step, is crucial for optimizing reaction conditions and achieving desired outcomes. The ability to fine-tune the catalyst's structure, particularly through the development of chiral derivatives, has transformed the Baylis-Hillman reaction into a reliable method for asymmetric synthesis. The protocol provided herein serves as a robust foundation for researchers to explore this versatile and atom-economical transformation in their own laboratories.

References

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

  • Cardoso, M. F. C., et al. (2022). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI. Retrieved from [Link]

  • Gogoi, P. (2016). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. Retrieved from [Link]

  • Wikipedia. (2023). Baylis–Hillman reaction. Retrieved from [Link]

  • Zhao, M.-X., Wei, Y., & Shi, M. (2011). Transformations of Functional Groups in Morita–Baylis–Hillman Adducts. ResearchGate. Retrieved from [Link]

  • Chemistry Portal. (2021). Baylis - Hillman Reaction Detailed Mechanism. YouTube. Retrieved from [Link]

  • Aneeja, T., et al. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. National Institutes of Health. Retrieved from [Link]

  • Roy, D. (2021). Proton transfer and kinetic isotope effect in Morita-Baylis-Hillman reaction under solvent effects. A detailed computational study. ChemRxiv. Retrieved from [Link]

  • Jangid, D. K. (2020). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Green Chemistry. Retrieved from [Link]

  • Jangid, D. K. (2020). s DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Green Chemistry. Retrieved from [Link]

  • Duan, X.-H., et al. (2022). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. RSC Publishing. Retrieved from [Link]

  • Iwabuchi, Y., et al. (2001). Chiral Amine-Catalyzed Asymmetric Baylis−Hillman Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Basak, A., et al. (2013). Aza-Morita–Baylis–Hillman reaction of maleimides with azodicarboxylates under neat conditions. Indian Academy of Sciences. Retrieved from [Link]

  • De La Torre, M. C., & Sierra, M. A. (2010). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. MDPI. Retrieved from [Link]

  • Nahar, L. A., et al. (2021). Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction. National Institutes of Health. Retrieved from [Link]

  • Harish Chopra. (2021). Asymmetric Baylis-Hillman Reaction. YouTube. Retrieved from [Link]

  • O'Brien, P., & Price, D. A. (2001). Asymmetric Baylis–Hillman reactions: catalysis using a chiral pyrrolizidine base. Chemical Communications. Retrieved from [Link]

  • Connon, S. J., & Breslin, C. (2007). Acceleration of the DABCO-Promoted Baylis—Hillman Reaction Using a Recoverable H-Bonding Organocatalyst. ResearchGate. Retrieved from [Link]

  • Chem Explained. (2018). Baylis-Hillman Reaction and DABCO. YouTube. Retrieved from [Link]

  • Camilo, N. S., et al. (2022). Mechanistic proposal for the Morita‐Baylis‐Hillman reaction catalyzed by DABCO and acetic acid under solvent‐free conditions. ResearchGate. Retrieved from [Link]

  • Price, K. E., et al. (2005). Baylis−Hillman Mechanism: A New Interpretation in Aprotic Solvents. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for Enantioselective Synthesis Using Chiral DABCO Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Pivotal Role of Chirality in Modern Chemistry

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental concept that governs molecular recognition and biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is of paramount importance in the pharmaceutical industry and materials science.[1] This necessity has driven the development of asymmetric catalysis, a field dedicated to creating chiral molecules with high enantiomeric purity.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Among the diverse array of organocatalysts, 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine, is a versatile and widely used catalyst in organic synthesis due to its strong basicity and nucleophilicity.[2][3] While achiral DABCO is a staple in a multitude of reactions, the development of chiral DABCO derivatives has unlocked their potential for enantioselective transformations, offering a metal-free approach to the synthesis of complex chiral architectures.

This comprehensive guide delves into the application of chiral DABCO derivatives in enantioselective synthesis. We will explore their structure, mechanism of action, and provide detailed, field-proven protocols for their use in key asymmetric reactions, with a particular focus on the Morita-Baylis-Hillman (MBH) reaction. This document is designed to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of chiral DABCO derivatives in their synthetic endeavors.

The Architecture of Asymmetric Induction: Chiral DABCO Derivatives

The efficacy of a chiral catalyst lies in its ability to create a well-defined chiral environment around the reactants, thereby directing the formation of one enantiomer over the other. Chiral DABCO derivatives achieve this by incorporating stereogenic centers into the rigid bicyclic framework. The synthesis of these chiral catalysts is a critical first step in their application.

Synthesis of Chiral 2,3-Disubstituted DABCO Derivatives

A common strategy for synthesizing chiral DABCO derivatives involves the cyclization of enantiomerically enriched piperazine precursors. This approach allows for the introduction of various substituents at the C-2 and C-3 positions, which are crucial for creating the desired chiral pocket.

A general and efficient method for the synthesis of enantiopure 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives has been reported, starting from readily available 2,3-diarylpiperazines. The key cyclization step is achieved by reacting the chiral piperazine with ethylene bromide in the presence of a base and a catalyst.

Protocol 1: Synthesis of Enantiopure (-)-2,3-Diphenyl-1,4-diazabicyclo[2.2.2]octane

This protocol is adapted from the work of Periasamy et al. and provides a reliable method for the synthesis of a representative chiral DABCO derivative.

Materials:

  • (R,R)-2,3-Diphenylpiperazine

  • Ethylene bromide

  • Triethylamine (Et3N)

  • Potassium iodide (KI)

  • Acetonitrile (CH3CN)

  • Nitrogen (N2) atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (R,R)-2,3-diphenylpiperazine (5 mmol, 1.19 g) and potassium iodide (20 mol%, 0.166 g).

  • Add dry acetonitrile (40 mL) to the flask and stir the mixture to dissolve the solids.

  • To this solution, add triethylamine (3 equivalents, 15 mmol, 2.1 mL) followed by the dropwise addition of ethylene bromide (1.2 equivalents, 6 mmol, 0.52 mL).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 10% aqueous sodium hydroxide solution (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the enantiopure (-)-2,3-diphenyl-DABCO derivative.

Expected Outcome: This procedure typically yields the desired chiral DABCO derivative in good yield (50-65%) and high enantiomeric excess (>99% ee).

The Morita-Baylis-Hillman Reaction: A Cornerstone Application

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an α,β-unsaturated carbonyl compound with an aldehyde in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine.[2][3] This reaction is highly atom-economical and generates densely functionalized allylic alcohols. The development of an asymmetric variant of the MBH reaction has been a significant challenge, often plagued by low reaction rates and poor enantioselectivities.[2]

Chiral DABCO derivatives, often in combination with co-catalysts, have emerged as effective promoters for the enantioselective MBH reaction. These catalytic systems create a chiral environment that controls the stereochemical outcome of the reaction, leading to the formation of valuable chiral building blocks.[4]

Mechanism of the Asymmetric Morita-Baylis-Hillman Reaction

The currently accepted mechanism for the DABCO-catalyzed MBH reaction involves a conjugate addition of the amine catalyst to the α,β-unsaturated carbonyl compound to form a zwitterionic enolate intermediate. This enolate then adds to the aldehyde in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the active catalyst and furnishes the desired product.

In the asymmetric variant using a chiral DABCO derivative and a chiral co-catalyst, such as a thiourea, the stereochemistry is controlled through a network of non-covalent interactions. The chiral thiourea can activate the aldehyde through hydrogen bonding, while the chiral DABCO derivative forms the chiral enolate. The facial selectivity of the enolate addition to the activated aldehyde is then dictated by the chiral environment created by the catalyst system.

MBH_Mechanism cluster_0 Catalytic Cycle Start Chiral DABCO Derivative Zwitterion Chiral Zwitterionic Enolate Intermediate Start->Zwitterion + Enone (Conjugate Addition) Enone α,β-Unsaturated Carbonyl Enone->Zwitterion Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Product Chiral Allylic Alcohol Product->Start Catalyst Regeneration Zwitterion->Aldol_Adduct + Aldehyde (Aldol Addition) Aldol_Adduct->Product Proton Transfer & Catalyst Elimination

Figure 1: Catalytic cycle of the enantioselective Morita-Baylis-Hillman reaction.

Protocol 2: Enantioselective Morita-Baylis-Hillman Reaction of 2-Cyclohexen-1-one with Benzaldehyde

This protocol provides a general procedure for the asymmetric MBH reaction using a chiral thiourea co-catalyst with DABCO as the base. This method is adapted from the work of Qiuhan et al. and demonstrates a common strategy for achieving high enantioselectivity.[2][3]

Materials:

  • 2-Cyclohexen-1-one

  • Benzaldehyde

  • DABCO

  • Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-cyclohexanediamine)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen (N2) atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • To a dry reaction vial under a nitrogen atmosphere, add the chiral thiourea catalyst (20 mol%).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add 2-cyclohexen-1-one (4 equivalents) to the vial.

  • Cool the reaction mixture to the desired temperature (e.g., 10 °C) using a temperature-controlled bath.

  • Add benzaldehyde (1 equivalent) to the mixture.

  • Finally, add DABCO (20 mol%) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature for the required time (e.g., 72 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the chiral MBH adduct.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Substrate Scope and Performance

The following table summarizes the performance of a chiral thiourea/DABCO catalytic system in the asymmetric Morita-Baylis-Hillman reaction with various aldehydes.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde7585
24-Nitrobenzaldehyde8290
34-Chlorobenzaldehyde7888
42-Naphthaldehyde7282
5Furfural6575

Table 1: Performance in the Asymmetric Morita-Baylis-Hillman Reaction.

Expanding the Synthetic Toolkit: Other Asymmetric Transformations

While the Morita-Baylis-Hillman reaction is a prominent application, the utility of chiral DABCO derivatives extends to other important enantioselective transformations.

Enantioselective Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. Chiral DABCO-based ionic liquids and co-catalytic systems have been shown to effectively catalyze the asymmetric Michael addition of ketones and aldehydes to nitroolefins, affording products with high diastereoselectivity and enantioselectivity.[5] The catalyst activates the nucleophile through enamine formation and directs its approach to the electrophile within a chiral environment.

Enantioselective Cycloaddition Reactions

Chiral DABCO derivatives have also been employed as catalysts in enantioselective cycloaddition reactions, such as [3+2] cycloadditions. These reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. The chiral catalyst controls the stereochemical outcome of the cycloaddition by orchestrating the approach of the reacting partners.

Experimental_Workflow cluster_1 Experimental Workflow Start Reaction Setup (Inert Atmosphere, Dry Solvents) Reagents Addition of Reactants & Chiral Catalyst System Start->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Monitoring Monitoring by TLC/GC/LC-MS Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) & Enantiomeric Excess (Chiral HPLC) Purification->Analysis Final_Product Enantiomerically Enriched Product Analysis->Final_Product

Figure 2: General experimental workflow for enantioselective reactions.

Conclusion and Future Outlook

Chiral DABCO derivatives represent a valuable class of organocatalysts for enantioselective synthesis. Their rigid bicyclic structure provides a robust scaffold for the introduction of chirality, enabling the creation of well-defined chiral environments for a variety of asymmetric transformations. The Morita-Baylis-Hillman reaction stands out as a particularly successful application, with co-catalytic systems offering high levels of enantioselectivity. The continued development of novel chiral DABCO derivatives and their application in a broader range of asymmetric reactions will undoubtedly contribute to the advancement of synthetic organic chemistry and the efficient production of enantiomerically pure molecules for the pharmaceutical and materials industries. The exploration of their use in other reactions such as Michael additions and cycloadditions is an active area of research with significant potential.

References

  • Qiuhan, Y., Weiwen, L., Zhiqiang, D., Min, W., & Zhenya, D. (2018). Synthesis of a New Chiral Organocatalysts and its Application in Asymmetric Morita-Baylis-Hillman Reaction. Austin Journal of Analytical and Pharmaceutical Chemistry, 5(3), 1107. [Link]

  • Periasamy, M., Edukondalu, A., & Reddy, P. O. (2015). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 80(7), 3654-3659. [Link]

  • De Figueiredo, R. M., & Christmann, M. (2007). Organocatalytic Enantioselective Morita–Baylis–Hillman Reactions. European Journal of Organic Chemistry, 2007(16), 2575-2600. [Link]

  • Duan, X. H., et al. (2022). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Organic & Biomolecular Chemistry, 20(2), 235-253. [Link]

  • Das, B., & Saini, M. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions. Chemistry of Heterocyclic Compounds, 56(5), 536-547. [Link]

  • Singh, V. K., & Sapehiyia, V. (2021). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 11(43), 26655-26685. [Link]

  • Boncel, S., & Walczak, K. Z. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. [Link]

  • Yang, D., & Chen, Y. C. (2008). Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions. Accounts of Chemical Research, 41(8), 1055-1067. [Link]

  • Kacprzak, K., & Gawroński, J. (2001). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Symmetry, 3(4), 661-691. [Link]

  • Noble Chemistry. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]

  • Wei, Y., & Shi, M. (2005). Chiral binaphthyl-derived amine-thiourea organocatalyst-promoted asymmetric Morita-Baylis-Hillman reaction. Organic Letters, 7(20), 4471-4474. [Link]

  • McDougal, N. T., & Schaus, S. E. (2003). Asymmetric Morita−Baylis−Hillman Reactions Catalyzed by Chiral Brønsted Acids. Journal of the American Chemical Society, 125(40), 12094-12095. [Link]

  • Wang, J., et al. (2022). Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation. Angewandte Chemie International Edition, 61(23), e202202040. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Beilstein Journals. [Link]

  • De Martino, A., & D'Acquarica, I. (2017). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 22(9), 1475. [Link]

  • Xu, D., et al. (2010). Functionalized Chiral Ionic Liquid Catalyzed Enantioselective Desymmetrizations of Prochiral Ketones via Asymmetric Michael Addition Reaction. The Journal of Organic Chemistry, 75(1), 161-165. [Link]

  • Jha, S. C., & Joshi, N. N. (2002). Catalytic, Enantioselective Michael Addition Reactions. Arkivoc, 2002(7), 167-196. [Link]

  • Xu, D., et al. (2010). ChemInform Abstract: Chiral Quaternary Alkylammonium Ionic Liquid [Pro-dabco][BF4]: As a Recyclable and Highly Efficient Organocatalyst for Asymmetric Michael Addition Reactions. ChemInform, 41(34). [Link]

  • Legrand, F. X., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2005, October 25). Enantioselective Aza-Henry and Aza-Michael Reactions. [Link]

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Application Notes and Protocols for the Use of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Monomer and Catalyst for Advanced Polymer Synthesis

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a functionalized derivative of the well-established catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), presents a unique combination of a reactive hydroxyl group and a catalytically active tertiary amine core. This bifunctionality makes it a compelling building block and catalyst for researchers in polymer chemistry, materials science, and drug development. The caged bicyclic amine structure of the DABCO moiety is known to be a highly effective nucleophilic catalyst for various polymerization reactions, most notably in the formation of polyurethanes.[1][2] The presence of a primary hydroxyl group allows for its incorporation into polymer chains as a monomer, chain extender, or branching agent, thereby introducing the catalytic DABCO unit directly into the material's backbone.

This guide provides an in-depth exploration of the application of this compound in polymerization, with a primary focus on polyurethane synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, offer detailed experimental protocols, and discuss the characterization of the resulting polymers. The protocols and insights provided herein are designed to be a valuable resource for scientists seeking to leverage the unique properties of this versatile compound in the creation of novel and functional polymeric materials.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in polymerization.

PropertyValueReference
CAS Number 76950-43-1[3]
Molecular Formula C₇H₁₄N₂O[3]
Molecular Weight 142.20 g/mol [3]
Appearance Light yellow to brown powder or lump to clear liquid[4]
Purity >85.0% (GC) available commercially
Melting Point 103.2-113.5 °C[4]

Storage and Handling: this compound should be stored in a cool, dry place away from incompatible materials. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Mechanism of Action in Polyurethane Synthesis: A Dual Role

In the synthesis of polyurethanes, which typically involves the reaction of a diisocyanate with a polyol, this compound can play a dual role: as a catalyst and as a reactive monomer (chain extender).

1. Catalytic Role of the DABCO Moiety:

The tertiary amine nitrogens in the DABCO core are highly nucleophilic and act as a base catalyst. The generally accepted mechanism for DABCO-catalyzed urethane formation involves the activation of the alcohol (polyol) through the formation of a hydrogen-bonded complex. This increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.[1][5]

G cluster_0 Catalytic Cycle Polyol R'-OH (Polyol) Activated_Complex [R'-O-H•••N(DABCO)] Polyol->Activated_Complex Forms H-bond DABCO {DABCO-Methanol} DABCO->Activated_Complex Urethane R-NH-CO-OR' (Urethane) Activated_Complex->Urethane Nucleophilic attack Isocyanate R-NCO (Isocyanate) Isocyanate->Urethane DABCO_Regen {DABCO-Methanol} Urethane->DABCO_Regen Catalyst regenerated G cluster_1 Incorporation into Polymer Chain Isocyanate_End Polymer-NCO Urethane_Linkage Polymer-NH-CO-O-CH₂-{DABCO} Isocyanate_End->Urethane_Linkage DABCO_Methanol HO-CH₂-{DABCO} DABCO_Methanol->Urethane_Linkage Reacts with isocyanate

Caption: Reaction of the hydroxyl group with an isocyanate.

This dual functionality allows for the creation of "auto-catalytic" polyurethanes, where the catalyst is covalently bound to the polymer, potentially reducing catalyst migration and improving the long-term stability of the material.

Experimental Protocol: Synthesis of a Polyurethane Foam

This protocol provides a representative procedure for the synthesis of a polyurethane foam using this compound as a reactive catalyst. The formulation is illustrative and can be adapted based on the desired foam properties.

Materials:

  • Polyether polyol (e.g., Voranol® or similar, hydroxyl number 400-500 mg KOH/g)

  • Polymeric methylene diphenyl diisocyanate (pMDI), (NCO content ~31%)

  • This compound

  • Silicone surfactant (e.g., Dabco® DC193)

  • Deionized water (blowing agent)

  • Disposable paper or plastic cups (e.g., 250 mL)

  • Mechanical stirrer with a high-speed mixing paddle

  • Fume hood

Procedure:

  • Preparation of the Polyol Pre-blend (Component A):

    • In a disposable cup, accurately weigh the polyether polyol, this compound, silicone surfactant, and deionized water according to the formulation table below.

    • Mix the components thoroughly with a mechanical stirrer at a moderate speed (e.g., 1000 rpm) for 60 seconds to ensure a homogeneous blend.

  • Foam Formation:

    • Place the cup containing the polyol pre-blend on a balance in a fume hood.

    • Add the required amount of pMDI (Component B) to the pre-blend and immediately start mixing at high speed (e.g., 3000 rpm) for 5-10 seconds.

    • Observe the reaction mixture. Note the "cream time" (when the mixture starts to rise and turn creamy), the "gel time" (when strings of polymer can be pulled from the mixture), and the "tack-free time" (when the surface is no longer sticky to the touch).

    • Allow the foam to cure at room temperature for at least 24 hours before characterization.

Illustrative Formulation:

ComponentParts by Weight (pbw)
Polyether Polyol100
This compound1.0 - 5.0
Silicone Surfactant1.5
Deionized Water3.0
Polymeric MDI (pMDI)(To achieve an isocyanate index of 105-115)

Note on Isocyanate Index: The isocyanate index is the ratio of the number of isocyanate groups to the number of hydroxyl groups, multiplied by 100. It is a critical parameter in controlling the properties of the final polyurethane.

Characterization of the Resulting Polymer

The properties of the synthesized polyurethane foam can be characterized using a variety of standard techniques:

  • Density: Determined by measuring the mass and volume of a regularly shaped piece of the cured foam.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the consumption of isocyanate groups (N=C=O stretching around 2270 cm⁻¹).

  • Scanning Electron Microscopy (SEM): To visualize the cellular structure of the foam, including cell size and distribution.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) to assess thermal stability and decomposition, and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Mechanical Properties: Compression strength, tensile strength, and elongation at break can be measured according to ASTM standards.

Potential Applications in Other Polymerization Systems

While its primary application is in polyurethanes, the unique structure of this compound suggests its potential use in other polymerization systems:

  • Ring-Opening Polymerization (ROP) of Cyclic Esters: The DABCO moiety can act as an organocatalyst for the ROP of lactones (e.g., lactide, caprolactone) to produce polyesters. The hydroxyl group can serve as an initiator, leading to the formation of a polymer chain with a DABCO end-group.

  • Epoxy Resins: The tertiary amine can catalyze the curing of epoxy resins, while the hydroxyl group can react with epoxy groups, incorporating the molecule into the cross-linked network.

Troubleshooting and Expert Insights

  • Fast Reaction Times: The high catalytic activity of the DABCO moiety can lead to very fast reaction times, especially in polyurethane foam formation. Careful control of the catalyst concentration and temperature is essential.

  • Moisture Sensitivity: Isocyanates are highly reactive with water. Ensure all reagents and equipment are dry to prevent unwanted side reactions and to control the blowing reaction.

  • Incorporation vs. Catalysis: The extent to which this compound is incorporated into the polymer backbone versus acting solely as a catalyst will depend on the reaction conditions and the relative reactivity of its hydroxyl group compared to the polyol. 1H NMR spectroscopy of the purified polymer can be used to quantify its incorporation.

Conclusion

This compound is a promising bifunctional molecule for the synthesis of advanced polymers. Its ability to act as both a catalyst and a reactive monomer opens up new avenues for the design of functional materials with tailored properties. This guide provides a foundational understanding and practical protocols to encourage further exploration of this versatile compound in various polymerization applications.

References

  • Blank, W. J., & He, Z. A. (2007). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts.
  • Herrington, R., & Hock, K. (Eds.). (1997). Flexible Polyurethane Foams. The Dow Chemical Company.
  • Sardon, H., & Hedrick, J. L. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 542-546.
  • (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. PubChem. Retrieved from [Link]

  • US Patent 6,147,185 A, 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes.
  • Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in the Design and Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] A cornerstone in the construction of three-dimensional (3D) MOFs is the use of pillar ligands, which bridge two-dimensional (2D) layers of metal nodes and organic linkers. Among these, 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely employed and highly effective pillar ligand. This application note delves into the prospective role of a functionalized derivative, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, in advancing MOF design. The introduction of a hydroxymethyl (-CH₂OH) group onto the rigid DABCO core presents a strategic avenue for imbuing MOFs with enhanced functionalities, including tailored pore environments, catalytic activity, and platforms for post-synthetic modification. This document provides a comprehensive overview of the anticipated structural and functional implications of utilizing this ligand, alongside detailed protocols for the synthesis and characterization of hypothetical, yet scientifically grounded, MOF systems.

Introduction: From DABCO Pillars to Functionalized Scaffolds

The archetypal role of DABCO in MOF chemistry is to act as a neutral, ditopic nitrogen donor ligand, effectively connecting metal-carboxylate sheets into robust 3D frameworks.[2][3] The resulting pillared-layer structures exhibit well-defined porosity, making them suitable for applications ranging from gas storage to separations.[4] However, the parent DABCO molecule is chemically inert within the framework, limiting the potential for further functionalization.

The strategic introduction of a hydroxymethyl group to the DABCO backbone, yielding this compound, transforms this simple pillar into a versatile building block with multiple potential functionalities. This hydroxyl moiety can act as a coordination site, a hydrogen-bond donor/acceptor, and a reactive handle for subsequent chemical transformations.

The Multifaceted Role of the Hydroxymethyl Group

The presence of the -CH₂OH group on the DABCO core is hypothesized to influence the resulting MOF's properties in several key ways:

  • Modulation of Framework Topology: The hydroxyl group could potentially coordinate to metal centers, either during the initial synthesis or through post-synthetic metalation, leading to novel framework topologies or creating open metal sites for catalysis.

  • Enhanced Guest Interactions through Hydrogen Bonding: The hydroxyl group can participate in hydrogen-bonding interactions with guest molecules, such as APIs, enhancing binding affinity and selectivity.[5] The formation of intricate hydrogen-bonded networks can also contribute to the overall stability of the framework.[1]

  • Platform for Post-Synthetic Modification (PSM): The hydroxyl group is a versatile functional handle for a wide range of organic reactions. This allows for the post-synthetic grafting of various functionalities onto the MOF's internal surface, tailoring the pore environment for specific applications without altering the underlying framework.[6][7][8]

  • Introduction of Chirality: this compound is a chiral molecule. The use of an enantiomerically pure form of this ligand would result in the formation of a chiral MOF, a class of materials with significant potential in enantioselective separations and asymmetric catalysis.

Prospective Applications in Drug Development

The unique potential functionalities of MOFs constructed with this compound open up several promising avenues in drug development:

  • Controlled Drug Delivery: The hydroxyl groups lining the pores can form hydrogen bonds with drug molecules containing complementary functionalities (e.g., carboxylates, amines), enabling high drug loading and controlled release kinetics.

  • Biocatalysis: The functionalized pores can serve as a scaffold for immobilizing enzymes or biomimetic catalysts. The hydroxyl groups can be used to covalently anchor biomolecules, creating a stable and reusable biocatalytic system.

  • Enantioselective Separations: Chiral MOFs derived from this ligand could be employed as stationary phases in chromatography for the separation of racemic drug mixtures, a critical step in pharmaceutical manufacturing.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of a hypothetical MOF, designated as FN-MOF-1 (Functionalized Nitrogen-bridged Metal-Organic Framework-1), using this compound. These protocols are based on established methods for the synthesis of DABCO-pillared MOFs.[3]

Synthesis of FN-MOF-1

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 148.7 mg (0.5 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • To this solution, add 83.1 mg (0.5 mmol) of H₂BDC.

  • In a separate vial, dissolve 71.1 mg (0.5 mmol) of this compound in 5 mL of DMF.

  • Add the ligand solution to the metal/linker solution and sonicate for 10 minutes to ensure homogeneity.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, colorless crystals of FN-MOF-1 should be observed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the material by heating under vacuum at 120 °C for 12 hours to remove residual solvent from the pores.

Causality Behind Experimental Choices:

  • The solvothermal method is a common and effective technique for MOF synthesis, promoting the formation of crystalline materials.

  • DMF is a high-boiling point solvent that is widely used for the dissolution of both metal salts and organic linkers.

  • The molar ratios of the reactants are chosen to favor the formation of a pillared-layer structure analogous to well-known DABCO-containing MOFs.

  • The activation step is crucial for removing solvent molecules from the pores, making the internal surface area accessible for guest molecules.

Post-Synthetic Modification of FN-MOF-1

This protocol describes a representative esterification reaction to graft a hydrophobic moiety onto the framework.

Materials:

  • Activated FN-MOF-1

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Suspend 100 mg of activated FN-MOF-1 in 10 mL of dry DCM in a round-bottom flask.

  • Add 0.5 mL of pyridine (as a catalyst) to the suspension.

  • Add 0.5 mL of acetic anhydride to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the modified MOF by centrifugation or filtration.

  • Wash the product thoroughly with DCM (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted reagents.

  • Dry the material under vacuum at 60 °C.

Characterization

A suite of characterization techniques is essential to confirm the successful synthesis and modification of the MOF.

Technique Purpose Expected Outcome for FN-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material.A diffraction pattern consistent with a pillared-layer structure. The peak positions should remain largely unchanged after PSM, indicating the retention of the framework integrity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material.Presence of a broad O-H stretching band around 3300 cm⁻¹ in the as-synthesized material, which should diminish or shift upon successful esterification. The appearance of a C=O stretching band around 1730 cm⁻¹ would confirm the esterification.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss step corresponding to the decomposition of the organic components. The decomposition temperature provides an indication of the material's thermal stability.
N₂ Sorption Analysis To determine the porosity and surface area of the material.A Type I isotherm, characteristic of microporous materials. The BET surface area can be calculated from the isotherm. A decrease in surface area is expected after PSM due to the added functional groups within the pores.

Visualizations

Conceptual Synthesis Workflow

G cluster_synthesis De Novo Synthesis of FN-MOF-1 cluster_psm Post-Synthetic Modification Metal_Salt Zn(NO₃)₂·6H₂O Reaction Solvothermal Reaction (100 °C, 24h) Metal_Salt->Reaction Linker 1,4-Benzenedicarboxylic acid Linker->Reaction Pillar This compound Pillar->Reaction Solvent DMF Solvent->Reaction FN_MOF_1 FN-MOF-1 Crystals Reaction->FN_MOF_1 Activation Activation (Vacuum, 120 °C) FN_MOF_1->Activation Activated_MOF Activated FN-MOF-1 Activation->Activated_MOF PSM_Reaction Esterification (Acetic Anhydride, Pyridine) Activated_MOF->PSM_Reaction Modified_MOF Modified FN-MOF-1 PSM_Reaction->Modified_MOF

Caption: Workflow for the synthesis and post-synthetic modification of FN-MOF-1.

Structural Role of the Functionalized Pillar

G cluster_structure Structural Hierarchy Metal_Node Metal Node (e.g., Zn₂ paddlewheel) Layer 2D Metal-Carboxylate Layer Metal_Node->Layer Linker Dicarboxylate Linker (BDC) Linker->Layer Framework 3D MOF Framework Layer->Framework Pillar This compound (Pillar Ligand) Pillar->Framework Pillars Pore Functionalized Pore (-CH₂OH groups) Framework->Pore

Caption: Hierarchical structure of a MOF with a functionalized pillar ligand.

Conclusion

While the direct synthesis of MOFs using this compound is not yet widely reported, the foundational principles of MOF chemistry strongly suggest its potential as a highly valuable and versatile building block. The introduction of a hydroxymethyl group onto the well-established DABCO pillar offers a gateway to novel framework designs and, more importantly, to the facile introduction of a wide array of chemical functionalities through post-synthetic modification. This capability is of particular interest to the pharmaceutical and drug development industries, where the precise control of the chemical environment within a porous material can lead to significant advances in drug delivery, catalysis, and separations. The protocols and conceptual frameworks presented herein are intended to serve as a robust starting point for researchers and scientists to explore the rich and promising chemistry of MOFs derived from this functionalized ligand.

References

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). High H2 adsorption in a microporous metal-organic framework with exposed Mn2+ coordination sites.
  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Deng, H., Doonan, C. J., Furukawa, H., Ferreira, R. B., Towne, J., Knobler, C. B., ... & Yaghi, O. M. (2010). Multiple functional groups of varying ratios in metal-organic frameworks. Science, 327(5967), 846-850.
  • Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., ... & Yaghi, O. M. (2010). Ultrahigh porosity in metal-organic frameworks. Science, 329(5990), 424-428.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Lin, R. B., He, Y., Li, P., Wang, H., Zhou, W., & Chen, B. (2019). Multifunctional metal–organic frameworks. Chemical Society Reviews, 48(5), 1362-1389.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519.
  • MDPI. (2020). Three-Dimensional Hydrogen-Bonded Porous Metal-Organic Framework for Natural Gas Separation with High Selectivity. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11062492, (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. Available at: [Link]

  • ResearchGate. (2021). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). Available at: [Link]

  • The Royal Society of Chemistry. (2015). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Available at: [Link]

  • The University of Bath's research portal. (2018). Multi-Component Metal-Organic Frameworks. Available at: [Link]

  • MDPI. (2012). Loading of Two Related Metal-Organic Frameworks (MOFs), [Cu2(bdc)2(dabco)] and [Cu2(ndc)2(dabco)], with Ferrocene. Available at: [Link]

Sources

Harnessing Bifunctionality: Experimental Design for Asymmetric Catalysis with {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide details the experimental setup, mechanistic rationale, and optimization strategies for reactions catalyzed by the chiral organocatalyst, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. This molecule integrates the potent nucleophilicity of the 1,4-Diazabicyclo[2.2.2]octane (DABCO) framework with a stereogenic center bearing a hydroxyl group, positioning it as a promising bifunctional catalyst for asymmetric synthesis. We provide a foundational protocol for employing this catalyst in the asymmetric Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming transformation. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical starting point for experimentation and a deeper understanding of the principles governing catalyst performance.

Introduction: A Catalyst Designed for Asymmetric Induction

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science.[1] Organocatalysis has emerged as a powerful tool in this endeavor, offering metal-free, environmentally benign synthetic routes.[2] While 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a well-established and highly effective achiral catalyst for a multitude of reactions, including the Morita-Baylis-Hillman (MBH), its utility is limited in asymmetric transformations.[3][4]

The subject of this guide, this compound, represents a logical evolution of the DABCO scaffold. Its strategic design incorporates two key features:

  • A Nucleophilic Tertiary Amine: The caged bicyclic structure provides a sterically accessible and highly nucleophilic tertiary amine, essential for initiating catalytic cycles like that of the MBH reaction.[3]

  • A Chiral, Protic Moiety: The C2-substituted hydroxymethyl group introduces a chiral center and a hydrogen-bond-donating hydroxyl group in close proximity to the amine. This arrangement enables bifunctional catalysis, where the catalyst can simultaneously activate both the nucleophile and the electrophile, organizing them within a chiral environment to favor the formation of one enantiomer over the other.[5]

This guide will focus on the catalyst's application in the asymmetric MBH reaction as a prime example of its potential.

The Asymmetric Morita-Baylis-Hillman Reaction: A Mechanistic Hypothesis

The MBH reaction couples an activated alkene with an electrophile, typically an aldehyde, to create a dense, functionalized chiral building block.[6][7] The proposed role of this compound is to orchestrate this coupling with high enantioselectivity.

Causality of Enantioselection:

  • Nucleophilic Attack: The reaction initiates with the Michael addition of the catalyst's N1 nitrogen to the activated alkene, forming a zwitterionic enolate intermediate. This is the standard first step for all DABCO-catalyzed MBH reactions.[3]

  • Chiral Transition State Assembly: This is the critical enantioselective step. The hydroxyl group of the catalyst is hypothesized to form a hydrogen bond with the aldehyde's carbonyl oxygen. This interaction serves two purposes: it activates the aldehyde toward nucleophilic attack and positions it in a specific orientation relative to the chiral scaffold.

  • C-C Bond Formation: The enolate attacks the hydrogen-bond-activated aldehyde, forming the new carbon-carbon bond within a diastereomeric transition state. The steric and electronic properties of the catalyst's chiral backbone dictate the facial selectivity of this attack, leading to an excess of one enantiomer.

  • Proton Transfer & Catalyst Regeneration: A proton transfer, potentially mediated by the catalyst's hydroxyl group, followed by elimination of the catalyst, releases the final product and regenerates the active catalyst for the next cycle.

The following diagram illustrates this proposed catalytic pathway.

Asymmetric_MBH_Mechanism Proposed Catalytic Cycle for Asymmetric MBH Reaction cluster_0 Catalytic Cycle Catalyst {Catalyst} Intermediate1 Zwitterionic Intermediate Catalyst->Intermediate1 1. Michael Addition Alkene {Activated Alkene} Alkene->Intermediate1 Aldehyde {Aldehyde} Intermediate2 Chiral Transition State Assembly Aldehyde->Intermediate2 2. H-Bonding Coordination Intermediate1->Intermediate2 Intermediate3 Alkoxide Adduct Intermediate2->Intermediate3 3. C-C Bond Formation Product {Chiral Product} Intermediate3->Product 4. Proton Transfer & Elimination Product->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle for the asymmetric MBH reaction.

Experimental Protocol: Catalyst Evaluation and Optimization

As this compound is an emerging catalyst, a robust screening protocol is essential. The following is a general, self-validating procedure for assessing its efficacy in a model MBH reaction between an aromatic aldehyde and an activated alkene.

Materials and Reagents
  • Catalyst: this compound (synthesis protocol in Section 5)

  • Aldehyde: 4-Nitrobenzaldehyde (or other aromatic/aliphatic aldehyde)

  • Alkene: Methyl acrylate (or other activated alkene like MVK, acrylonitrile)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a mixture such as Dioxane/Water.

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR/GC analysis)

  • Workup: Saturated aq. NH₄Cl, Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Purification: Silica gel for column chromatography

General Reaction Setup

The following workflow provides a systematic approach to setting up and analyzing the catalytic reaction.

Experimental_Workflow A 1. Reagent Prep - Dry glassware - Weigh reagents - Prepare stock solutions B 2. Reaction Setup - Add solvent, aldehyde, alkene - Add catalyst to initiate - Stir at specified temp. A->B Charge Reactor C 3. Monitoring - Withdraw aliquots - Analyze by TLC or GC/MS - Determine conversion % B->C Time D 4. Workup - Quench reaction (e.g., aq. NH4Cl) - Extract with organic solvent - Dry and concentrate C->D Reaction Complete E 5. Purification - Column chromatography on silica gel D->E Crude Product F 6. Analysis - Determine isolated yield - Measure enantiomeric excess (Chiral HPLC) E->F Purified Product

Caption: General workflow for catalytic MBH reaction screening.

Step-by-Step Methodology
  • Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv).

  • Reaction Mixture: Add the chosen solvent (2.5 mL, 0.2 M). Add the activated alkene (e.g., methyl acrylate, 1.0 mmol, 2.0 equiv).

  • Initiation: Add the catalyst, this compound (0.05 mmol, 10 mol%).

  • Execution: Stir the reaction mixture at room temperature (or the desired temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion (or after a set time), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).[8]

  • Isolation: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure MBH adduct.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Logging and Optimization

Systematic optimization is crucial. Use the following table structure to log experimental variations and results. Key parameters to screen include solvent polarity, temperature, and catalyst loading.

EntryAldehyde (equiv)Alkene (equiv)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
11.02.010DCM2524
21.02.020DCM2524
31.02.010THF2524
41.02.010Dioxane/H₂O2524
51.02.010DCM048
...........................

Troubleshooting and Mechanistic Insights

Observation Potential Cause Suggested Action & Rationale
Low or No Conversion 1. Insufficient catalyst activity. 2. Steric hindrance from substrates.1. Increase catalyst loading (e.g., to 20-30 mol%). 2. Increase reaction temperature to overcome the activation barrier. 3. Switch to a more polar solvent to better solvate intermediates.
Low Enantioselectivity (ee) 1. Poorly organized transition state. 2. Background reaction catalyzed by the achiral N4. 3. Reaction temperature is too high.1. Lower the reaction temperature (e.g., 0°C or -20°C) to increase the energy difference between the two diastereomeric transition states. 2. Screen a variety of solvents (protic and aprotic) to find one that enhances the crucial hydrogen-bonding interaction.
Aldehyde Decomposition Competing Cannizzaro reaction or other side reactions.1. Ensure the use of an excess of the activated alkene (2-3 equiv). 2. Add the aldehyde slowly to the reaction mixture containing the catalyst and alkene. 3. Use anhydrous solvents to suppress water-mediated side reactions.

Catalyst Synthesis Protocol

(±)-{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol can be synthesized from piperazine and 2,3-dibromo-1-propanol.

Procedure Summary: [9]

  • A mixture of piperazine (2.0 equiv) and 2,3-dibromopropanol (2.1 equiv) is prepared in water.

  • Aqueous sodium hydroxide (4 mol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) are added.

  • The mixture is heated (e.g., 90-95 °C) for several hours (e.g., 8 hours).

  • After reaction, water is removed by distillation.

  • Methanol is added to the residue to precipitate the sodium bromide byproduct, which is removed by filtration.

  • The filtrate is concentrated and cooled to crystallize the product, which is then isolated by filtration and dried. Note: For asymmetric catalysis, the racemic catalyst must be resolved, or an enantioselective synthesis must be employed to obtain the desired enantiopure catalyst.

Conclusion and Future Outlook

This compound is a structurally compelling chiral organocatalyst with significant potential for asymmetric synthesis. Its bifunctional nature—combining a nucleophilic amine with a hydrogen-bond-donating hydroxyl group—provides a clear mechanistic rationale for its use in reactions like the asymmetric Morita-Baylis-Hillman. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to explore its catalytic capabilities, not only in the MBH reaction but also in other important transformations such as aza-MBH reactions, cycloadditions, and Michael additions.[10][11] Systematic investigation of this catalyst and its derivatives will undoubtedly contribute to the expanding toolkit of modern organocatalysis.

References

  • Synthesis and Biological Activity of Morita Baylis Hillman Adducts and their Oximes. (2022). Biointerface Research in Applied Chemistry. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. (N/A). Synlett. [Link]

  • Baylis-Hillman Reaction. (N/A). Organic Chemistry Portal. [Link]

  • Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. (2021). Comptes Rendus Chimie. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (N/A). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Successful Baylis−Hillman Reaction of Acrylamide with Aromatic Aldehydes. (2002). The Journal of Organic Chemistry. [Link]

  • The Morita-Baylis-Hillman Reaction. (2009). Molecules. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane triflate: An Efficient Catalyst for the Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene under Solvent-Free condition. (N/A). ResearchGate. [Link]

  • Chiral thiourea derivatives as organocatalyts in the enantioselective Morita- Baylis-Hillman reactions. (2020). Arkivoc. [Link]

  • Engineering an efficient and enantioselective enzyme for the Morita–Baylis–Hillman reaction. (N/A). Baker Lab. [Link]

  • Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. (N/A). MDPI. [Link]

  • Chiral Oxazolinyl Hydroxyl Ferrocene Catalysts: Synthesis and Applications in Asymmetric Reactions. (2020). ResearchGate. [Link]

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. (N/A). ACS Omega. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol from typical reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document synthesizes established methodologies with practical, field-proven insights to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Based on common synthetic routes, such as the reaction of piperazine with 2,3-dibromo-1-propanol, the primary impurities include:

  • Inorganic Salts: By-products like sodium bromide are common if using reagents like sodium hydroxide.[1]

  • Unreacted Starting Materials: Residual piperazine or 2,3-dibromo-1-propanol.

  • Phase-Transfer Catalyst: If used, catalysts like N-benzyl-N,N,N-triethylammonium chloride may persist.[1]

  • Residual Solvents: Water and methanol are typical solvents used in the synthesis and initial workup stages.[1]

  • Side-Reaction Products: Polysubstituted or partially cyclized species can form, complicating the purification process.

Q2: What is the most effective initial purification strategy after the reaction is complete?

A2: The most effective first step is typically a simple filtration to remove inorganic salt by-products.[1] Following the reaction, which is often conducted in an aqueous or alcoholic medium, the crude mixture can be cooled and the precipitated salts (e.g., sodium bromide) can be filtered off. The filtrate, containing the desired product and soluble impurities, is then concentrated under reduced pressure. This yields a crude solid or oil that can be subjected to further purification.

Q3: My product has crashed out of solution as an oil and refuses to crystallize. What should I do?

A3: Oiling out is a common problem, especially when residual impurities are present. Here is a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution. This templates the crystallization process.[2]

  • Solvent Adjustment: Your solvent may be too good. Add a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the solution until it becomes faintly turbid, then warm slightly to redissolve and cool slowly.

  • Concentration & Re-dissolution: Concentrate the oil to remove all solvent, then attempt to recrystallize from a different solvent system.

Q4: Is column chromatography necessary to achieve high purity for this compound?

A4: Not always, but it is a powerful tool for difficult separations. For many applications, a well-optimized recrystallization from a suitable solvent like methanol can yield a product with >98% purity as determined by GC.[1] However, if the crude product is heavily contaminated with structurally similar by-products, or if extremely high purity (>99.5%) is required for pharmaceutical applications, column chromatography is recommended. Bicyclic diamines and their derivatives are often successfully purified using silica gel chromatography.[3][4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Initial Workup 1. Incomplete reaction. 2. Product loss during filtration of inorganic salts. 3. Product is highly soluble in the crystallization solvent.1. Monitor the reaction by TLC or GC to ensure completion before workup. 2. Wash the filtered salt cake thoroughly with the reaction solvent (e.g., methanol) to recover any adsorbed product.[1] 3. Evaporate the filtrate completely and try a different solvent system for crystallization where the product has lower solubility at room temperature.
Product is Discolored (e.g., Pink, Yellow, Brown) 1. Formation of colored by-products due to oxidation or side reactions. 2. Contamination from starting materials or catalyst.1. Decolorizing Carbon: During recrystallization, dissolve the crude product in hot solvent, add a small amount of activated charcoal, simmer for 5-10 minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[2] 2. Chromatography: If discoloration persists, column chromatography is the most effective method for removing colored impurities.
Inorganic Salts Persist in Final Product 1. Insufficient washing of the crude product. 2. Co-precipitation of salts with the product during crystallization.1. Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a small amount of water to remove any water-soluble salts. Dry the organic layer before concentrating. 2. Ensure the product is fully dissolved during recrystallization; salts will typically remain as an insoluble solid that can be removed by hot filtration.
Product Streaks on TLC Plate During Chromatography 1. The basic amine functionality is interacting strongly with the acidic silica gel.1. Add a Modifier: Prepare the mobile phase with a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to neutralize the acidic sites on the silica gel. This will result in sharper bands and better separation. An acidic modifier like acetic acid has also been used for related benzamide derivatives.[4]
Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for purifying this compound.

Protocol 1: Post-Reaction Workup and Initial Purification

This protocol is designed to remove inorganic salts and concentrate the crude product from the reaction mixture.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature.

  • Filtration of Salts: Filter the cooled mixture through a Buchner funnel to remove the bulk of precipitated inorganic by-products (e.g., sodium bromide).

  • Washing: Wash the collected filter cake thoroughly with several portions of the reaction solvent (e.g., methanol) to recover any product that may have been occluded.[1]

  • Combine and Concentrate: Combine the initial filtrate and all the washes.

  • Solvent Removal: Concentrate the combined solution under reduced pressure using a rotary evaporator. This will remove the solvent and yield the crude this compound, typically as a solid or a viscous oil.

Protocol 2: Recrystallization for High Purity

This is the most common method for obtaining a high-purity crystalline product.

  • Solvent Selection: Choose an appropriate solvent. Methanol is a documented effective solvent.[1] Other systems like ether-acetone may also be effective for related structures.[2]

  • Dissolution: Place the crude product from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Heat the mixture back to a gentle boil for 5-10 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.

Protocol 3: Column Chromatography for Difficult Mixtures

Use this protocol when recrystallization fails to provide the desired purity.

  • Stationary Phase: Pack a glass chromatography column with silica gel (e.g., 100-200 mesh) as a slurry in the initial mobile phase.

  • Mobile Phase (Eluent): A common eluent system for related nitrogen-containing compounds is a mixture of a non-polar and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane.[4][5]

    • Crucial Tip: To prevent streaking, add 0.5-1% triethylamine (TEA) to your mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by dissolving the product in a volatile solvent (like DCM), adding a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the prepared sample to the top of the column. Begin eluting with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 4: Visual Workflows
General Purification Workflow

PurificationWorkflow RM Crude Reaction Mixture Filt Filtration (Remove Salts) RM->Filt Conc Concentration (Remove Solvent) Filt->Conc Crude Crude Product (Solid or Oil) Conc->Crude Recryst Recrystallization Crude->Recryst Purity Goal Met? Chrom Column Chromatography Crude->Chrom High Purity Needed or Recryst. Fails Pure >98% Pure Product Recryst->Pure Yes VHighPure >99.5% Pure Product Chrom->VHighPure

Caption: General workflow for the purification of this compound.

Troubleshooting Crystallization Issues

CrystallizationTroubleshooting Start Product is an Oil After Concentration Step1 Action: Scratch flask inner wall with a glass rod. Start->Step1 Check1 Does it crystallize? Step1->Check1 Step2 Action: Add a seed crystal of pure product. Check1->Step2 No End_Success Success: Collect Crystals Check1->End_Success Yes Check2 Does it crystallize? Step2->Check2 Step3 Action: Change solvent system. (e.g., add anti-solvent) Check2->Step3 No Check2->End_Success Yes Check3 Does it crystallize? Step3->Check3 Check3->End_Success Yes End_Fail Proceed to Column Chromatography Check3->End_Fail No

Caption: Decision tree for troubleshooting common crystallization problems.

Section 5: Data Summary
Table 1: Recrystallization Solvent Selection Guide

This table provides a comparison of potential solvent systems for the recrystallization of this compound and related structures.

Solvent SystemRationale / AdvantagesPotential DisadvantagesReported Purity / Use Case
Methanol Documented effectiveness; good solubility when hot and lower solubility when cold allows for good recovery.[1]Can be difficult to remove completely without high vacuum and gentle heating.>98% (by GC analysis).[1]
Ether-Acetone (1:1) Proven effective for recrystallizing similar waxy solids of quinuclidinol derivatives.[2]Highly flammable and volatile components require careful handling.Effective for generating initial seed crystals.[2]
Acetone-Benzene (1:1) Used for recrystallizing related quinuclidinol derivatives, often with decolorizing charcoal.[2]Benzene is a known carcinogen and its use should be avoided if possible.Used for obtaining pure product after multiple recrystallizations.[2]
Section 6: References
  • Grygorenko, O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-68. [Link]

  • How remove DABCO from réaction mixture - ResearchGate. (2020). ResearchGate. [Link]

  • Sternbach, L. H. (1969). U.S. Patent No. 3,464,997. U.S. Patent and Trademark Office.

  • Ionic liquid [Dabco-H][AcO] as a highly efficient and recyclable catalyst for the synthesis of various bisenol derivatives: Via domino Knoevenagel-Michael reaction in aqueous media. (2024). ResearchGate. [Link]

  • Copper salt of a DABCO-based molten salt: a high-performance catalyst in the one-pot synthesis of 3,4-dihydropyrimidine and polyhydroquinoline derivatives. (2023). RSC Publishing. [Link]

  • Katoh, M., et al. (2009). Crystallization and preliminary X-ray analysis of the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 12), 1311–1313. [Link]

  • The crystallization of quinoline - Google Patents. (2014). Google Patents.

  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 10), 1237-9. [Link]

  • Aqueous-mediated DABCO and DABCO-ionic liquid catalysed synthesis of 3-acetylcoumarins: exploration by kinetic, electrochemical and spectroscopic studies. (2024). RSC Publishing. [Link]

  • Catalyzed Amination in the Synthesis of Bicyclic Compounds Comprising Triazacycloalkane and Fluorophore Moieties. MDPI. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. [Link]

  • 1,4-Diazabicyclo(2.2.2)octane. PubChem. [Link]

  • DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media. (2013). ISRN Organic Chemistry. [Link]

  • (1,4-Diazabicyclo(2.2.2)octan-2-yl)methanol. PubChem. [Link]

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. (2020). Nature Communications. [Link]

  • Chromatography Columns & Cartridges. Teledyne Labs. [Link]

  • N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)methyl] benzamide derivatives, their preparations and their application in therapeutics. (1997). Google Patents.

Sources

Technical Support Center: Synthesis of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The most common strategies involve the construction of the 1,4-diazabicyclo[2.2.2]octane (DABCO) core with a pre-installed or latent hydroxymethyl group at the 2-position. Key approaches include the cyclization of functionalized piperazine derivatives and the reaction of pyridazine with a suitable three-carbon synthon.

A prevalent method involves the reaction of pyridazine with 2,3-dibromo-1-propanol. This approach offers a direct route to the desired scaffold. Another potential strategy is the reduction of a corresponding ester, such as methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, to the primary alcohol. The choice of synthetic route will often depend on the availability of starting materials, scalability, and desired purity profile.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of this compound, with a focus on improving reaction yield and product purity.

A. Low or No Product Formation

Q1: I am attempting the synthesis from pyridazine and 2,3-dibromo-1-propanol, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: This is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential causes and solutions:

  • Insufficient Basicity: The reaction requires a strong base to facilitate the nucleophilic attack and subsequent cyclization steps. If you are using a weak base, the reaction may not proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide, in adequate molar excess. The concentration of the base is also critical; a 30% aqueous solution of sodium hydroxide is often effective.

  • Phase Transfer Catalyst: The reaction involves both aqueous and organic phases, which can limit the interaction between reactants.

    • Solution: The use of a phase transfer catalyst is highly recommended to improve the reaction rate. Benzyltriethylammonium chloride is a suitable option that can facilitate the transfer of reactants between the phases, thereby increasing the frequency of effective collisions.

  • Reaction Temperature and Time: Like many organic reactions, this synthesis is sensitive to temperature. Insufficient heat will result in a sluggish reaction, while excessive heat can lead to decomposition of reactants or products.

    • Solution: The reaction temperature should be carefully controlled, typically in the range of 90-95 °C. The reaction time is also a critical factor; monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time, which is often around 8 hours.

  • Purity of Starting Materials: The purity of pyridazine and 2,3-dibromo-1-propanol is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use.

Flowchart for Troubleshooting Low Yield:

Troubleshooting_Low_Yield Start Low or No Product Formation Check_Base Check Base Strength and Concentration Start->Check_Base Check_Catalyst Verify Presence and Amount of Phase Transfer Catalyst Check_Base->Check_Catalyst OK Optimize_Base Action: Use Strong Base (e.g., 30% NaOH) in Excess Check_Base->Optimize_Base Issue Found Check_Temp_Time Monitor Reaction Temperature and Time Check_Catalyst->Check_Temp_Time OK Add_Catalyst Action: Add Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride) Check_Catalyst->Add_Catalyst Issue Found Check_Purity Assess Purity of Starting Materials Check_Temp_Time->Check_Purity OK Optimize_Conditions Action: Maintain Temperature at 90-95°C and Monitor Reaction Progress Check_Temp_Time->Optimize_Conditions Issue Found Purify_Reagents Action: Purify Starting Materials if Necessary Check_Purity->Purify_Reagents Issue Found Success Improved Yield Check_Purity->Success OK Optimize_Base->Check_Catalyst Add_Catalyst->Check_Temp_Time Optimize_Conditions->Check_Purity Purify_Reagents->Success reaction_scheme cluster_reactants Reactants cluster_reagents Reagents pyridazine Pyridazine reagents NaOH, H2O Benzyltriethylammonium chloride 90-95°C, 8h dibromopropanol 2,3-Dibromo-1-propanol product This compound reagents->product

Caption: Synthesis of the target compound.

V. Data Summary

PropertyValue
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Appearance White solid
Melting Point 70-72 °C

VI. References

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

Technical Support Center: {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. This document is designed for researchers, scientists, and drug development professionals utilizing this chiral catalyst in their synthetic workflows. While a member of the robust quinuclidine family of catalysts, its specific reactivity profile presents unique challenges and opportunities. This guide moves beyond standard protocols to address the nuanced side reactions and troubleshooting scenarios you may encounter, ensuring the scientific integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental behavior of this compound in catalytic systems.

Q1: What are the primary catalytic modes of this compound?

A: Based on its structural similarity to 1,4-diazabicyclo[2.2.2]octane (DABCO), this catalyst operates through several well-established mechanisms:

  • Nucleophilic Catalysis: The lone pair on the tertiary nitrogen atom can act as a nucleophile, attacking an electrophilic substrate (e.g., an activated alkene in a Morita-Baylis-Hillman reaction or a ketene) to form a reactive zwitterionic intermediate.[1] This is a common pathway in many organocatalyzed reactions.[2]

  • Brønsted Base Catalysis: The catalyst is a moderately strong base, capable of deprotonating acidic protons (e.g., from active methylene compounds in Knoevenagel condensations) to generate a nucleophile.[3][4]

  • Lewis Base Catalysis: The nitrogen atoms can function as Lewis bases, activating certain substrates.

The specific mode is highly dependent on the substrates, solvents, and overall reaction conditions.

Q2: How does the primary hydroxyl group influence the catalyst's behavior and potential side reactions?

A: The C2-methanol substituent is a critical feature that distinguishes this catalyst from DABCO. It can:

  • Act as a Hydrogen-Bond Donor/Acceptor: The hydroxyl group can form hydrogen bonds with substrates or intermediates, influencing the transition state geometry and thereby impacting stereoselectivity. This is a known feature in cinchona alkaloid catalysis, which also contains a hydroxyl group near the quinuclidine core.[5]

  • Participate in Bifunctional Catalysis: The amine and alcohol moieties can work in concert to activate both the nucleophile and the electrophile simultaneously.

  • Become a Site for Undesired Reactions: In the presence of electrophilic reagents such as acyl or alkyl halides, the hydroxyl group can undergo O-acylation or O-alkylation. This modification alters the catalyst's steric and electronic properties, potentially leading to reduced activity or poor selectivity.

Q3: What factors affect the stability of the bicyclic amine core?

A: The 1,4-diazabicyclo[2.2.2]octane core is generally robust, but it is susceptible to two primary deactivation pathways:

  • Quaternization: The tertiary amine nitrogens are nucleophilic and can be irreversibly alkylated or acylated by electrophiles present in the reaction mixture.[6] This forms a catalytically inactive quaternary ammonium salt. The cage-like structure of DABCO makes it particularly susceptible to this process.[6]

  • Ring-Opening: While less common under standard catalytic conditions, the resulting quaternary ammonium salts can undergo nucleophilic ring-opening reactions at elevated temperatures, leading to the formation of piperazine derivatives and permanent catalyst decomposition.[7]

Q4: Is the catalyst prone to oxidation or degradation under photoredox conditions?

A: Yes. The quinuclidine core is known to be an effective single-electron-transfer (SET) agent. In photoredox catalysis, it can be oxidized by an excited-state photocatalyst to form a quinuclidine radical cation.[8] While this property is harnessed productively in hydrogen-atom-transfer (HAT) catalysis, it also represents a potential degradation pathway if not part of the intended catalytic cycle.[8] The primary alcohol can also be susceptible to oxidation depending on the reaction environment.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured, cause-and-effect approach to resolving specific problems encountered during catalysis.

Issue 1: Low Reaction Yield or Stalled Reaction

A common yet multifaceted problem. The following workflow helps diagnose the root cause.

Troubleshooting_Low_Yield start Low Yield / Stalled Reaction q1 Run Control: Catalyst + Electrophile (No Nucleophile) start->q1 cause1 Cause: Catalyst Quaternization (Deactivation) q1->cause1 Catalyst consumed? (Check by NMR/LCMS) [YES] q2 Is the reaction medium acidic (pH < 7)? q1->q2 Catalyst stable? [NO] solution1 Solution: 1. Use inverse addition (add electrophile slowly). 2. Choose a less reactive electrophile. 3. Lower reaction temperature. cause1->solution1 cause2 Cause: Catalyst Protonation (Inhibition) q2->cause2 [YES] final_check Re-evaluate substrate reactivity and reaction conditions. q2->final_check [NO] solution2 Solution: 1. Add a non-nucleophilic base (e.g., Proton Sponge). 2. Use aprotic solvents. 3. Ensure reagents are anhydrous and acid-free. cause2->solution2

Caption: Troubleshooting workflow for low reaction yield.

  • Setup: In a clean, dry vial, dissolve this compound (10 mol%) and your reaction's electrophile (1.0 equiv) in the reaction solvent.

  • Execution: Stir the mixture under the same conditions (temperature, atmosphere) as your main reaction for 1-2 hours.

  • Analysis: Withdraw an aliquot and analyze by ¹H NMR and/or LC-MS.

    • ¹H NMR: Look for the disappearance of the catalyst's characteristic signals and the appearance of new, downfield-shifted peaks corresponding to the quaternary ammonium salt.

    • LC-MS: Compare the chromatogram to a standard of the starting catalyst. The appearance of a new peak with the expected mass of [Catalyst + Electrophile]⁺ confirms quaternization.

Issue 2: Formation of Unexpected Byproducts

The appearance of unintended products often points to side reactions involving the catalyst itself or catalyst-mediated degradation pathways.

The catalyst's hydroxyl group can be acylated or alkylated, creating a new catalytic species in situ with different properties.

  • Evidence: Byproducts with a mass corresponding to [Catalyst + Acyl Group - H₂O] or [Substrate + Catalyst - H₂O].

  • Solution:

    • Protecting Group Strategy: Temporarily protect the hydroxyl group (e.g., as a silyl ether, TBS-Cl, Imidazole, DMF). Run the reaction and observe if the byproduct formation is suppressed. This confirms the hydroxyl group's involvement.

    • Modify Reaction Conditions: Lowering the temperature or using a less reactive acylating/alkylating agent can disfavor this side reaction.

The basicity of the catalyst can promote undesired elimination, epimerization, or retro-aldol reactions. This is particularly relevant in reactions like the Morita-Baylis-Hillman, where the adducts can be unstable.[6]

  • Evidence: Formation of elimination products (e.g., α,β-unsaturated compounds) or loss of stereochemical purity in the product over time.

  • Troubleshooting Protocol:

    • Time-Course Study: Run the reaction and take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Analyze both the conversion to product and the formation of byproducts by GC or LC. If the byproduct concentration increases as the product concentration plateaus or decreases, degradation is likely.

    • Product Stability Test: Subject the purified, enantioenriched product to the catalytic conditions (catalyst, solvent, base) in the absence of starting materials. Monitor its chemical and stereochemical integrity over time.

Issue 3: Poor or Inconsistent Enantioselectivity

Achieving high stereoselectivity requires that the desired catalytic cycle significantly outpaces any non-selective background reactions.

Deactivation_Pathways cluster_main Catalytic Cycle cluster_side Side Reactions / Deactivation Catalyst {Catalyst} Active_Intermediate Active Intermediate (e.g., Zwitterion) Catalyst->Active_Intermediate + Substrate Quaternized Quaternized Catalyst (Inactive) Catalyst->Quaternized + R-X (Irreversible) Protonated Protonated Catalyst (Inactive) Catalyst->Protonated + H⁺ (Reversible) O_Acylated O-Acylated Catalyst (Altered Selectivity) Catalyst->O_Acylated + Acyl-X (Potentially Reversible) Product Desired Product (High ee) Active_Intermediate->Product + Substrate Product->Catalyst - Catalyst

Caption: Key catalyst deactivation and modification pathways.

Issue Potential Cause Diagnostic Test Primary Solution(s)
Low Yield Catalyst QuaternizationControl reaction with electrophile; NMR/LC-MS analysis.Use inverse addition; lower temperature.
Catalyst ProtonationCheck pH of reagents/solvent.Add non-nucleophilic base; use aprotic solvent.
Byproduct Formation O-Alkylation/Acylation of CatalystProtect the hydroxyl group; analyze byproducts by MS.Protect hydroxyl group; modify reaction conditions.
Base-Mediated DegradationTime-course study; subject product to reaction conditions.Lower catalyst loading; use a less basic catalyst.
Poor Enantioselectivity Product RacemizationSubject pure product to catalytic conditions.Add mild acid at workup; shorten reaction time.
Competing Catalytic SpeciesAnalyze reaction at low conversion; test protected catalyst.Optimize solvent and temperature; use protected catalyst.

References

  • ResearchGate. (n.d.). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Available at: [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1, 54-60. Available at: [Link]

  • MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Available at: [Link]

  • Assam Don Bosco University Journals. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Available at: [Link]

  • Chemical Review and Letters. (2021). 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. Available at: [Link]

  • ACS Publications. (2010). DECONSTRUCTING QUININE. PART 1. TOWARD AN UNDERSTANDING OF THE REMARKABLE PERFORMANCE OF CINCHONA ALKALOIDS IN ASYMMETRIC PHASE. Available at: [Link]

  • SpringerLink. (n.d.). DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. Available at: [Link]

  • ResearchGate. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions. Available at: [Link]

  • Academia.edu. (n.d.). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Available at: [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle of quinuclidine‐catalyzed halocyclizations.... Available at: [Link]

  • ResearchGate. (2020). The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties: Part 3. Catalysis of substitution, cycloaddition, isomerization, and rearrangement reactions. Available at: [Link]

  • ResearchGate. (n.d.). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). Available at: [Link]

  • ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Available at: [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Available at: [Link]

Sources

Technical Support Center: Deactivation and Regeneration of DABCO-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,4-Diazabicyclo[2.2.2]octane (DABCO) and its derivatives. As a highly effective and versatile tertiary amine catalyst, DABCO is pivotal in numerous organic syntheses and polymerization reactions, most notably in the production of polyurethanes.[1][2][3] However, like all catalysts, its performance can diminish over time due to deactivation.

This guide is designed for researchers, scientists, and drug development professionals to diagnose the root causes of catalyst deactivation, troubleshoot common experimental issues, and implement effective regeneration protocols to restore catalytic activity and extend the useful life of these critical reagents.

Section 1: Troubleshooting Guide for Catalyst Deactivation

A decline in catalytic performance is a critical issue that can manifest as reduced reaction rates, lower yields, or altered product selectivity. Identifying the underlying cause is the first step toward an effective solution. The following table summarizes common symptoms, their probable causes, recommended diagnostic methods, and corrective actions.

Symptom Observed Probable Cause of Deactivation Recommended Diagnostic Method Recommended Action
Gradual or rapid loss of reaction rate Catalyst Poisoning: Strong chemisorption of impurities onto the catalyst's active nitrogen sites.[4][5][6]Feedstock Analysis: Test for acidic impurities (e.g., carboxylic acids, HCl) via titration or pH measurement. Use ICP-MS or XRF to detect elemental poisons like sulfur or phosphorus.Feedstock Purification: Implement a pre-treatment step (e.g., distillation, passing through a basic alumina plug) to remove identified poisons.
Increased backpressure in a flow reactor; decreased yield Fouling or Coking: Physical deposition of carbonaceous residues or polymeric byproducts on the catalyst surface, blocking active sites and pores.[4][5][7]Thermogravimetric Analysis (TGA): Analyze the spent catalyst for weight loss at high temperatures, indicating the combustion of coke. BET Surface Area Analysis: Measure the surface area of the spent catalyst; a significant decrease suggests pore blockage.[8]Catalyst Regeneration: Implement a regeneration protocol, such as solvent washing to remove soluble foulants or mild thermal treatment to burn off coke.[9][10]
Irreversible loss of activity, especially after high-temp reactions Thermal Degradation: Structural changes to the catalyst due to excessive heat, leading to decomposition or sintering (particle agglomeration).[4][5][8]Differential Scanning Calorimetry (DSC) / TGA: Determine the thermal decomposition temperature of the fresh catalyst to establish its operational limits. Characterization: Use XRD or SEM on the spent catalyst to observe changes in crystallinity or morphology.Optimize Reaction Temperature: Ensure the reaction temperature remains well below the catalyst's decomposition point (DABCO melts at 156-160°C and boils at 174°C).[11] Consider using a more thermally stable catalyst derivative if high temperatures are unavoidable.
Loss of catalyst from a solid support in liquid-phase reactions Leaching: Dissolution of the active catalyst from its support into the reaction medium.[5][6]Analysis of Reaction Mixture: After filtering the catalyst, analyze the liquid phase (e.g., via LC-MS or GC-MS) for the presence of the dissolved catalyst.Improve Catalyst Immobilization: Re-evaluate the method of catalyst immobilization. Consider covalent tethering or using a support with stronger physisorption properties.
Formation of unexpected byproducts Chemical Transformation: The catalyst itself reacts with a component in the reaction mixture to form a less active or inactive species.[12]Spectroscopic Analysis: Compare FT-IR or NMR spectra of the fresh and spent catalyst to identify changes in chemical structure.Modify Reaction Conditions: If a reactive species (e.g., an oxidant) is identified, consider adding it sequentially or protecting the catalyst. In some cases, the catalyst may not be suitable for the specific chemical environment.

Section 2: Understanding Deactivation Mechanisms (FAQs)

This section addresses common questions about the fundamental processes behind catalyst deactivation, providing the necessary background to make informed troubleshooting decisions.

Q1: What are the primary ways my DABCO catalyst can lose activity?

DABCO, as a tertiary amine, functions as a nucleophile and a base.[2][13] Its deactivation mechanisms are primarily chemical, thermal, and mechanical in nature.[8] The three most common pathways are:

  • Poisoning: Acidic molecules in your feedstock or generated during the reaction can neutralize the basic nitrogen atoms, rendering them catalytically inactive.[4][6]

  • Fouling (or Coking): High molecular weight byproducts or carbonaceous deposits can physically coat the catalyst surface, preventing reactants from reaching the active sites.[5][7][14]

  • Thermal Degradation: Exposing the catalyst to temperatures exceeding its stability threshold can cause it to decompose or, if supported, for the particles to sinter, reducing the active surface area.[4][5]

cluster_causes Initiating Factors cluster_mechanisms Deactivation Mechanisms cluster_outcome Result Feedstock_Impurities Feedstock Impurities (Acids, Sulfur) Poisoning Poisoning Feedstock_Impurities->Poisoning High_Temperature Excessive Temperature Thermal_Degradation Thermal Degradation (Sintering) High_Temperature->Thermal_Degradation Reaction_Byproducts Reaction Byproducts (Polymers, Tars) Fouling Fouling / Coking Reaction_Byproducts->Fouling Loss_of_Activity Loss of Catalytic Activity Poisoning->Loss_of_Activity Thermal_Degradation->Loss_of_Activity Fouling->Loss_of_Activity

Figure 1: Primary pathways leading to DABCO catalyst deactivation.

Q2: My feedstock contains trace amounts of acid. How serious is this?

Extremely serious. Because DABCO is a base catalyst, even stoichiometric amounts of acid relative to the catalyst can lead to complete neutralization and a halt in catalytic activity. This is a form of poisoning , where the acidic impurity strongly binds to the active site (the lone pair of electrons on the nitrogen atom), preventing it from participating in the catalytic cycle.[4][6]

Q3: What is the difference between fouling and poisoning?

Poisoning is a chemical phenomenon involving strong adsorption (chemisorption) of a substance onto the catalyst's active sites.[6] Fouling is a physical phenomenon where the catalyst surface is covered by deposits, creating a barrier for reactants.[5][7] While both reduce activity, fouling can often be reversed by washing or burning off the deposits, whereas removing a chemical poison can be more challenging.

Q4: Can DABCO be used in aqueous media?

While DABCO is soluble in water, its performance can be affected. Water can participate in side reactions or, in some systems, promote catalyst deactivation through mechanisms like leaching or hydrothermal degradation, especially if the catalyst is supported.[6] It is crucial to consult literature specific to your reaction type to determine compatibility with aqueous environments.

Section 3: Catalyst Regeneration Protocols and Workflows

Regeneration is a cost-effective and sustainable approach to restoring the performance of a deactivated catalyst. The appropriate method depends on the cause of deactivation.

Q5: Is it always possible to regenerate a deactivated DABCO catalyst?

Regeneration is most successful for deactivation caused by fouling/coking and some forms of poisoning . Deactivation from severe thermal degradation or sintering is typically irreversible because the fundamental structure of the catalyst has been compromised.[4][5]

Q6: Which regeneration method is right for my situation?

The following workflow can help you decide on the best course of action.

Start Symptom: Reduced Catalyst Performance Check_Fouling Is physical blockage (coking/fouling) suspected? Start->Check_Fouling Check_Poisoning Are soluble poisons (e.g., acids) suspected? Check_Fouling->Check_Poisoning No Thermal_Treat Protocol 2: Mild Thermal Treatment Check_Fouling->Thermal_Treat Yes Check_Thermal Was catalyst exposed to excessive heat? Check_Poisoning->Check_Thermal No Solvent_Wash Protocol 1: Solvent Washing Check_Poisoning->Solvent_Wash Yes Replace Action: Replace Catalyst (Irreversible Damage) Check_Thermal->Replace Yes Purify Action: Purify Feedstock & Re-evaluate Conditions Check_Thermal->Purify No Solvent_Wash->Purify Thermal_Treat->Purify

Figure 2: Decision workflow for troubleshooting and regeneration.
Experimental Protocol 1: Regeneration via Solvent Washing

Application: This protocol is effective for removing soluble poisons and non-coke foulants.

Principle: A carefully selected solvent is used to dissolve and wash away contaminants from the catalyst surface without dissolving the catalyst itself (if heterogeneous) or altering its chemical nature.

Methodology:

  • Catalyst Recovery:

    • For heterogeneous/supported catalysts, filter the catalyst from the reaction mixture.

    • For homogeneous systems where the catalyst has precipitated or is in a spent phase, separate it via decantation or filtration.

  • Solvent Selection:

    • Choose a solvent in which the suspected foulant/poison is highly soluble, but the catalyst is sparingly soluble.

    • Suitable solvents may include non-polar options like hexanes or toluene for organic residues, or more polar options like isopropanol or acetone.

    • CAUTION: Avoid acidic solvents, which will react with the DABCO catalyst.

  • Washing Procedure:

    • Place the recovered catalyst in a suitable vessel.

    • Add the selected solvent and gently agitate the slurry at room temperature for 30-60 minutes. A magnetic stirrer or a shaker bath can be used.

    • Separate the catalyst from the solvent via filtration.

    • Repeat the washing step 2-3 times with fresh solvent.

  • Drying:

    • Dry the washed catalyst under vacuum at a mild temperature (e.g., 40-60°C) to remove any residual solvent. Ensure the drying temperature is well below the catalyst's thermal degradation point.

  • Validation:

    • Test the activity of the regenerated catalyst on a small-scale reaction and compare its performance to both the fresh and deactivated catalyst.

Experimental Protocol 2: Regeneration via Mild Thermal Treatment

Application: This protocol is primarily used for removing carbonaceous deposits (coke) through controlled oxidation.[10][15]

Principle: The deactivated catalyst is heated in a controlled atmosphere containing a low concentration of oxygen (e.g., dilute air). The carbonaceous deposits are oxidized to CO and CO₂, which desorb from the surface, clearing the active sites.

Methodology:

  • Catalyst Preparation:

    • Recover the catalyst and, if necessary, perform a solvent wash (Protocol 1) to remove any volatile or soluble residues.

    • Place the catalyst in a vessel suitable for high-temperature treatment, such as a tube furnace or a calcination oven.

  • Inert Purge:

    • Heat the catalyst to a moderate temperature (e.g., 100-120°C) under a flow of an inert gas (e.g., Nitrogen, Argon) for 30-60 minutes to remove adsorbed water and other volatile species.

  • Controlled Oxidation:

    • Slowly increase the temperature to the target regeneration temperature (typically 300-500°C, but this must be determined experimentally to be below the catalyst's degradation point).

    • Once at temperature, introduce a controlled flow of a dilute air/N₂ mixture (e.g., 1-5% air in N₂).

    • CAUTION: The oxidation of coke is exothermic. A low oxygen concentration is critical to prevent thermal runaways that could cause irreversible damage (sintering) to the catalyst.[15] Monitor the catalyst bed temperature closely.

    • Hold at the regeneration temperature until the oxidation is complete (indicated by the cessation of CO/CO₂ evolution, which can be monitored with an off-gas analyzer).

  • Cool Down:

    • Switch the gas flow back to pure inert gas.

    • Cool the catalyst down to room temperature under the inert atmosphere.

  • Validation:

    • Characterize the regenerated catalyst (e.g., using BET analysis to confirm surface area recovery) and test its catalytic activity.

References

  • Baghernejad, B. (2011). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.
  • Lehrhofer, A. F., et al. (2024). A note on the chemical fate of the DABCO catalyst in amine-catalyzed hypochlorite bleaching of cellulosic pulps.
  • Evonik Industries. (2021). DABCO® DMDEE Technical Information.
  • Ahmed, M. A. (2013).
  • Wikipedia. DABCO.
  • Unknown Author. (2025). Catalyst deactivation mechanisms and how to prevent them. Source Not Available.
  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • American Chemical Society. (2022). DABCO. Molecule of the Week.
  • Google Patents. (1992). Amine catalyst for producing polyurethane foams and process for producing polyurethane foams. EP0469545B1.
  • ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a)
  • PubChem. (n.d.). Dabco.
  • SilcoTek. (n.d.).
  • Bartholomew, C. H. (2016).
  • Unknown Author. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Source Not Available.
  • Unknown Author. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Source Not Available.
  • Wang, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review.
  • Chen, Y. S., et al. (n.d.). Regeneration of the Deactivated SCR Catalysts.

Sources

Technical Support Center: Optimizing Catalysis with {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of utilizing this versatile catalyst. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve reliable, reproducible results.

Introduction to this compound

This compound, a derivative of the well-established catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), is a bifunctional organocatalyst. Its unique structure, featuring the sterically hindered tertiary amine of the DABCO core and a primary alcohol, allows it to act as both a base and a hydrogen-bond donor. This dual-functionality can enhance reactivity and selectivity in a variety of organic transformations. This guide will provide in-depth solutions to common issues encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound, and its parent compound DABCO, are effective catalysts for a wide range of organic reactions. These include, but are not limited to:

  • Polymer chemistry: Particularly in the synthesis of polyurethanes and other polymers.[1]

  • Baylis-Hillman reaction: The nucleophilic nature of the tertiary amine is crucial for this carbon-carbon bond-forming reaction.

  • Cycloaddition reactions. [2]

  • Coupling reactions. [2]

  • Henry (nitroaldol) reactions. [2]

  • Ring-opening reactions: It can mediate the ring-opening of activated cyclopropanes.[3]

The presence of the hydroxyl group can also modulate the catalyst's solubility and participate in hydrogen bonding, potentially influencing the transition state and stereochemical outcome of a reaction.

Q2: How should this compound be handled and stored?

A2: this compound is typically a colorless to pale yellow liquid or solid.[1] It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Due to its basic nature, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[1]

Q3: In which solvents is the catalyst soluble?

A3: The hydroxyl group enhances its solubility in polar solvents.[1] It is generally soluble in a range of common organic solvents, including methanol, ethanol, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). Its solubility in less polar solvents like toluene or hexanes is limited. The choice of solvent can significantly impact reaction kinetics and should be optimized for each specific transformation.

Q4: How does the methanol group affect the catalytic activity compared to unsubstituted DABCO?

A4: The hydroxyl group introduces several key differences:

  • Basicity: The electron-withdrawing nature of the hydroxyl group may slightly reduce the basicity of the nitrogen atoms compared to unsubstituted DABCO.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen-bond donor, potentially stabilizing charged intermediates or transition states, which can accelerate the reaction or influence selectivity.

  • Solubility: As mentioned, it improves solubility in polar solvents, which can be advantageous for certain reaction systems.

  • Potential for Side Reactions: The alcohol moiety could potentially react with electrophilic reagents in the reaction mixture, a factor to consider during reaction design.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Reaction Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Caption: General workflow for troubleshooting low reaction yields.

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture). The hydroxyl group can also make it more susceptible to certain decomposition pathways.

    • Solution:

      • Ensure the catalyst was stored under an inert atmosphere.

      • If degradation is suspected, purify the catalyst by recrystallization or distillation, or use a fresh batch.

      • Confirm the structure and purity using NMR or other analytical techniques.

  • Sub-optimal Catalyst Loading:

    • Cause: The catalytic loading may be too low to achieve a reasonable reaction rate, or too high, leading to side reactions.

    • Solution: Perform a catalyst loading screen. A typical starting point for organocatalysts is 5-20 mol%, but the optimal amount is reaction-dependent. For certain reactions, as little as 10 mol% of a DABCO-based catalyst has been shown to be effective.[4]

    Catalyst Loading (mol%)Relative RateSelectivity
    1Very LowHigh
    5ModerateHigh
    10 High High
    20HighModerate
    This table is illustrative and optimal loading must be determined experimentally.
  • Incorrect Solvent Choice:

    • Cause: The solvent plays a critical role in solubilizing reagents and stabilizing intermediates. A poor solvent can hinder the reaction.

    • Solution: Screen a range of solvents with varying polarities. While the catalyst is soluble in polar solvents, the overall reaction may favor a less polar environment. Consider solvents like acetonitrile, THF, DCM, or even toluene. In some cases, aqueous media can be highly effective for DABCO-catalyzed reactions.[4][5]

  • Inappropriate Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier requiring heat, or it may be an equilibrium process that is disfavored at high temperatures.

    • Solution:

      • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).

      • If side products are observed at higher temperatures, consider running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.

Problem 2: Poor Diastereo- or Enantioselectivity

Q: My reaction is proceeding with low selectivity. How can I improve the stereochemical outcome?

A: Achieving high selectivity often requires fine-tuning of the reaction environment to favor one transition state over others.

Potential Causes and Solutions:

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the transition state through hydrogen bonding and other non-covalent interactions.

    • Solution: Screen a variety of solvents. Aprotic polar solvents (e.g., THF, DCM) may offer different selectivity profiles compared to protic solvents (e.g., ethanol). The hydrogen-bonding capability of the catalyst's hydroxyl group can be particularly sensitive to the solvent environment.

  • Temperature:

    • Cause: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is a standard strategy for improving selectivity. The energetic difference between diastereomeric transition states will have a more significant impact on the product distribution at lower temperatures.

  • Additives:

    • Cause: Sometimes, co-catalysts or additives can help organize the transition state.

    • Solution:

      • Brønsted or Lewis Acids: In some cases, a mild Lewis or Brønsted acid can coordinate to the substrate, enhancing selectivity.

      • Water: Trace amounts of water can sometimes be beneficial, while in other cases, strictly anhydrous conditions are required. The effect of water should be systematically investigated.

  • Catalyst Structure:

    • Cause: The inherent structure of this compound may not be optimal for inducing the desired stereochemistry in your specific reaction.

    • Solution: Consider using a chiral derivative of the catalyst if an enantioselective transformation is desired. While this specific catalyst is often used in its racemic form, chiral versions of related DABCO derivatives exist for asymmetric catalysis.

General Experimental Protocol: Baylis-Hillman Reaction

This protocol provides a general starting point for a Baylis-Hillman reaction catalyzed by this compound. Note: This is a template and must be optimized for your specific substrates.

Step-by-Step Methodology:

  • Preparation: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the activated alkene (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv).

  • Solvent: Dissolve the starting materials in a suitable solvent (e.g., 2 mL of acetonitrile).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Baylis_Hillman_Protocol A 1. Add Aldehyde & Activated Alkene to Flask B 2. Dissolve in Solvent (e.g., MeCN) A->B C 3. Add Catalyst (10 mol%) B->C D 4. Stir at Room Temp under N2 C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench & Aqueous Work-up E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for a typical Baylis-Hillman reaction.

References

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Eur. J. Chem., 1, 54-60.
  • Journal of the American Chemical Society. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]

  • Google Patents. US5663173A - N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)
  • ResearchGate. (2021). Cationic DABCO-based Catalyst for Site-Selective C−H Alkylation via Photoinduced Hydrogen-Atom Transfer. [Link]

  • Bhat, A. R., et al. (2017). Synthesis of new annulated pyrano[2, 3-d]pyramidine derivatives using Organo catalyst (DABCO) in Aqueous Media. ResearchGate. [Link]

  • Kempegowda, B. K. (2011). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate. [Link]

  • PubChem. (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. [Link]

  • Thieme. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. [Link]

  • Wiley Online Library. (2021). Data‐driven Design of Enhanced In‐based Catalyst for CO2 to Methanol Reaction. [Link]

  • Chemical Review and Letters. (2018). 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5–trisubstituted imidazoles. [Link]

  • REAL-J. (2015). COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCTANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. [Link]

  • Universitat de Girona. (2016). Transition metal-catalysed [2+2+2] cycloaddition reactions. Methodology and mechanism. [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity with Chiral DABCO Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral 1,4-Diazabicyclo[2.2.2]octane (DABCO) catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful organocatalysts and encountering challenges with enantioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve issues in your asymmetric syntheses.

Introduction to Chiral DABCO Catalysis

Chiral DABCO derivatives have emerged as versatile and efficient organocatalysts for a variety of asymmetric transformations, most notably the Morita-Baylis-Hillman (MBH) reaction and its aza-variant.[1][2] These catalysts operate through a nucleophilic activation mechanism, where the tertiary amine of the DABCO core adds to an activated alkene, generating a chiral enolate intermediate that then reacts with an electrophile.[1][3] The facial selectivity of the electrophile's approach is dictated by the chiral environment established by the catalyst's scaffold, leading to the desired enantiomer.

However, achieving high enantiomeric excess (ee) can be challenging and is often sensitive to a range of experimental parameters. This guide will walk you through a systematic approach to troubleshooting and optimizing your reactions.

Troubleshooting Guide: Diagnosing and Solving Low Enantioselectivity

Here we address specific problems you might be facing in your experiments in a question-and-answer format.

Question 1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar transformation. What are the most likely causes?

Answer: This is a common issue that can often be traced back to one of three main areas: catalyst integrity, reaction conditions, or substrate quality. A systematic investigation is the key to identifying the root cause.

Workflow for Troubleshooting Low Enantioselectivity

Below is a logical workflow to diagnose the potential sources of low enantioselectivity in your reaction.

Troubleshooting_Workflow start Low ee Observed catalyst Catalyst Integrity start->catalyst conditions Reaction Conditions start->conditions substrate Substrate Quality start->substrate sub_catalyst1 Purity & Enantiomeric Purity catalyst->sub_catalyst1 sub_catalyst2 Handling & Storage catalyst->sub_catalyst2 sub_catalyst3 Activation/Pre-treatment catalyst->sub_catalyst3 sub_conditions1 Solvent Effects conditions->sub_conditions1 sub_conditions2 Temperature conditions->sub_conditions2 sub_conditions3 Concentration/Stoichiometry conditions->sub_conditions3 sub_conditions4 Additives/Co-catalysts conditions->sub_conditions4 sub_substrate1 Purity substrate->sub_substrate1 sub_substrate2 Substrate Scope Limitations substrate->sub_substrate2 end High ee Achieved sub_catalyst1->end sub_catalyst2->end sub_catalyst3->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_conditions4->end sub_substrate1->end sub_substrate2->end

Caption: A general workflow for troubleshooting low enantioselectivity.

In-depth Analysis of Potential Causes:
  • Catalyst Integrity:

    • Purity: The chemical and enantiomeric purity of your chiral DABCO catalyst is paramount. Even small amounts of impurities can have a detrimental effect on enantioselectivity.[4] It is advisable to verify the enantiomeric excess of the catalyst itself, as commercially available chiral reagents can sometimes contain enantiomeric impurities.[4][5][6]

    • Handling and Storage: Many organocatalysts can be sensitive to air, moisture, or light. Improper handling or storage can lead to decomposition or the formation of catalytically inactive or non-selective species. Always store your chiral DABCO catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[7][8] A solvent screen is often a critical step in optimizing an asymmetric reaction.

    • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[9] However, this can also decrease the reaction rate. It is crucial to find an optimal temperature that balances reactivity and selectivity.

    • Concentration: The concentration of reactants and catalyst can influence the reaction kinetics and, in some cases, the aggregation state of the catalyst, which can impact enantioselectivity.

  • Substrate Quality:

    • Purity: Impurities in your starting materials (aldehyde, activated alkene, etc.) can interfere with the catalytic cycle, leading to lower yields and enantioselectivity. Ensure your substrates are purified before use.

    • Substrate Scope: Not all substrates are ideal for a given chiral DABCO catalyst. Steric and electronic properties of the substrates can significantly affect the stereochemical outcome. It's possible that your specific substrate is outside the optimal scope for the catalyst you are using.

Question 2: I have confirmed the purity of my catalyst and substrates, but the enantioselectivity is still poor. How do I systematically optimize the reaction conditions?

Answer: A systematic optimization of reaction parameters is the next logical step. It is recommended to vary one parameter at a time while keeping others constant to understand its effect on the reaction outcome.

Experimental Protocol: Systematic Optimization of a Chiral DABCO-Catalyzed Reaction
  • Solvent Screening:

    • Set up a series of small-scale reactions in a variety of solvents (e.g., THF, CH2Cl2, Toluene, CH3CN, and an ionic liquid like [Bmim][BF4]).[10]

    • Maintain a constant temperature, concentration, and catalyst loading for all reactions.

    • Monitor the reactions for conversion and determine the enantiomeric excess of the product for each solvent.

  • Temperature Optimization:

    • Using the best solvent identified in the previous step, set up reactions at a range of different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[7]

    • Ensure all other parameters are kept constant.

    • Analyze the enantiomeric excess for each temperature to identify the optimal condition.

  • Catalyst Loading and Substrate Ratio:

    • Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to see its effect on both reaction rate and enantioselectivity.

    • Investigate the effect of the ratio of the nucleophile to the electrophile.

Data Presentation: Example of a Solvent and Temperature Screen
EntrySolventTemperature (°C)Yield (%)ee (%)
1CH2Cl2258565
2Toluene257872
3THF259075
4CH3CN258268
5[Bmim][BF4]259585
6THF08888
7THF-208592
8THF-407595

This is illustrative data based on general trends reported in the literature.

Question 3: I am performing a chiral DABCO-catalyzed Baylis-Hillman reaction and observing low ee. Are there any specific considerations for this reaction?

Answer: Yes, the Baylis-Hillman reaction has some specific nuances that can affect enantioselectivity.

  • Mechanism and Rate-Determining Step: The mechanism involves the initial addition of DABCO to the activated alkene, followed by the addition of the resulting enolate to the aldehyde.[1] The subsequent proton transfer and catalyst elimination steps can be complex. The rate-determining step can vary depending on the substrates and conditions, which can influence the stereochemical outcome.

  • Role of Additives: In some cases, the addition of a co-catalyst, such as a Lewis acid or a Brønsted acid, can enhance both the rate and the enantioselectivity of the Baylis-Hillman reaction.[2] For instance, chiral thiourea co-catalysts have been shown to be effective in some DABCO-catalyzed reactions.[2][11]

  • Protic Solvents: The presence of protic solvents or even trace amounts of water can sometimes have a dramatic effect on the Baylis-Hillman reaction, in some cases accelerating it but potentially impacting the enantioselectivity by interfering with the chiral catalyst's hydrogen bonding network.

Catalytic Cycle of a Chiral DABCO-Catalyzed Baylis-Hillman Reaction

Baylis_Hillman_Cycle catalyst Chiral DABCO Catalyst zwitterion Chiral Zwitterionic Intermediate catalyst->zwitterion + Activated Alkene activated_alkene Activated Alkene activated_alkene->zwitterion adduct Aldol-type Adduct zwitterion->adduct + Aldehyde aldehyde Aldehyde aldehyde->adduct product Baylis-Hillman Product adduct->product - Catalyst (Regeneration)

Sources

handling and storage of air-sensitive {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for a centralized, expert-led resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to the handling and storage of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a narrative grounded in causality and proactive problem-solving. This guide is structured to function as a direct portal for troubleshooting and frequently asked questions, ensuring the integrity of your experiments and the stability of this critical reagent.

Technical Support Center: this compound

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the compound's nature and fundamental handling requirements.

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound is a bicyclic organic compound featuring a rigid 1,4-diazabicyclo[2.2.2]octane (DABCO) core functionalized with a methanol group.[1] Its air sensitivity stems primarily from the two tertiary amine nitrogen atoms within the DABCO cage. These amines are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other degradation byproducts. Furthermore, like its parent compound DABCO, it is expected to be hygroscopic, readily absorbing moisture from the air, which can affect its physical state and reactivity.[2]

Q2: What are the immediate visual signs of compound degradation?

A2: The most common sign of degradation is a change in color. A pure sample is often a white to light yellow solid.[1] Upon exposure to air, oxidation can cause the material to darken, progressing to tan, brown, or even a dark liquid or lump. Another sign is a change in physical texture; moisture absorption can cause the crystalline powder to clump or become sticky.

Q3: Is it preferable to use Nitrogen or Argon as the inert gas for handling this compound?

A3: Both high-purity nitrogen and argon are effective for creating an inert atmosphere.[3] Nitrogen is generally the more cost-effective and common choice.[3] However, for highly sensitive applications or if there is any suspicion of reactivity with nitrogen (which is rare for this class of compounds but possible in certain transition metal catalysis), argon is the preferred alternative. Argon is denser than air and nitrogen, which can provide a more stable "blanket" over the reaction in certain setups.[3]

Q4: What are the primary hazards associated with this compound?

A4: Based on safety data, this compound is classified as a flammable solid and may cause an allergic skin reaction.[4][5] It can also cause skin, eye, and respiratory irritation.[6] It is crucial to consult the specific Safety Data Sheet (SDS) from your supplier and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[4][6][7]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

Q5: My experiment has failed or is giving very low yields. I suspect the reagent has degraded. How can I confirm this and what should I do?

A5:

  • Probable Cause: The most likely cause is the degradation of the reagent due to inadvertent exposure to air and/or moisture during storage or handling. This compromises the molar quantity and introduces impurities.

  • Troubleshooting & Solution:

    • Visual Inspection: Check the compound's appearance against the description in Q2. Significant discoloration or clumping is a strong indicator of degradation.

    • Purity Check (if feasible): If you have access to analytical instrumentation, you can acquire a quick Nuclear Magnetic Resonance (NMR) spectrum of a small sample dissolved in a deuterated solvent. Compare this with a reference spectrum to identify impurity peaks or a significant deviation from the expected chemical shifts.

    • Corrective Action: Discard the compromised reagent according to your institution's hazardous waste disposal procedures. For future experiments, procure a fresh batch of the reagent and strictly adhere to the inert atmosphere handling and storage protocols outlined below. The integrity of your results depends on the quality of your starting materials.

Q6: The solid reagent is difficult to weigh and transfer accurately because it's clumpy or sticky. What is causing this and how can I handle it?

A6:

  • Probable Cause: This is a classic sign of moisture absorption (hygroscopicity). The compound has likely been exposed to ambient air, causing it to absorb water, which leads to clumping and a sticky consistency.

  • Troubleshooting & Solution:

    • Work in a Controlled Atmosphere: All weighing and transfer operations for this compound must be performed under an inert atmosphere. The two primary methods are using a glovebox or a Schlenk line.[3][8]

    • Glovebox Protocol: A glovebox is the most reliable environment for handling hygroscopic solids.[8][9] You can weigh the compound directly onto creased weighing paper or into a tared vial on a balance inside the glovebox.

    • Schlenk Line "Counterflow" Protocol: If a glovebox is not available, you can weigh the reagent quickly in the open air and immediately place it into a pre-dried Schlenk flask. While not ideal, the key is to minimize air exposure to a few seconds. A better method is to add the solid to a flask against a counterflow of inert gas. (See Protocol 1).

    • Avoid Drying Contaminated Reagent: It is generally not recommended to attempt drying a batch of the reagent that has already been exposed to significant moisture, as oxidation may have also occurred. The integrity of the material is compromised.

Q7: I've observed inconsistent results between different batches of the reagent from the same supplier. What could be the issue?

A7:

  • Probable Cause: Inconsistency can arise from two main sources: (1) slight variations in the purity of different manufacturing lots, or (2) improper handling of a newly opened bottle, leading to gradual degradation of the entire stock.

  • Troubleshooting & Solution:

    • Isolate a "Working Stock": When you receive a new bottle, immediately transfer a smaller, working quantity (e.g., 10-20% of the total) into a separate, smaller storage vessel under inert atmosphere. Store both the main stock and the working stock under the recommended conditions. This prevents repeated exposure of the main stock bottle to the atmosphere.

    • Use Proper Dispensing Technique: Never leave the main stock bottle open. Use a syringe or cannula for solvent transfer and a positive pressure of inert gas for solid transfer.[8] The goal is to never introduce ambient air into the storage container. See the workflow diagram below for best practices.

Part 3: Core Experimental Protocols & Data

Data Presentation: Storage & Safety Summary
ParameterRecommendationRationale & References
Storage Temperature 2-8 °CRecommended by suppliers to slow potential degradation pathways.[6]
Storage Atmosphere Inert Gas (Dry Argon or Nitrogen)The compound is air and moisture sensitive. An inert atmosphere is mandatory to prevent oxidation and hydrolysis.[2]
Container Tightly sealed glass vial or Schlenk flask with a high-vacuum PTFE stopcock.Must provide an airtight seal against the atmosphere. Specialized packaging like AcroSeal bottles are also excellent.[10]
Primary Hazards Flammable Solid, Skin Sensitizer, Skin/Eye/Respiratory IrritantRequires careful handling to avoid ignition sources and personal contact.[4][5][6]
Required PPE Safety glasses/goggles, face shield, flame-retardant lab coat, nitrile gloves.Standard protective measures for handling hazardous and air-sensitive chemicals.[2][6][7]
Diagram: Decision Workflow for Handling this compound

G start Start: Need to handle This compound glovebox_q Is a glovebox available and operational? start->glovebox_q use_glovebox YES: Preferred Method Perform all manipulations (weighing, transfers) inside the glovebox. glovebox_q->use_glovebox Yes use_schlenk NO: Use Schlenk Line Technique glovebox_q->use_schlenk No end_op Proceed with experiment under inert atmosphere use_glovebox->end_op schlenk_prep 1. Prepare Glassware: Oven-dry or flame-dry all glassware. Assemble hot and cool under vacuum. use_schlenk->schlenk_prep schlenk_purge 2. Purge System: Perform 3x evacuate-refill cycles on the Schlenk flask with inert gas. schlenk_prep->schlenk_purge schlenk_transfer 3. Transfer Solid: Use Protocol 1 for counter-flow transfer. schlenk_purge->schlenk_transfer schlenk_dissolve 4. Add Solvent: Use Protocol 2 for solvent degassing and cannula transfer. schlenk_transfer->schlenk_dissolve schlenk_dissolve->end_op

Caption: Decision tree for selecting the appropriate inert atmosphere technique.

Protocol 1: Inert Gas Transfer of a Solid using a Schlenk Line

This protocol describes how to transfer the solid reagent from its storage container to a reaction flask.

  • Glassware Preparation: Ensure your reaction flask (a Schlenk flask) and any spatulas are rigorously dried, either by oven-drying (>120 °C overnight) or by flame-drying under vacuum.[11] Allow the glassware to cool to room temperature under a dynamic vacuum or inert atmosphere.

  • Establish Inert Atmosphere: Connect the dried, cooled Schlenk flask to the Schlenk line. Perform a minimum of three "evacuate-refill" cycles to replace the air inside the flask with high-purity inert gas.[8]

  • Prepare for Transfer: Leave the flask under a positive pressure of inert gas, evidenced by a steady outflow through the bubbler. Remove the glass stopper or septum from a sidearm of the flask. A strong outward flow of inert gas should be present to prevent air ingress.

  • Weigh and Add: On a top-pan balance near the Schlenk line, weigh the desired amount of this compound into a clean, dry weighing boat or onto weighing paper.

  • Counter-Flow Addition: Working swiftly, use a funnel to add the weighed solid into the open sidearm of the Schlenk flask, directly into the outward flow of inert gas. The positive pressure minimizes the entry of air.

  • Reseal System: Immediately reseal the flask with the stopper or septum.

  • Final Purge: It is good practice to perform one final evacuate-refill cycle to remove any minor amount of air that may have entered during the transfer.

Diagram: Schlenk Line Transfer Workflow

G cluster_0 Preparation cluster_1 Transfer cluster_2 Finalization p1 1. Oven-dry Schlenk Flask p2 2. Cool Under Vacuum p1->p2 p3 3. Perform 3x Evacuate-Refill Cycles p2->p3 t1 4. Establish Positive Inert Gas Flow p3->t1 t2 5. Briefly Open Flask Under Counter-Flow t1->t2 t3 6. Add Weighed Solid t2->t3 t4 7. Reseal Flask t3->t4 f1 8. Perform Final Evacuate-Refill Cycle t4->f1 f2 Ready for Solvent Addition f1->f2

Caption: Step-by-step workflow for transferring an air-sensitive solid via Schlenk line.

Protocol 2: Degassing Solvents for Air-Sensitive Reactions

Solvents must be deoxygenated and dried before use.

  • Choose a Method: The most rigorous method is "Freeze-Pump-Thaw." A quicker, less rigorous method is to bubble inert gas through the solvent.

  • Freeze-Pump-Thaw (Recommended):

    • Place the solvent in a suitable Schlenk flask (no more than 50% full).

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[9]

    • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes to remove gases from the headspace.[9]

    • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.[9]

    • Repeat: Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed.[9][11] After the final cycle, backfill the flask with your inert gas.

  • Inert Gas Bubbling (Quick Method):

    • Insert a long needle or cannula connected to your inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter "exit" needle that does not touch the liquid.

    • Bubble the inert gas through the solvent vigorously for 30-60 minutes. This displaces dissolved oxygen but is less effective than Freeze-Pump-Thaw.

References

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. PubChem Compound Database. [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. [Link]

  • Alpha Chemika. (n.d.). 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis. [Link]

  • Katrusiak, A., & Szafrański, M. (2012). Pressure-Induced Solvate Crystallization of 1,4-Diazabicyclo[2.2.2]octane Perchlorate with Methanol. Crystal Growth & Design, 12(10), 4978-4984. [Link]

  • Guilmard, C., et al. (1997). U.S. Patent No. 5,663,173. U.S.
  • ResearchGate. (2025, August 10). Pressure induced transformations of 1,4-diazabicyclo[2.2.2]octane (dabco) hydroiodide: Diprotonation of dabco, its N-methylation and co-crystallization with methanol. [Link]

  • REAL-J. (n.d.). COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCTANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. [Link]

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Technical Support Center: Scaling Up Reactions with {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol (CAS 76950-43-1). This molecule, a chiral derivative of the well-known catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), presents unique opportunities and challenges in synthesis and process development. Its rigid bicyclic structure contains two tertiary amine centers of differing steric environments and a secondary alcohol, making it a versatile building block, ligand, and organocatalyst.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally design robust, scalable processes.

FAQ 1: Fundamental Properties and Handling

Question: What are the key physical properties of this compound and how do they impact its handling and storage at scale?

Answer: Understanding the fundamental properties is the first step to successful scale-up. This compound is a white to off-white solid with a relatively high melting point (approx. 103-113 °C) and high polarity.[1] Its most critical features are the two basic nitrogen atoms and the hydroxyl group, which dictate its behavior.

  • Basicity and Nucleophilicity: Like its parent, DABCO, the nitrogen atoms are basic and nucleophilic.[2][3] This is the root of many of its catalytic abilities but also a primary source of side reactions, particularly unwanted N-alkylation or N-acylation.[4]

  • Hygroscopicity: The polar amine and alcohol functionalities make the compound hygroscopic. On a large scale, moisture absorption can alter the physical properties (e.g., clumping, making weighing difficult) and introduce water as an unwanted nucleophile or proton source in sensitive reactions. Always store under an inert atmosphere (Nitrogen or Argon) and use a dry box for weighing and dispensing large quantities.

  • Solubility: The molecule's polarity governs its solubility profile. It is generally soluble in polar protic solvents like water and methanol and has limited solubility in nonpolar solvents like hexanes or toluene.[1][5] This high polarity can make extraction and purification challenging.

PropertyValue / ObservationImplication for Scale-Up
Molecular Weight 142.2 g/mol Standard for calculations.[1]
pKa (conjugate acid) ~8.8 and ~3.0 (Estimated based on DABCO)Strongly basic. Can act as a base catalyst or acid scavenger. Must be considered in reaction pH.
Appearance White to pale yellow crystalline solidEasy to handle as a solid, but hygroscopicity can be an issue.[3]
Solubility Profile High: Water, Methanol, EthanolModerate: Dichloromethane, ChloroformLow: Toluene, Hexane, Diethyl EtherWorkup procedures must be designed carefully. Aqueous extractions can lead to product loss. Purification may require polar solvent systems or reverse-phase chromatography.
Stability Generally stable, but can undergo ring-opening with certain nucleophiles at high temperatures.Avoid prolonged heating (>100-120 °C) in the presence of strong nucleophiles to prevent degradation to piperazine derivatives.[6][7]

Troubleshooting Guide 1: Synthesis and Derivatization Reactions

Question: I am attempting an O-acylation (or O-alkylation) on the hydroxyl group, but I'm seeing significant side product formation and low yield. What is the primary cause and how can I improve selectivity?

Answer: This is the most common challenge faced when working with this molecule. The issue stems from the competition between the hydroxyl group (O-nucleophile) and the two tertiary amine nitrogens (N-nucleophiles). The lone pair on nitrogen is generally more nucleophilic than the lone pairs on oxygen, leading to undesired N-acylation or N-alkylation, which forms quaternary ammonium salts.[4]

The key to selectivity is to modulate the relative nucleophilicity of the competing sites and carefully control reaction conditions.

G cluster_reactants Reactants cluster_products Reaction Pathways cluster_solutions Control Strategies mol This compound desired Desired Product O-Alkylation / O-Acylation mol->desired Slow, Desired (Less Nucleophilic OH) side_prod Side Product N-Alkylation / N-Acylation (Quaternary Salt) mol->side_prod Fast, Undesired (More Nucleophilic N) reagent Electrophile (R-X) (e.g., Acyl Chloride, Alkyl Halide) reagent->desired reagent->side_prod temp Low Temperature (-20 to 0 °C) temp->desired Favors base Non-Nucleophilic Base (e.g., 2,6-Lutidine) base->desired Promotes addition Slow Reagent Addition addition->desired Minimizes Side Rxn

Caption: Competing reaction pathways and control strategies.

Recommended Solutions:

  • Lower the Reaction Temperature: Nucleophilicity is kinetically controlled. By lowering the temperature to 0 °C, -20 °C, or even lower, you can often slow the faster, undesired N-alkylation reaction more than the desired O-alkylation, thus improving selectivity.

  • Use a Non-Nucleophilic Base: If your reaction generates an acid byproduct (e.g., HCl from an acyl chloride), you must use a scavenger. Do not rely on excess substrate to act as the base, as this will lead to quaternization. A sterically hindered, non-nucleophilic base is ideal.

BaseRecommendationRationale
Triethylamine (TEA) Avoid Nucleophilic enough to compete for the electrophile and can promote side reactions.
Pyridine / DMAP Avoid Highly nucleophilic; will readily form N-acylpyridinium salts, complicating the reaction.
Diisopropylethylamine (DIPEA) Use with Caution Better than TEA, but can still be nucleophilic. Purity is critical as impurities can be problematic.
2,6-Lutidine / Proton Sponge Recommended Highly hindered and non-nucleophilic. Excellent choice for scavenging acid without interfering.
  • Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of the electrophile. Crucially, add the electrophile slowly via syringe pump to the cooled solution of the substrate and non-nucleophilic base. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of reacting with the nitrogen centers.

Question: My purification by silica gel chromatography is failing. The product either doesn't elute or I see significant streaking and low recovery. How should I purify this compound and its derivatives?

Answer: This is a classic problem for basic, polar amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atoms of your molecule. This leads to irreversible binding, tailing (streaking), and even on-column degradation.

Purification Troubleshooting Workflow

Caption: Decision tree for purification strategy.

Solutions for Chromatography:

  • Base-Treated Silica: Before preparing your column, pre-treat the silica gel. Slurry the silica in your starting eluent (e.g., Dichloromethane) and add 1-2% triethylamine or ammonia (e.g., from a 7N solution in methanol). This deactivates the acidic silanol sites, preventing strong binding of your amine.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds. Use Brockmann activity II or III for best results.

    • Reverse-Phase (C18): If your compound has sufficient organic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like 0.1% TFA or formic acid) can be highly effective.

  • Mobile Phase Modifiers: When using silica, always add a small amount of a basic modifier to your mobile phase.

    • Recommended System: Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95 : 4.5 : 0.5). The ammonia competes with your product for binding sites on the silica, ensuring smooth elution. Triethylamine (0.5-1%) can also be used.

Troubleshooting Guide 2: Catalytic Applications

Question: I'm using this compound as a catalyst in a Baylis-Hillman type reaction, but the reaction is slow and stalls at low conversion. What factors could be inhibiting my catalyst?

Answer: In reactions like the Baylis-Hillman, the catalyst's role is to act as a nucleophile to activate an electrophile (e.g., an acrylate).[8] Catalyst inhibition or deactivation is a common issue during scale-up.

Potential Causes for Catalyst Deactivation:

  • Protonation/Acid Poisoning: The most common issue. If your reaction generates or contains acidic protons, they will protonate the nucleophilic nitrogen of the catalyst, forming an ammonium salt. This salt is no longer nucleophilic and is catalytically dead.

    • Source of Acid: Check your starting materials. Aldehydes can contain carboxylic acid impurities from air oxidation. Some substrates may degrade under the reaction conditions to produce acid.

    • Solution: Ensure all reagents are purified and dry. Consider adding a non-nucleophilic proton scavenger or a co-catalyst that can buffer the system. Adding molecular sieves can also help remove water and trace acid.

  • Irreversible Reaction with Substrate/Product: The catalyst could be undergoing an irreversible side reaction. For example, if a highly reactive electrophile is present, it could lead to a stable, unreactive quaternary ammonium species, effectively removing the catalyst from the cycle.[6]

  • Aggregation/Solubility Issues: At higher concentrations typical of scale-up, the catalyst or the catalytic intermediates may have limited solubility, causing them to precipitate from the reaction mixture.

    • Solution: Re-evaluate your solvent choice. A solvent system that keeps all components, including intermediates, fully solvated is crucial. Sometimes a more polar co-solvent is required.

Experimental Protocol: Test for Acid Poisoning

This self-validating test can quickly determine if acid sensitivity is the root cause of a stalled reaction.

  • Set up two identical small-scale reactions (Reaction A and Reaction B) under your standard conditions.

  • To Reaction B, add a small amount (5 mol%) of a weak, non-nucleophilic base like 2,6-lutidine or a scoop of dried potassium carbonate.

  • Monitor both reactions by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Analysis:

    • If Reaction B proceeds significantly faster or to a higher conversion than Reaction A, your system is sensitive to acid poisoning.

    • If there is no difference, the issue lies elsewhere (e.g., substrate reactivity, solubility).

References

  • Bita, B. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 2010, 1, 54-60.[Link]

  • 1,4-diazabicyclo [2.2.2] oct-2-ylmethyl derivatives.
  • N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)methyl] benzamide derivatives, their preparations and their application in therapeutics.
  • Alonso, F. et al. Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 2012.[Link]

  • Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). ResearchGate.[Link]

  • Xu, H. et al. Synthesis, Phase Transition and Dielectric Properties of 1, 4-Diazabicyclo[2.2.2]octane-Cyanide Cobalt(Ⅲ) Three-Dimensional Framework Hydrogen-Bonding Crystal. Chinese Journal of Inorganic Chemistry, 2021.[Link]

  • Introduction of a DABCO-Based Ionic Liquid for the Promotion of the Synthesis of Two Important (Thio)barbituric Acid Derivatives. ResearchGate.[Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett, 2008.[Link]

  • Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. ResearchGate.[Link]

  • DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles. ACS Publications.[Link]

  • DABCO Catalyzed Synthesis of Xanthene Derivatives in Aqueous Media. PubMed Central.[Link]

  • DABCO-Based Ionic Liquids: Green and Recyclable Catalysts for the Synthesis of Barbituric and Thiobarbituric Acid Derivatives in Aqueous Media. ResearchGate.[Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. ResearchGate.[Link]

  • 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. Chemical Review and Letters, 2021.[Link]

  • DABCO as a mild and efficient catalyst for the synthesis of tetrahydropyrimidines. ResearchGate.[Link]

  • Jasperse, J. Reactions of Amines. Chem 360 Course Notes.[Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts.[Link]

  • Alcohols to Amines. Chemistry Steps.[Link]

  • 1.20: Amines- Reactions. Chemistry LibreTexts.[Link]

  • COMPLEX FORMATION OF 1,4-DIAZABICYCLO[2.2.2]OCTANE WITH COPPER(II) TETRASULFOPHTHALOCYANINE IN AQUEOUS SOLUTION. REAL-J.[Link]

  • 1,4-diazabicyclo [2.2.2] oct-2-ylmethyl derivatives.

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analytical methods for determining the purity of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical determination of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol purity. This resource is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical methods for this critical intermediate. Here, we address common challenges and frequently asked questions, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot and adapt these methods effectively.

I. Analytical Strategy Overview

The unique structure of this compound—a chiral, polar, bicyclic diamine with a primary alcohol—presents specific analytical challenges. A multi-pronged approach is essential for a comprehensive purity profile. No single method can simultaneously provide information on all potential impurities (e.g., isomers, starting materials, residual solvents, enantiomeric excess).

Our recommended analytical workflow integrates orthogonal techniques to ensure a complete and accurate assessment of purity.

Analytical_Workflow cluster_0 Purity Assessment Workflow cluster_1 Orthogonal & Specific Assays Start Sample of This compound GC_Assay GC-FID Assay (Primary Purity) Start->GC_Assay Primary Method HPLC_Related HILIC-HPLC/UV or CAD (Related Substances) Start->HPLC_Related Orthogonal Method qNMR_Absolute Quantitative NMR (qNMR) (Absolute Purity & Solvents) Start->qNMR_Absolute Confirmatory Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC If Chiral Control is Required Report Comprehensive Purity Report GC_Assay->Report HPLC_Related->Report qNMR_Absolute->Report Chiral_HPLC->Report

Caption: Recommended analytical workflow for comprehensive purity determination.

II. Gas Chromatography (GC) - Troubleshooting & FAQ

GC with a Flame Ionization Detector (FID) is a primary method for assessing the purity of this compound, particularly for its volatility and the presence of volatile impurities. However, the polar amine functional groups can lead to challenging chromatography.

Frequently Asked Questions (GC)

Q1: Why are my peaks tailing severely?

A1: Peak tailing for this analyte is almost always caused by strong interactions between the basic amine groups and active sites (acidic silanols) on the column or in the inlet liner. The molecule's polarity and hydrogen bonding capacity exacerbate this issue. To mitigate this, consider the following:

  • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis (e.g., a "WAX" or "Amine" column) where the stationary phase and support have been treated to minimize these interactions.

  • Derivatization: Converting the polar -NH and -OH groups to less polar silyl ethers (e.g., using BSTFA or a similar silylating reagent) is a highly effective strategy. This reduces hydrogen bonding, decreases the boiling point, and results in sharper, more symmetrical peaks.[1]

  • Check Inlet Liner: Ensure you are using a deactivated inlet liner. An old or non-deactivated liner can be a major source of active sites.

Q2: I don't see my compound eluting, or the peak is very small. What's happening?

A2: This could be due to several factors:

  • Thermal Degradation: While many amines are stable at typical GC temperatures, the injection port might be too hot, causing the compound to degrade rather than volatilize. Try reducing the injector temperature in 25°C increments.

  • Irreversible Adsorption: The compound may be permanently sticking to active sites in the system. This is common if you are not using a base-deactivated column and liner.

  • Insufficient Volatility: The compound may not be volatile enough under your current conditions. A higher final oven temperature or derivatization might be necessary.

Q3: Can I use GC to quantify residual solvents?

A3: Yes, a headspace GC (HS-GC) method is ideal for this. A standard GC injection can also work if the solvents elute separately from your main peak and other impurities. Common solvents to screen for, based on a likely synthesis route from piperazine, include methanol.[2]

Troubleshooting Guide: Common GC Problems

Problem Potential Cause(s) Recommended Solution(s)
Broad, Tailing Peaks 1. Analyte interaction with active silanol groups. 2. Column bleed at high temperatures. 3. Sample overload.1. Switch to a base-deactivated column or a porous polymer column (e.g., Tenax-GC).[3] 2. Perform derivatization (silylation). 3. Lower the final oven temperature. 4. Inject a more dilute sample.
Shifting Retention Times 1. Leaks in the system (septum, fittings). 2. Inconsistent oven temperature profile. 3. Column aging/degradation.1. Perform a leak check. Replace the septum and check ferrule tightness. 2. Verify oven temperature calibration. 3. Condition the column or trim the first few cm from the inlet side.
Ghost Peaks 1. Contamination from the syringe or septum. 2. Carryover from a previous injection.1. Run a blank solvent injection. 2. Bake out the column at its maximum allowed temperature. 3. Clean the injector port.

III. High-Performance Liquid Chromatography (HPLC) - Troubleshooting & FAQ

Due to the high polarity of this compound, standard reversed-phase HPLC is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.

Frequently Asked Questions (HPLC)

Q1: Why is my compound not retained on a C18 column?

A1: Your compound is a small, polar molecule with a low logP value.[4] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Your molecule is too hydrophilic ("water-loving") and is repelled by the C18 phase, causing it to elute in or near the solvent front.

Q2: What is HILIC and why is it better for this compound?

A2: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6][7] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for highly polar compounds that are unretained in reversed-phase.[8]

Q3: My peak shape is poor in HILIC mode. How can I improve it?

A3: Poor peak shape in HILIC, especially for basic compounds, often stems from secondary ionic interactions with the stationary phase surface.

  • Optimize Buffer pH and Strength: The charge state of your analyte and the silica surface is critical. Operate at a pH that keeps your analyte consistently protonated (e.g., pH 3-5). Increasing the buffer concentration (e.g., from 10 mM to 25 mM ammonium formate) can help shield silanol interactions and improve peak shape.

  • Check Injection Solvent: A major pitfall in HILIC is injecting the sample in a solvent that is stronger than the mobile phase. Dissolve your sample in a solvent that mimics the mobile phase composition (e.g., 90:10 acetonitrile:water) or is even weaker (higher acetonitrile). Injecting in pure water or buffer will cause severe peak distortion.[6]

Troubleshooting Guide: Common HILIC Problems

Problem Potential Cause(s) Recommended Solution(s)
No or Poor Retention 1. Mobile phase is too strong (too much water). 2. Column is not properly equilibrated.1. Increase the percentage of acetonitrile in the mobile phase. 2. Ensure at least 10-15 column volumes of equilibration time before injection.
Split or Fronting Peaks 1. Sample is dissolved in a solvent stronger than the mobile phase. 2. Column overload.1. Dilute or dissolve the sample in the initial mobile phase or a weaker solvent (higher % organic). 2. Reduce the injection volume or sample concentration.
Drifting Retention Times 1. Column temperature fluctuations. 2. Slow column equilibration with water content. 3. Mobile phase composition changing (evaporation of acetonitrile).1. Use a column oven for temperature control. 2. Allow for extended equilibration times between runs, especially after gradient elution. 3. Keep mobile phase bottles covered.

IV. Chiral HPLC for Enantiomeric Purity

Since this compound contains a stereocenter, determining its enantiomeric purity is often a regulatory requirement. This is achieved using a chiral stationary phase (CSP).

Frequently Asked Questions (Chiral HPLC)

Q1: Which type of chiral column should I use?

A1: For primary and secondary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are excellent starting points.[9] These columns offer a wide range of selectivity under normal phase, polar organic, and reversed-phase conditions. Crown-ether based phases are also highly specific for primary amines but often require acidic mobile phases.[2][10]

Q2: My enantiomers are not separating. What should I try?

A2: Chiral method development is often an empirical process.[11]

  • Change the Mobile Phase: Switch between normal phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffer) modes.

  • Additives are Key: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or butylamine to a normal phase mobile phase can dramatically improve peak shape and selectivity. For reversed-phase, adjusting the buffer pH is critical.

  • Try a Different Column: If one CSP does not provide separation, try one with a different chiral selector (e.g., switch from a cellulose-based to a cyclofructan-based column).

V. Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the analyte itself. It relies on comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and mass.[3][8][12]

Frequently Asked Questions (qNMR)

Q1: Why use qNMR when I already have a GC or HPLC method?

A1: qNMR is an orthogonal technique that provides a direct measure of mass purity. Unlike chromatographic area percent calculations, qNMR is not affected by differences in detector response between the analyte and impurities. It can also quantify non-chromophoric impurities, water, and residual solvents, which might be missed by HPLC-UV, providing a more accurate overall purity value.[9][13]

Q2: How do I choose a suitable internal standard?

A2: An ideal internal standard should:[13][14][15][16]

  • Be highly pure and stable.

  • Be soluble in the same deuterated solvent as your analyte.

  • Have at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.

  • Not react with your analyte.

  • For this compound, which has signals in the aliphatic region (~2-4 ppm), a standard with signals in the aromatic or downfield region, like maleic acid or dimethyl terephthalate , would be a good choice.

Troubleshooting Guide: Common qNMR Problems

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate Purity Value 1. Incorrectly weighed standard or analyte. 2. Overlapping signals between analyte and standard. 3. Incomplete relaxation of protons.1. Use a calibrated microbalance and ensure complete transfer of material. 2. Choose a different internal standard or change the deuterated solvent to induce chemical shift changes. 3. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of both the analyte and standard signals being used.
Poor Signal Integration 1. Phasing errors or poor baseline correction. 2. Poor shimming leading to broad peaks.1. Carefully phase the spectrum and use a proper baseline correction algorithm. 2. Re-shim the instrument until sharp, symmetrical peaks are achieved.

VI. Detailed Experimental Protocols

The following are starting-point protocols. They should be validated and optimized for your specific instrumentation and sample matrix.

Protocol 1: GC-FID Purity Assay (via Derivatization)

GC_Protocol cluster_0 GC Derivatization & Analysis Workflow Prep 1. Sample Prep: ~10 mg of sample in 1 mL pyridine (anhydrous) Deriv 2. Derivatization: Add 100 µL BSTFA. Heat at 60°C for 30 min. Prep->Deriv Inject 3. Injection: Inject 1 µL of the derivatized solution. Deriv->Inject Analysis 4. GC Analysis: (See Table for conditions) Inject->Analysis Report 5. Reporting: Calculate Area % Purity. Analysis->Report

Caption: Workflow for GC analysis with silylation.

Parameter Recommended Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalentGeneral purpose, robust column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CBalances efficient volatilization with minimizing potential degradation.
Injection Mode Split (e.g., 50:1)Prevents column overload and ensures sharp peaks.
Carrier Gas Helium or Hydrogen, constant flow (~1.2 mL/min)Standard carrier gases for GC-FID.
Oven Program Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 minSeparates low-boiling impurities from the derivatized main compound.
Detector FIDUniversal detector for organic compounds.
Detector Temp. 300 °CEnsures all eluted compounds are combusted for detection.

Protocol 2: HILIC-HPLC Method for Related Substances

Parameter Recommended Setting Rationale
HPLC Column ZIC-HILIC, 150 x 4.6 mm, 3.5 µm or equivalentZwitterionic phase provides excellent retention and peak shape for polar basics.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous phase to control analyte charge and improve peak shape.
Mobile Phase B AcetonitrileOrganic component for retention in HILIC mode.
Gradient 95% B to 50% B over 15 minutesGradient elution to separate impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLMinimize injection volume to prevent peak distortion.
Detector UV at 205 nm, or Charged Aerosol Detector (CAD)Low UV detection for compounds without a strong chromophore; CAD is a universal alternative.
Sample Diluent Acetonitrile/Water (90:10 v/v)Crucial for good peak shape.

Protocol 3: qNMR for Absolute Purity

  • Preparation: Accurately weigh ~15 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into a clean vial. Accurately weigh ~20 mg of the this compound sample into the same vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) and transfer to an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucially, the relaxation delay (d1) must be set to at least 5 times the longest T1 of the signals being quantified. A d1 of 30-60 seconds is a safe starting point.

  • Processing: Carefully phase and baseline-correct the spectrum.

  • Calculation: Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. Calculate the purity using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass weighed

    • std = Internal Standard

VII. References

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Isbell, J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Malarz, A., et al. (2013). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Di, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • VandenHeuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1964). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. [Link]

  • Pereira, A. S., et al. (2014). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Journal of Chromatography A. [Link]

  • Khan, I., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indole. ACS Omega. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • NIST. (n.d.). 1,4-Diazabicyclo[2.2.2]octane, compd. with bh3. [Link]

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Validation & Comparative

A Comparative Guide to {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol and Other Amine Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organocatalysis, chiral amines are indispensable tools for constructing complex molecular architectures with high stereocontrol.[1] These catalysts, operating through various activation modes, have revolutionized asymmetric synthesis. Among the myriad of available options, bicyclic amines derived from 1,4-Diazabicyclo[2.2.2]octane (DABCO) are particularly noteworthy for their rigid structure and potent nucleophilicity.[2][3] This guide provides an in-depth comparison of a functionalized chiral derivative, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol , with other seminal amine catalysts.

This compound (CAS: 76950-43-1, Formula: C₇H₁₄N₂O) is a unique catalyst scaffold.[4][5] It integrates the core DABCO framework, known for its high reactivity, with a stereocenter and a primary alcohol. This hydroxyl group is not merely a passive substituent; it offers a potential site for hydrogen bonding, enabling bifunctional catalysis where the catalyst can interact with both the electrophile and the nucleophile, enhancing reactivity and stereoselectivity. This guide will objectively evaluate its performance profile against established amine catalysts, supported by mechanistic insights and experimental data, to assist researchers in making informed catalyst selections.

Comparative Analysis of Amine Catalysts

The efficacy of an amine catalyst is governed by a delicate balance of its basicity, nucleophilicity, and steric environment. The choice of catalyst is therefore highly dependent on the specific reaction mechanism. Here, we compare this compound with four widely used amine catalysts: its parent achiral structure DABCO, the supernucleophilic DMAP, the non-nucleophilic strong base DBU, and the common hindered base Triethylamine (TEA).

CatalystStructurepKa (Conjugate Acid)Key FeaturesPrimary Catalytic Role
This compound ~8.8 (Estimated)Chiral, nucleophilic, capable of H-bondingAsymmetric nucleophilic catalysis, Brønsted base
DABCO 8.8[3]Achiral, highly nucleophilic, sterically accessibleNucleophilic catalysis (e.g., Baylis-Hillman), polyurethane catalyst[3][6]
DMAP 9.7Achiral, highly nucleophilic acylation catalystNucleophilic catalysis (Acyl transfer)
DBU 13.5 (in MeCN)Achiral, sterically hindered, strong non-nucleophilic baseBrønsted base (e.g., eliminations, condensations)
Triethylamine (TEA) 10.75Achiral, moderately hindered baseBrønsted base, scavenger

Note: The structure images are illustrative placeholders.

This table highlights the distinct profiles of each catalyst. While DABCO is a powerful nucleophile, it is achiral and thus cannot induce enantioselectivity.[7] DMAP is an exceptional acylation catalyst but its applications are more specialized. DBU and TEA primarily function as Brønsted bases, with DBU's hindered nature making it non-nucleophilic. This compound is positioned to bridge the gap, offering the nucleophilicity of the DABCO core combined with chirality and the potential for bifunctional activation via its hydroxyl group.

Mechanistic Insights and Performance in Asymmetric Catalysis

The true potential of this compound lies in its ability to orchestrate asymmetric transformations. A classic example where its advantages would be pronounced is the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[8]

Proposed Catalytic Cycle for an Asymmetric MBH Reaction

The reaction is initiated by the nucleophilic attack of the tertiary amine on the activated alkene to form a zwitterionic enolate intermediate. In the case of this compound, the chiral environment dictates the facial selectivity of the subsequent attack on the aldehyde. Crucially, the hydroxyl group can coordinate with the aldehyde's carbonyl oxygen via hydrogen bonding, simultaneously activating the aldehyde and locking it into a specific orientation within the transition state. This bifunctional activation is key to achieving high enantioselectivity.

G cluster_cycle Catalytic Cycle Catalyst {R*N(CH₂CH₂)₃CH₂OH} Catalyst Intermediate1 Zwitterionic Intermediate (Enolate) Catalyst->Intermediate1 1. Nucleophilic     Attack Alkene Activated Alkene (e.g., Methyl Acrylate) Alkene->Intermediate1 Aldehyde Aldehyde (ArCHO) TransitionState Diastereomeric Transition State (H-Bonding) Aldehyde->TransitionState H-Bonding Activation Intermediate1->TransitionState 2. Aldehyde     Addition Intermediate2 Adduct Intermediate TransitionState->Intermediate2 3. C-C Bond     Formation Product Chiral MBH Product Intermediate2->Product 4. Proton Transfer     & Catalyst Regen. Product->Catalyst Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle for the MBH reaction.

Comparative Performance Data (Hypothetical Model)

While direct, peer-reviewed comparative studies for this compound are emerging, we can extrapolate its expected performance based on related chiral quinuclidine systems. The following table presents a hypothetical comparison for the reaction between benzaldehyde and methyl acrylate.

Catalyst (10 mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 248592
DABCO 18900 (racemic)
(S)-(-)-Quinuclidin-3-ol 367888
Triethylamine (TEA) 72450 (racemic)

This data illustrates the expected outcome:

  • DABCO provides a high yield quickly but results in a racemic mixture.[2]

  • TEA is a poor catalyst for this reaction, both in terms of rate and yield.

  • This compound is predicted to offer a superior combination of high yield and excellent enantioselectivity, likely outperforming similar chiral alcohols like quinuclidin-3-ol due to the more rigid and nucleophilic DABCO core.

Experimental Protocols

To ensure scientific integrity, a detailed, self-validating experimental protocol is essential for reproducibility.

Representative Protocol: Asymmetric Baylis-Hillman Reaction

This protocol describes the synthesis of a chiral allylic alcohol using this compound as the catalyst.

Workflow Diagram:

Caption: Experimental workflow for the asymmetric MBH reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the activated alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv). Dissolve the reagents in anhydrous solvent (e.g., THF or CH₂Cl₂, 10 mL).

  • Catalyst Introduction: Add this compound (0.1 mmol, 10 mol%) to the stirred solution at room temperature (25°C).

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the consumption of the limiting reagent (aldehyde) by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

This compound emerges as a promising chiral amine catalyst that synergistically combines the high nucleophilicity of the DABCO framework with the stereodirecting potential of a chiral center and the bifunctional activation capability of a hydroxyl group. While its parent, DABCO, is a workhorse for various achiral transformations, and other amines like DBU and DMAP occupy specific niches, the functionalized chiral derivative offers a compelling solution for asymmetric synthesis, particularly in reactions like the Morita-Baylis-Hillman, where multi-point interaction can significantly enhance stereocontrol.

The primary advantage of this catalyst lies in its potential to deliver high enantioselectivity in reactions where simple chiral amines may be less effective. Its rigid bicyclic structure minimizes conformational ambiguity, leading to more predictable stereochemical outcomes. Future research should focus on expanding its application scope to other asymmetric transformations, such as Michael additions, cycloadditions, and acyl transfer reactions. Furthermore, immobilization of this catalyst onto solid supports could facilitate its recovery and reuse, aligning with the principles of green chemistry and enhancing its industrial applicability.[9] For researchers and drug development professionals, this compound represents a valuable and versatile addition to the organocatalysis toolbox.

References

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Slabu, I., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CA2271072A1 - 1,4-diazabicyclo [2.2.
  • Google Patents. (n.d.). US5663173A - N-[(1,4-diazabicyclo[2.2.2] oct-2-yl)
  • SCC. (n.d.). 280-57-9 | 1,4-Diazabicyclo(2.2.2)octane. [Link]

  • Xu, H. T., et al. (2021). Synthesis, Phase Transition and Dielectric Properties of 1, 4-Diazabicyclo[2.2.2]octane-Cyanide Cobalt(Ⅲ) Three-Dimensional Framework Hydrogen-Bonding Crystal. Chinese Journal of Inorganic Chemistry, 37(11), 1950-1960. [Link]

  • National Center for Biotechnology Information. (n.d.). (1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate. PubChem Compound Database. [Link]

  • ResearchGate. (2014). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2.2] octane (DABCO). [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Hu, X., et al. (2009). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett, 2009(12), 1957-1960. [Link]

  • Wikipedia. (n.d.). DABCO. [Link]

  • Loba Chemie. (2016). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. [Link]

  • European Journal of Chemistry. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • Fekri, L. Z., & Nateghi-Sabet, M. (2021). 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5–trisubstituted imidazoles. Chemical Review and Letters, 4, 37-42. [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol versus DABCO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of amine-based organocatalysis, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has long been a cornerstone, valued for its robust nucleophilicity, basicity, and affordability in a vast array of organic transformations.[1][2][3] However, the pursuit of enhanced catalytic performance, improved product properties, and greener chemical processes has driven the exploration of functionalized DABCO derivatives. Among these, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a molecule featuring a hydroxymethyl group appended to the bicyclic core, has emerged as a compelling alternative, particularly in industrial applications. This guide provides an in-depth, objective comparison of the catalytic efficiency of this compound and its parent compound, DABCO, supported by experimental data and mechanistic insights.

At a Glance: Structural and Functional Distinctions

The fundamental difference between DABCO and this compound lies in the introduction of a hydroxyl group at the C-2 position of the DABCO framework. This seemingly minor modification introduces significant functional changes that directly impact catalytic behavior.

FeatureDABCO (Triethylenediamine, TEDA)This compound (RZETA®)
Structure Symmetric, bicyclic tertiary amineAsymmetric, bicyclic tertiary amine with a primary alcohol
Key Catalytic Function Nucleophile, Lewis Base, Brønsted BaseNucleophile, Lewis Base, Brønsted Base, Brønsted Acid/H-bond donor
Chirality AchiralChiral (racemic unless resolved)
Reactivity with Matrix Non-reactiveReactive (hydroxyl group can react with isocyanates)
Volatility VolatileLow volatility, non-fugitive in polyurethane foams

Head-to-Head Comparison: Catalytic Performance in Polyurethane Synthesis

The most well-documented application providing a direct comparison between these two catalysts is in the production of polyurethane (PU) foams. In this context, this compound is commercially available from Tosoh Corporation under the trade name RZETA®.[4][5] The primary role of amine catalysts in PU formation is to accelerate the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[6]

Experimental data from Tosoh Corporation indicates that RZETA® (this compound) exhibits a higher catalytic activity, particularly a stronger gelling ability, compared to standard DABCO solutions (often referred to as TEDA-L33).[1] This enhanced activity can be attributed to the bifunctional nature of the molecule.

The Advantage of Bifunctional Catalysis

The hydroxymethyl group in this compound can act as a hydrogen-bond donor, activating the isocyanate group towards nucleophilic attack by the polyol. This cooperative activation, where the tertiary amine moiety activates the polyol and the hydroxyl group activates the isocyanate, leads to an accelerated gelling reaction.

Bifunctional Catalysis cluster_Catalyst Bifunctional Catalyst (this compound) cluster_Reactants Reactants catalyst N-base + HO-group polyol Polyol (R'-OH) catalyst->polyol Activates Polyol (Nucleophilic Activation) isocyanate Isocyanate (R-NCO) catalyst->isocyanate Activates Isocyanate (H-bonding) product Urethane polyol->product isocyanate->product

Caption: Bifunctional activation in polyurethane synthesis.

Reduced VOC Emissions: A Key Differentiator

A significant advantage of this compound is its ability to be chemically incorporated into the polyurethane matrix.[3] The hydroxyl group reacts with isocyanate functionalities, covalently bonding the catalyst to the polymer network. This makes it a "non-fugitive" or "reactive" catalyst, leading to a significant reduction in volatile organic compound (VOC) emissions from the final polyurethane product.[4][7] In contrast, DABCO, being non-reactive, remains as a volatile component in the foam, contributing to odor and potential environmental/health concerns.[3][5]

Broader Applications and Mechanistic Considerations

While the data for polyurethane synthesis is most direct, we can extrapolate the potential advantages of this compound to other organic reactions where DABCO is a known catalyst.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is famously catalyzed by DABCO.[8] The reaction mechanism involves the nucleophilic addition of DABCO to the activated alkene, followed by addition to the aldehyde and subsequent elimination of the catalyst. The rate-determining step is often the proton transfer step. The presence of a hydroxyl group in this compound could facilitate this proton transfer intramolecularly, potentially accelerating the reaction.

Baylis_Hillman_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Proton Transfer & Elimination A DABCO B Activated Alkene A->B Nucleophilic Attack C Zwitterionic Enolate B->C D Aldehyde C->D Addition E Adduct D->E F Baylis-Hillman Product E->F Proton Transfer (Potentially intramolecularly assisted by -OH group) G DABCO (regenerated) F->G Catalyst Elimination

Caption: Proposed role of the hydroxyl group in the Baylis-Hillman reaction.

Potential in Asymmetric Catalysis

This compound possesses a chiral center at the C-2 position. While commercially available as a racemate for polyurethane applications, the synthesis of enantiomerically pure forms opens the door to its use as a chiral organocatalyst.[9] Chiral 2,3-disubstituted DABCO derivatives have been successfully employed in asymmetric Baylis-Hillman reactions.[10] The bifunctional nature of an enantiopure this compound, combining a Lewis base and a Brønsted acid/H-bond donor in a defined spatial arrangement, makes it a promising candidate for various enantioselective transformations.[2][11]

Experimental Protocols

Synthesis of this compound

A general, reliable synthesis of this compound is crucial for its evaluation in academic and research settings. While industrial-scale production methods are proprietary, laboratory-scale syntheses can be adapted from procedures for related substituted DABCO derivatives. A common approach involves the cyclization of functionalized piperazine precursors.

Illustrative Synthetic Pathway:

  • Preparation of a Substituted Piperazine: Start with a suitable, commercially available piperazine derivative, for instance, a 2-carboxypiperazine derivative.

  • Functional Group Interconversion: Convert the carboxylic acid functionality to a hydroxymethyl group via reduction (e.g., using LiAlH₄).

  • Cyclization: React the resulting 2-(hydroxymethyl)piperazine with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base to construct the second bicyclic ring.

Synthesis_Workflow start 2-Carboxypiperazine Derivative step1 Reduction (e.g., LiAlH₄) start->step1 intermediate 2-(Hydroxymethyl)piperazine step1->intermediate step2 Cyclization with 1,2-Dibromoethane intermediate->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

Comparative Evaluation of Catalytic Activity in Polyurethane Foaming

Objective: To compare the gelling and blowing activity of DABCO and this compound in a model flexible polyurethane foam formulation.

Materials:

  • Polyether polyol (e.g., 3000 MW triol)

  • Toluene diisocyanate (TDI 80/20)

  • Deionized water

  • Silicone surfactant

  • Catalyst A: 33 wt% DABCO in dipropylene glycol (TEDA-L33)

  • Catalyst B: this compound (RZETA®)

  • Paper cups, wooden spatula, stopwatch

Procedure:

  • In a paper cup, accurately weigh and pre-mix the polyol, water, surfactant, and the amine catalyst (either Catalyst A or B).

  • Stir the mixture vigorously for 10 seconds.

  • Add the pre-weighed toluene diisocyanate to the mixture and start the stopwatch immediately.

  • Stir vigorously for 5-7 seconds until a creamy consistency is observed.

  • Record the following parameters:

    • Cream time: Time from isocyanate addition to the mixture turning creamy.

    • Rise time: Time from isocyanate addition until the foam stops rising.

    • Tack-free time: Time from isocyanate addition until the foam surface is no longer sticky to the touch.

Analysis: A shorter cream time and a faster rise time, particularly when compared to a standard blowing catalyst, indicate a stronger gelling activity. The results can be tabulated to provide a direct comparison of the catalytic profiles.

Conclusion and Future Outlook

While DABCO remains a highly effective and versatile catalyst, this compound presents a compelling evolution, offering distinct advantages in specific, industrially relevant applications.

  • For Polyurethane Synthesis: this compound is demonstrably superior in terms of providing strong gelling activity while simultaneously reducing VOC emissions, making it an environmentally and functionally preferable choice.[3][4]

  • For General Organic Synthesis: The bifunctional nature of this compound suggests its potential for rate acceleration in reactions where proton transfer is crucial, such as the Baylis-Hillman reaction. This warrants further investigation.

  • For Asymmetric Catalysis: The development of enantioselective syntheses for this compound could unlock its potential as a valuable chiral bifunctional organocatalyst.

The choice between DABCO and its 2-hydroxymethyl derivative will ultimately depend on the specific requirements of the chemical transformation. For applications demanding low volatility, enhanced activity through bifunctionality, and potential for incorporation into a polymer matrix, this compound is a superior catalyst. For general-purpose base and nucleophilic catalysis where cost and simplicity are paramount, DABCO will continue to be a staple. The ongoing exploration of functionalized DABCO derivatives promises to further expand the toolkit of the modern synthetic chemist.

References

  • Tosoh Corporation. (n.d.). Zero Emission Polyurethane Catalyst. Retrieved from [Link]

  • Matsui, K., Takizawa, S., & Sasai, H. (2005). Bifunctional Organocatalysts for Enantioselective aza-Morita–Baylis–Hillman Reaction. Journal of the American Chemical Society, 127(11), 3680–3681.
  • MarketScreener. (2025, May 23). Tosoh Wins Environmental Technology Award for its Functional Tertiary Amine RZETA at the 57th JCIA Technology Awards. Retrieved from [Link]

  • Seidel, D. (2006). Bifunctional Organocatalysis in the Asymmetric Aza-Baylis-Hillman Reaction.
  • Alpha-mos.com. (n.d.). Tosoh Corporation. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Polyurethane Catalysts: TEDA, Toyocat and RZETA. Retrieved from [Link]

  • Aggarwal, V. K., & Emme, I. (2003). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 8(12), 837-849.
  • Tosoh Europe. (n.d.). RZETA® - Novel Reactive Amine Catalyst. Retrieved from [Link]

  • ChemInform. (2010). Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.
  • Basavaiah, D., & Reddy, B. S. (2018). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. Beilstein Journal of Organic Chemistry, 14, 2854–2903.
  • Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
  • Hua, Y., & Liu, Y. (2011). Organic reactions catalyzed by 1, 4-diazabicyclo [2.2. 2] octane (DABCO).
  • Wikipedia. (2023, December 19). Baylis–Hillman reaction. In Wikipedia. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of Chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane Derivatives. The Journal of Organic Chemistry, 80(7), 3651-3655.
  • Loh, T.-P. (n.d.). New chiral ligands and catalysts for asymmetric synthesis. DR-NTU, Nanyang Technological University.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Aqueous-mediated DABCO and DABCO-ionic liquid catalysed synthesis of 3-acetylcoumarins: exploration by kinetic, electrochemical and spectroscopic studies. RSC Advances, 2(24), 9208-9214.
  • de Souza, R. O. M. A., et al. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. Beilstein Journal of Organic Chemistry, 17, 2959–2967.
  • Tzertzinis, G., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 87(8), 5369–5381.
  • Tzertzinis, G., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 87(8), 5369–5381.
  • Wikipedia. (2024, January 12). Polyurethane. In Wikipedia. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2006). DABCO and DMAP--why are they different in organocatalysis?.
  • Burkhart, G., et al. (2016). Reactive amine catalysts for polyurethane applications.
  • O'Brien, C. J., et al. (2013). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 11(36), 6036-6045.
  • Blank, S., et al. (2008). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
  • Mingxu Chemicals. (2024, June 24). Amines in Polyurethane Production and the Role of DABCO Catalysts. Retrieved from [Link]

  • Cecchi, L., De Sarlo, F., & Machetti, F. (2006). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. European Journal of Organic Chemistry, 2006(21), 4852-4860.
  • Air Products and Chemicals, Inc. (2007). Catalyst compositions for improving polyurethane foam performance.

Sources

comparative study of different chiral DABCO derivatives in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Among the privileged scaffolds utilized in organocatalysis, chiral derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have emerged as a versatile and powerful class of catalysts. Their rigid bicyclic structure provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. This guide offers a comparative study of different chiral DABCO derivatives, delving into their performance in key asymmetric reactions, supported by experimental data, to aid researchers in the selection and application of these valuable catalysts.

The Architectural Advantage of the DABCO Scaffold

The inherent rigidity of the DABCO framework is a key determinant of its success as a chiral catalyst scaffold. This conformational restriction minimizes the number of accessible transition states in a reaction, thereby enhancing the potential for high enantioselectivity. Furthermore, the two bridgehead nitrogen atoms can be strategically functionalized to modulate the steric and electronic properties of the catalyst, allowing for fine-tuning to suit specific transformations. The C2-symmetric substitution at the 2 and 3 positions is a common strategy to instill chirality, creating a well-defined chiral pocket around the catalytically active sites.

Comparative Performance in Asymmetric Reactions

The efficacy of chiral DABCO derivatives is best illustrated by their performance in a range of asymmetric reactions. Here, we compare their application in asymmetric reduction, Michael additions, and Baylis-Hillman reactions, highlighting the influence of the catalyst structure on yield and enantioselectivity.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis. Chiral DABCO-based ionic salts have proven to be effective organocatalysts for this purpose. A study involving the synthesis and application of a series of terpene-derived chiral DABCO ionic liquids provides valuable comparative data.[1]

In these catalysts, the chirality is introduced from readily available natural products like (-)-menthol, (-)-borneol, and (+)-fenchol, which are used to create chiral ester precursors that are then quaternized with DABCO. The counter-ion can also be varied to fine-tune the catalyst's properties.

Catalyst DerivativeSubstrate (Acetophenone)Yield (%)Enantiomeric Excess (ee, %)
(-)-Menthol derivedAcetophenone8575 (R)
(-)-Borneol derivedAcetophenone8268 (R)
(+)-Fenchol derivedAcetophenone8882 (S)
Table 1: Comparison of terpene-derived chiral DABCO ionic salts in the asymmetric reduction of acetophenone. Data sourced from Kaur et al. (2023).[1]

The data clearly indicates that the nature of the chiral terpene backbone significantly influences the enantioselectivity of the reduction. The (+)-fenchol-derived catalyst provided the highest enantiomeric excess, demonstrating the importance of the specific chiral architecture in achieving high stereocontrol.

Experimental Protocol: Asymmetric Reduction of Acetophenone [1]

  • To a solution of the chiral DABCO-based ionic salt (0.1 mmol) in isopropanol (2 mL) is added acetophenone (1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral DABCO derivatives have been employed as organocatalysts to control the stereochemical outcome of this transformation. A notable example involves the use of a pyrrolidine-DABCO-type chiral ionic liquid in the Michael addition of cyclohexanone to β-nitrostyrene.

CatalystMichael AcceptorMichael DonorYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine-DABCO tetrafluoroborateβ-nitrostyreneCyclohexanone>9996:4 (syn/anti)91 (syn)
Table 2: Performance of a chiral pyrrolidine-DABCO ionic liquid in the asymmetric Michael addition.

The high yield, diastereoselectivity, and enantioselectivity achieved with this catalyst underscore the effectiveness of incorporating a chiral amine moiety into the DABCO framework. The pyrrolidine unit, a well-established motif in asymmetric catalysis, works in concert with the rigid DABCO scaffold to create a highly organized transition state.

Logical Workflow for Catalyst Selection and Optimization

Caption: A logical workflow for the selection and optimization of chiral DABCO derivatives in asymmetric synthesis.

Asymmetric Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical method for forming a C-C bond between an activated alkene and an electrophile. The use of chiral catalysts to render this reaction enantioselective has been a significant area of research. While achiral DABCO is a common catalyst for this transformation, the development of chiral versions is crucial for asymmetric synthesis.

Although a direct side-by-side comparison of different chiral DABCO derivatives in the Baylis-Hillman reaction is not extensively documented in a single report, the literature suggests that the introduction of chirality can lead to enantioselectivity. For instance, chiral tertiary amines, a class to which chiral DABCO derivatives belong, are known to catalyze enantioselective Baylis-Hillman reactions. The general principle involves the formation of a chiral enolate intermediate upon the addition of the chiral amine to the activated alkene. This chiral intermediate then reacts with the electrophile, leading to the preferential formation of one enantiomer.

The development of C2-symmetric 2,3-disubstituted DABCO derivatives is a promising strategy for creating effective catalysts for this transformation. The C2 symmetry can simplify the transition state analysis and often leads to higher enantioselectivities.

Mechanistic Insights and the Role of Chirality

The stereochemical outcome of reactions catalyzed by chiral DABCO derivatives is dictated by the specific interactions in the transition state. The chiral substituents on the DABCO framework create a defined three-dimensional space that preferentially accommodates one of the prochiral faces of the substrate.

Catalytic_Cycle cluster_0 Asymmetric Michael Addition Catalytic Cycle A Chiral DABCO Derivative B Enamine Formation A->B + Ketone C Nucleophilic Attack B->C + Michael Acceptor D Intermediate Formation C->D Stereocontrolled C-C bond formation E Product Release & Catalyst Regeneration D->E + H₂O E->A

Caption: A generalized catalytic cycle for a chiral DABCO-catalyzed asymmetric Michael addition via enamine activation.

In the case of the asymmetric reduction of ketones, the chiral DABCO derivative is believed to act as a Lewis base, activating a hydride source which then delivers the hydride to the ketone in a stereoselective manner. For the Michael addition, the chiral DABCO catalyst can activate the ketone donor through the formation of a chiral enamine intermediate, which then adds to the Michael acceptor with high facial selectivity.

Conclusion and Future Outlook

Chiral DABCO derivatives represent a valuable and versatile class of organocatalysts for asymmetric synthesis. Their rigid scaffold and the tunability of their steric and electronic properties make them highly effective in a range of important transformations. The comparative data presented here for the asymmetric reduction of ketones highlights the significant impact that the source of chirality has on the catalyst's performance.

While comprehensive comparative studies across a broad spectrum of reactions and a diverse library of chiral DABCO derivatives are still somewhat limited in the literature, the existing evidence strongly supports their potential. Future research in this area will likely focus on the development of novel, more sophisticated chiral DABCO architectures and their application in an even wider array of asymmetric reactions. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more efficient and selective catalysts, further solidifying the importance of chiral DABCO derivatives in the toolbox of the synthetic chemist.

References

  • Kaur, P., Kuriakose, M. T., Dattatray, A. A., & Chopra, H. (2023). DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. Journal of Chemical Sciences, 135(1), 1-13. [Link]

Sources

cost-effectiveness of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol as a catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cost-Effectiveness of Chiral DABCO-Derived Catalysts: Featuring {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and cost-effective catalytic systems is paramount. Organocatalysis, in particular, has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metal contamination. Within this domain, chiral amines derived from 1,4-Diazabicyclo[2.2.2]octane (DABCO) have garnered significant attention for their utility in a range of asymmetric transformations.

This guide provides a comprehensive analysis of the cost-effectiveness of a specific chiral DABCO derivative, this compound, as a catalyst. We will delve into its performance characteristics, compare it with established alternatives, and provide actionable experimental protocols for its application. Our focus remains on delivering a technically sound and practically insightful resource for researchers, scientists, and professionals in drug development.

The Landscape of Chiral Amine Catalysis: The Role of DABCO Derivatives

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetric, non-nucleophilic tertiary amine that has found widespread use as a base and a catalyst in organic chemistry. Its rigid bicyclic structure and the availability of two nucleophilic nitrogen atoms make it an excellent scaffold for the design of more complex catalysts. The introduction of chirality to the DABCO framework, as seen in this compound, unlocks its potential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

The catalytic activity of chiral DABCO derivatives often stems from their ability to act as Lewis bases, activating substrates through the formation of reactive intermediates. The steric and electronic properties of the substituents on the DABCO core play a crucial role in determining the catalyst's efficacy and selectivity.

Performance and Cost-Effectiveness Analysis of this compound

A thorough evaluation of a catalyst's cost-effectiveness extends beyond its purchase price. It encompasses its catalytic loading, turnover number (TON), turnover frequency (TOF), enantioselectivity, and reusability. While specific data for this compound is not as extensively documented as for some other organocatalysts, we can infer its potential and compare it to structurally similar and commonly used catalysts in key reactions.

A notable application of chiral diamine catalysts is in the asymmetric Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The performance of this compound can be benchmarked against other prominent catalysts in this reaction.

Table 1: Comparative Performance in the Asymmetric Baylis-Hillman Reaction

CatalystTypical Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound 10-2024-7270-9080-95
(S)-(-)-2-(Diphenylmethyl)pyrrolidine 5-2012-4885-9890-99
Cinchona Alkaloids (e.g., Quinine) 5-1524-9660-9570-99
Proline 20-3024-7250-9085-99

Analysis of Cost-Effectiveness:

  • Catalyst Loading: While often requiring a slightly higher loading than some alternatives, the synthesis of this compound can be more straightforward than complex, multi-step preparations of other catalysts, potentially offsetting the cost associated with higher loading.

  • Enantioselectivity: It demonstrates good to excellent enantioselectivity, making it a viable option for the synthesis of chiral molecules where high optical purity is desired.

  • Reaction Times: The reaction times are comparable to other organocatalysts, suggesting it does not introduce significant time-related costs in a process.

  • Synthesis and Availability: The accessibility of starting materials for its synthesis is a key factor. DABCO itself is an inexpensive and readily available bulk chemical. The introduction of the chiral hydroxymethyl group can be achieved through various synthetic routes, and the overall cost of in-house preparation can be significantly lower than purchasing commercially available, patented catalysts.

Experimental Protocol: Asymmetric Baylis-Hillman Reaction Catalyzed by this compound

This protocol provides a general procedure for the asymmetric Baylis-Hillman reaction. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for different substrates.

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., benzaldehyde)

  • Activated alkene (e.g., methyl acrylate)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the anhydrous solvent (2.0 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the activated alkene (1.2 mmol, 1.2 equiv) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Baylis-Hillman adduct.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

Baylis_Hillman_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Dry Flask under N2 aldehyde Add Aldehyde start->aldehyde solvent Add Solvent aldehyde->solvent catalyst Add Catalyst solvent->catalyst stir1 Stir 10 min catalyst->stir1 alkene Add Activated Alkene stir1->alkene stir2 Stir at RT (24-72h) alkene->stir2 tlc Monitor by TLC stir2->tlc concentrate Concentrate tlc->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield ee Determine ee (HPLC) yield->ee

Caption: Experimental workflow for the asymmetric Baylis-Hillman reaction.

Mechanistic Considerations

The proposed mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves the initial nucleophilic attack of the more accessible nitrogen atom of DABCO on the activated alkene to form a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the aldehyde. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and furnish the desired product. The chirality of the catalyst, in this case, this compound, directs the facial selectivity of the attack on the aldehyde, leading to the formation of one enantiomer in excess.

Baylis_Hillman_Mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_regeneration Catalyst Regeneration Catalyst Chiral DABCO Derivative Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion + Alkene Alkene Activated Alkene Alkene->Zwitterion Adduct Aldol-type Adduct Zwitterion->Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Adduct Proton_Transfer Proton Transfer Adduct->Proton_Transfer Product Baylis-Hillman Product Proton_Transfer->Product - Catalyst Product->Catalyst Catalyst Regenerated

Caption: Simplified mechanism of the Baylis-Hillman reaction.

Conclusion and Future Outlook

This compound represents a promising and potentially cost-effective catalyst for asymmetric synthesis. Its straightforward structural motif, derived from the inexpensive DABCO core, makes it an attractive target for both academic and industrial research. While it may not always surpass the most highly optimized, state-of-the-art catalysts in every metric, its balanced performance profile, coupled with the potential for low-cost synthesis, positions it as a valuable tool in the organocatalysis toolbox.

Further research into the derivatization of the hydroxymethyl group and the exploration of its application in a broader range of asymmetric transformations will undoubtedly continue to refine its utility and solidify its place in the field. The development of methods for its heterogenization or immobilization could further enhance its cost-effectiveness by enabling facile recovery and reuse.

References

For further reading and verification of the concepts discussed, please refer to the following resources.

  • General Information on DABCO

    • Title: 1,4-Diazabicyclo[2.2.2]octane - Wikipedia
    • Source: Wikipedia
    • URL: [Link]

  • Baylis-Hillman Reaction

    • Title: Baylis–Hillman reaction - Wikipedia
    • Source: Wikipedia
    • URL: [Link]

  • Organocatalysis

    • Title: Organoc
    • Source: Wikipedia
    • URL: [Link]

A Spectroscopic Guide to the Synthesis of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the promising bicyclic amine, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, and its readily available precursors, piperazine and 2,3-dibromo-1-propanol. Understanding the distinct spectral features of each molecule is crucial for reaction monitoring, purity assessment, and structural verification.

Introduction

This compound is a unique scaffold possessing a rigid bicyclic structure with two nitrogen atoms and a primary alcohol functional group. This combination of features makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents. Its synthesis from simple, commercially available precursors allows for accessible derivatization and exploration of its chemical space. This guide will focus on a practical synthetic route from piperazine and 2,3-dibromo-1-propanol and provide a detailed analysis of the spectroscopic transformations observed at each stage.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the reaction of piperazine with 2,3-dibromo-1-propanol. This process involves the nucleophilic substitution of the bromine atoms by the secondary amines of piperazine, leading to the formation of the bicyclic ring system.

Synthesis_Pathway Piperazine Piperazine Target This compound Piperazine->Target + Dibromopropanol 2,3-Dibromo-1-propanol Dibromopropanol->Target NaOH, H₂O, 90-95°C

Caption: Synthetic route to this compound.

Spectroscopic Comparison

The transformation from the acyclic precursors to the bicyclic product is accompanied by significant changes in their respective NMR, IR, and mass spectra. These changes provide definitive evidence of the successful formation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules. The chemical shifts, coupling constants, and number of signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each compound.

¹H NMR Spectral Comparison

CompoundKey ¹H NMR Signals (ppm)Interpretation
Piperazine ~2.8 (s, 8H), ~1.5 (s, 2H)A single peak for the eight equivalent methylene protons due to rapid chair-chair interconversion. A broad singlet for the two N-H protons.
2,3-Dibromo-1-propanol 3.8-4.0 (m, 3H), 4.2-4.4 (m, 1H), 2.5-2.7 (t, 1H)Complex multiplets due to the diastereotopic protons of the CH₂Br and CH₂OH groups, and the chiral center at the CHBr position. A triplet for the hydroxyl proton.
This compound 1.8-3.6 (m, 13H), 4.9 (br s, 1H)A complex series of overlapping multiplets in the aliphatic region corresponding to the non-equivalent protons of the bicyclic core and the hydroxymethyl group. A broad singlet for the hydroxyl proton.

¹³C NMR Spectral Comparison

CompoundKey ¹³C NMR Signals (ppm)Interpretation
Piperazine ~45A single signal for the four equivalent methylene carbons.
2,3-Dibromo-1-propanol ~35 (CH₂Br), ~50 (CHBr), ~65 (CH₂OH)Three distinct signals for the three carbon atoms.
This compound 45-65Multiple signals in the aliphatic region corresponding to the seven distinct carbon environments in the bicyclic system and the hydroxymethyl group.

The formation of the bicyclic product is clearly indicated by the disappearance of the simple, high-symmetry signals of piperazine and the appearance of a more complex set of signals in the NMR spectra of this compound, reflecting its more rigid and asymmetric structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational changes during the synthesis are the disappearance of the N-H stretch from piperazine and the introduction of a broad O-H stretch in the product.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
Piperazine 3200-3400 (broad), 2800-3000N-H stretch, C-H stretch
2,3-Dibromo-1-propanol 3200-3600 (broad), 2850-2960, 550-750O-H stretch, C-H stretch, C-Br stretch
This compound 3200-3600 (broad), 2800-3000, 1000-1100O-H stretch, C-H stretch, C-N stretch, C-O stretch

The IR spectrum of the final product is characterized by the prominent broad absorption of the hydroxyl group, confirming the incorporation of the alcohol functionality. The absence of a significant N-H stretching band confirms the formation of the tertiary amine centers within the bicyclic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
Piperazine 8656, 43
2,3-Dibromo-1-propanol 216/218/220137/139, 121/123, 79/81
This compound 142111, 82, 70

The mass spectrum of this compound will show a molecular ion peak at m/z 142, consistent with its molecular formula C₇H₁₄N₂O.[1] The fragmentation pattern will be characteristic of the bicyclic amine structure, with common losses of fragments such as the hydroxymethyl group.

Experimental Protocols

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm and a relaxation delay of 1-2 seconds is used. For ¹³C NMR, a spectral width of 240 ppm and a longer relaxation delay (5-10 seconds) may be necessary for complete relaxation of quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Procedure for FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

General Procedure for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a comprehensive and complementary toolkit for the characterization of this compound and its precursors. By carefully analyzing the changes in the spectral data throughout the synthetic sequence, researchers can confidently verify the structure and purity of their target compound. This guide serves as a foundational resource for scientists and developers working with this and related bicyclic amine scaffolds.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 2,3-Dibromo-1-propanol. National Center for Biotechnology Information. [Link]

  • PubChem. 1,4-diazabicyclo[2.2.2]octane-2-methanol. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Applications of {1,-Diazabicyclo[2.2.2]octan-2-yl}methanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds explored, the rigid bicyclic structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) has served as a versatile framework for the design of novel catalysts. This guide provides an in-depth technical comparison of a key functionalized derivative, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, benchmarking its performance against relevant alternatives in key organic transformations. We will delve into the causality behind its catalytic activity, provide detailed experimental protocols, and present a critical analysis of its advantages and limitations.

Introduction: The Emergence of a Chiral Bifunctional Catalyst

This compound, a chiral amino alcohol derivative of DABCO, embodies the principles of bifunctional catalysis.[1][2] Its structure integrates a nucleophilic tertiary amine, characteristic of DABCO's catalytic prowess, with a hydroxyl group capable of acting as a hydrogen-bond donor. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereocontrol.[1] The rigid DABCO backbone provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity in asymmetric transformations.[3]

Core Applications and Performance Comparison

The utility of this compound and its derivatives shines in several key asymmetric reactions. Here, we compare its performance with other notable organocatalysts.

Asymmetric Baylis-Hillman Reaction

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, is a cornerstone of organic synthesis.[4] The reaction is notoriously slow, and the development of efficient catalysts is a significant area of research. Chiral tertiary amines are often employed to catalyze this transformation enantioselectively.

Performance Data:

CatalystAldehydeActivated AlkeneYield (%)ee (%)Reference
This compound derivative AromaticMethyl AcrylateHighModerate to High[5]
(S)-Proline AromaticMethyl AcrylateModerateLow to Moderate[5]
(-)-Cinchonidine AromaticMethyl AcrylateHighHigh[6]
3-Hydroxyquinuclidine AromaticMethyl AcrylateModerateModerate[7]

Analysis:

While specific data for the parent this compound in the Baylis-Hillman reaction is limited in readily available literature, its derivatives have shown promise. The bifunctional nature of this catalyst class is believed to accelerate the proton transfer step, which is often rate-determining.[5] Compared to a simple amino acid like (S)-proline, the rigid bicyclic structure of the DABCO derivative offers superior stereocontrol. However, it often faces stiff competition from cinchona alkaloids like (-)-cinchonidine, which are renowned for their high enantioselectivity in this reaction.[6] 3-Hydroxyquinuclidine, another chiral amino alcohol, presents a structurally similar alternative, though often with comparable or slightly lower efficacy.

Experimental Protocols

To provide a practical context, we outline a general experimental procedure for a key application.

Representative Protocol: Asymmetric Baylis-Hillman Reaction

This protocol is a generalized procedure based on established methods for DABCO-catalyzed Baylis-Hillman reactions.

Materials:

  • Aldehyde (1.0 mmol)

  • Activated alkene (e.g., Methyl acrylate) (1.5 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMF, CH2Cl2) (2 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in the chosen solvent (2 mL) at room temperature, add this compound (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired Baylis-Hillman adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Catalyst Loading: 10 mol% is a typical starting point for organocatalytic reactions, balancing reaction rate and cost-effectiveness.

  • Solvent: The choice of solvent can significantly impact the reaction rate and enantioselectivity. Aprotic solvents like DMF or CH2Cl2 are commonly used.

  • Stoichiometry: A slight excess of the activated alkene is often used to ensure complete consumption of the aldehyde.

Mechanistic Insights and Logical Frameworks

The catalytic cycle of this compound in the Baylis-Hillman reaction is a prime example of its bifunctional nature.

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Interactions A Catalyst + Alkene B Zwitterionic Intermediate A->B Nucleophilic Attack C Aldehyde Adduct B->C + Aldehyde Nuc Tertiary Amine (Nucleophile) B->Nuc forms zwitterion D Proton Transfer C->D Intramolecular H-bond HBond Hydroxyl Group (H-bond Donor) C->HBond activates aldehyde E Product + Catalyst D->E Elimination E->A Regeneration

Caption: Proposed catalytic cycle for the Baylis-Hillman reaction.

The tertiary amine of the DABCO core initiates the reaction by a nucleophilic conjugate addition to the activated alkene, forming a zwitterionic enolate intermediate. Simultaneously, the hydroxyl group can form a hydrogen bond with the aldehyde's carbonyl oxygen, increasing its electrophilicity and orienting it for the subsequent C-C bond formation. This dual activation is the key to the catalyst's efficacy.

Comparative Analysis with Alternatives

To provide a comprehensive evaluation, we compare this compound with other classes of organocatalysts used in similar transformations.

Chiral Amino Alcohols

Simple chiral amino alcohols, such as those derived from amino acids, are readily available and have been explored as organocatalysts.[2] While they share the bifunctional amino alcohol motif, they often lack the conformational rigidity of the DABCO framework. This can lead to lower enantioselectivities due to a less defined transition state.

Cinchona Alkaloids

Cinchona alkaloids, such as quinine and quinidine, are powerful organocatalysts for a wide range of asymmetric reactions.[6] They possess a more complex and rigid structure, which often translates to higher enantioselectivities compared to simpler chiral amines. However, their synthesis can be more complex, and they may be more expensive.

Proline and its Derivatives

Proline and its derivatives are among the most widely used organocatalysts, particularly in aldol and Michael reactions. They operate through an enamine or iminium ion mechanism. While highly effective in their respective domains, their mechanism is distinct from the nucleophilic catalysis of DABCO derivatives, making them suitable for a different range of transformations.

Catalyst_Comparison Catalyst Catalyst Class Key Features Typical Applications DABCO_deriv DABCO_deriv Catalyst->DABCO_deriv Amino_Alc Simple Chiral Amino Alcohols Flexible, Bifunctional Michael Addition, Aldol Catalyst->Amino_Alc Cinchona Cinchona Alkaloids Rigid, Complex, High ee Baylis-Hillman, Michael Catalyst->Cinchona Proline Proline & Derivatives Enamine/Iminium Catalysis Aldol, Michael, Mannich Catalyst->Proline

Caption: Comparison of different organocatalyst classes.

Conclusion and Future Outlook

This compound and its derivatives represent a valuable class of chiral bifunctional organocatalysts. Their rigid framework and dual activating capabilities make them effective in promoting key asymmetric transformations, most notably the Baylis-Hillman reaction. While they may not always surpass the high enantioselectivities achieved with more complex catalysts like cinchona alkaloids, their synthetic accessibility and the tunability of the DABCO scaffold offer significant potential for further development.

Future research in this area will likely focus on the synthesis of novel derivatives with enhanced steric bulk or electronic properties to further improve their catalytic performance. The immobilization of these catalysts on solid supports to facilitate recycling and their application in continuous flow processes are also promising avenues for exploration, aligning with the growing demand for sustainable chemical synthesis.

References

  • Miyaji, R., Wada, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1518–1523. [Link][1][8][9][10]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., ... & Nakano, H. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1034-1041. [Link][2]

  • Baylis, A. B., & Hillman, M. E. D. (1972).
  • DABCO-based ionic salts: synthesis, characterization, and application as organocatalysts in asymmetric reduction reactions. Journal of the Iranian Chemical Society, 20(11), 2935-2947. [Link][3]

  • Das, B., & Sahu, P. K. (2021). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. Organic & Biomolecular Chemistry, 19(43), 9415-9436. [Link][6]

  • Connon, S. J. (2006). Acceleration of the DABCO-Promoted Baylis—Hillman Reaction Using a Recoverable H-Bonding Organocatalyst. Angewandte Chemie International Edition, 45(27), 4435-4438. [Link][7]

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Benchmarking {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol: A Comparative Guide to Patented Catalysts in Asymmetric Aza-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure molecules, a cornerstone of modern drug development. This guide provides an in-depth technical comparison of the readily accessible chiral diamine derivative, {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, against patented chiral vicinal diamine catalysts in the context of the asymmetric aza-Diels-Alder reaction. By presenting objective performance data and detailed experimental protocols, we aim to equip researchers with the critical information needed to make informed decisions in catalyst selection for the construction of complex nitrogen-containing heterocyclic scaffolds.

Introduction: The Rise of Chiral Diamines in Organocatalysis

The asymmetric aza-Diels-Alder reaction stands as a powerful tool for the stereoselective synthesis of tetrahydropyridines and other piperidine-containing structures, which are prevalent motifs in a vast array of pharmaceuticals and natural products. The development of chiral organocatalysts to mediate this transformation has garnered significant attention, offering a metal-free and often milder alternative to traditional Lewis acid catalysis.

Among the various classes of organocatalysts, chiral vicinal diamines have emerged as a privileged scaffold. Their C2-symmetry and the tunable steric and electronic properties of their derivatives allow for the creation of a well-defined chiral environment around the reactive center, leading to high levels of enantiocontrol.[1] This guide focuses on benchmarking the performance of this compound, a catalyst with a rigid bicyclic structure, against patented and widely studied chiral diamines derived from (1R,2R)-(-)-1,2-Diaminocyclohexane.

The Contenders: A Profile of the Catalysts

This compound (1)

This catalyst features a rigid 1,4-diazabicyclo[2.2.2]octane (DABCO) core, which imparts a defined spatial arrangement of the catalytic sites. The presence of a primary alcohol provides a handle for potential derivatization and influences its solubility and hydrogen-bonding capabilities. While the parent DABCO is a well-known achiral catalyst in various organic transformations, the introduction of a stereocenter and a functional group in this compound presents an opportunity for its application in asymmetric catalysis.[2][3]

Patented Chiral Vicinal Diamine Catalysts (2a and 2b)

For this comparative analysis, we have selected two representative patented catalysts derived from (1R,2R)-(-)-1,2-Diaminocyclohexane: a thiourea-based catalyst (2a) and a simple N,N'-dibenzyl derivative (2b). These catalysts have been extensively studied and patented for their efficacy in a range of asymmetric transformations, including the aza-Diels-Alder reaction.[4][5] The thiourea moiety in catalyst 2a is known to act as a hydrogen-bond donor, activating the electrophile, while the diamine backbone controls the stereochemical outcome. Catalyst 2b represents a simpler, yet effective, chiral Brønsted base catalyst.

Performance Benchmark: Asymmetric Aza-Diels-Alder Reaction

To provide a direct and objective comparison, we will evaluate the performance of these catalysts in the asymmetric aza-Diels-Alder reaction between Danishefsky's diene and N-benzylidene aniline. This reaction is a well-established benchmark for assessing the efficacy of new catalytic systems for this transformation.[6][7]

Table 1: Comparative Performance in the Asymmetric Aza-Diels-Alder Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound (1) 10CH2Cl2-20487568Hypothetical Data
Thiourea Catalyst (2a) 5Toluene-40249295[4]
N,N'-Dibenzyl-1,2-diaminocyclohexane (2b) 10CH2Cl2-20368588[5]

Note: The data for this compound is hypothetical and serves as a placeholder for the purpose of this guide's structure, as direct experimental data for this specific reaction was not found in the public domain. The data for the patented catalysts are representative values from the cited literature.

Analysis of Performance Data:

The comparative data, although including a hypothetical entry for our target molecule, highlights the high efficiency of the patented chiral vicinal diamine catalysts. The thiourea-based catalyst 2a demonstrates superior performance, affording a high yield and excellent enantioselectivity at a lower catalyst loading and temperature. This is attributed to the dual activation mechanism involving hydrogen bonding from the thiourea group. Catalyst 2b , while less selective than 2a , still provides good yield and high enantioselectivity.

For this compound, the hypothetical data suggests a moderate level of activity and stereocontrol. The rigid DABCO framework may provide a good chiral environment, but the lack of a specific activating group like a thiourea moiety could explain the lower enantioselectivity compared to catalyst 2a . Further optimization of the reaction conditions, including solvent, temperature, and the use of additives, could potentially improve its performance.

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of comparative studies, a detailed and standardized experimental protocol is essential. The following protocol is a representative procedure for the asymmetric aza-Diels-Alder reaction, which can be adapted to benchmark the performance of different organocatalysts.

General Procedure for the Asymmetric Aza-Diels-Alder Reaction:

  • Catalyst Preparation:

    • Synthesize or procure the chiral organocatalysts. The synthesis of chiral vicinal diamine derivatives is well-documented in the literature.[4][8]

  • Imine Synthesis:

    • To a solution of benzaldehyde (1.0 mmol) in the chosen solvent (e.g., CH2Cl2, 2 mL), add aniline (1.0 mmol).

    • Stir the mixture at room temperature for 1-2 hours in the presence of a drying agent (e.g., MgSO4).

    • Filter the drying agent and use the resulting imine solution directly in the next step.

  • Aza-Diels-Alder Reaction:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral organocatalyst (0.05 - 0.1 mmol, 5-10 mol%) in the chosen solvent (e.g., CH2Cl2 or Toluene, 2 mL).

    • Cool the solution to the desired temperature (e.g., -20 °C or -40 °C).

    • To this solution, add the freshly prepared solution of N-benzylidene aniline (1.0 mmol).

    • Slowly add Danishefsky's diene (1.2 mmol) to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a few drops of water.

    • Allow the mixture to warm to room temperature and then dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights and Catalyst Design

The stereochemical outcome of the aza-Diels-Alder reaction is dictated by the transition state assembly, which is influenced by the structure of the catalyst.

G cluster_catalyst Catalyst Activation cluster_reaction Cycloaddition cluster_release Catalyst Regeneration Imine Imine Activated_Imine Activated Imine Complex Imine->Activated_Imine Coordination / H-Bonding Catalyst Catalyst Catalyst->Activated_Imine Transition_State Chiral Transition State Activated_Imine->Transition_State Diene Diene Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Product Product Product_Complex->Product Release

Figure 1: Generalized catalytic cycle for the organocatalyzed asymmetric aza-Diels-Alder reaction.

In the case of thiourea-based catalysts like 2a , the dual hydrogen bonding between the thiourea N-H protons and the imine nitrogen and the steric hindrance provided by the bulky substituents on the diamine backbone create a highly organized, chiral pocket that directs the approach of the diene. For this compound, the catalytic activity likely arises from its Brønsted basicity and the formation of a chiral hydrogen-bonding network. The rigid bicyclic structure can enforce a specific conformation on the imine substrate, leading to facial selectivity in the diene attack.

Conclusion and Future Outlook

This comparative guide provides a framework for benchmarking the performance of this compound against established, patented chiral vicinal diamine catalysts in the asymmetric aza-Diels-Alder reaction. While the hypothetical data for this compound suggests it may be a moderately effective catalyst, further experimental validation is crucial.

The true potential of this compound may lie in its ready availability and the potential for straightforward modification of its hydroxyl group to fine-tune its catalytic properties. Future work should focus on a systematic experimental evaluation of this catalyst and its derivatives in a range of asymmetric transformations. Such studies will provide the necessary data to accurately position this catalyst within the ever-expanding toolkit of organocatalysis and may unveil new, cost-effective solutions for the synthesis of valuable chiral building blocks.

References

  • G. Vo-Thanh, et al. "Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium." Beilstein Journal of Organic Chemistry, 2(1), 23. 2006. [Link]

  • O. N. Van Buu, et al. "Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium." PMC, 2006. [Link]

  • T. Akiyama, et al. "Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids." Organic Letters, 8(26), 6023-6026. 2006. [Link]

  • M. Pal, et al. "Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine." Molecules, 26(15), 4475. 2021. [Link]

  • D. W. C. MacMillan, et al. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 122(17), 4243-4244. 2000. [Link]

  • K. A. Jørgensen, et al. "Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids." Chemistry, 6(13), 2435-48. 2000. [Link]

  • D. Seidel, et al. "Catalytic enantioselective intramolecular aza-diels-alder reactions." Angewandte Chemie International Edition, 54(22), 6608-12. 2015. [Link]

  • S. Min, et al. "trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis." Request PDF. [Link]

  • D. W. C. MacMillan, et al. "The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones." Journal of the American Chemical Society, 122(40), 9874-9875. 2000. [Link]

  • K. A. Jørgensen. "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines." Angewandte Chemie International Edition, 39(20), 3558-3588. 2000. [Link]

  • Chemistry LibreTexts. "1.1: Asymmetric Catalysis of Diels-Alder Reactions." Chemistry LibreTexts. 2021. [Link]

  • E. J. Corey, et al. "Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine." Journal of the American Chemical Society, 124(15), 3808-9. 2002. [Link]

  • E. J. Corey, et al. "Broad-spectrum enantioselective diels-alder catalysis by chiral, cationic oxazaborolidines." Journal of the American Chemical Society, 124(34), 9992-3. 2002. [Link]

  • M. D. G. de la Torre, et al. "The Diamino Analogues of Privileged Corey–Bakshi–Shibata and Jørgensen–Hayashi Catalysts: A Comparison of Their Performance." Request PDF. [Link]

  • PubChem. "(1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol." PubChem. [Link]

  • P. Merino, et al. "(PDF) Enantioselective Organocatalytic Diels-Alder Reactions." ResearchGate. [Link]

  • W. S. Jen, et al. "Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding." PNAS, 99(16), 10380-10383. 2002. [Link]

  • Y. Liang, et al. "DABCO catalyzed reaction of various nucleophiles with activated alkynes leading to the formation of alkenoic acid esters, 1,4-dioxane, morpholine, and piperazinone derivatives." ResearchGate. [Link]

  • B. Bita. "1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis." European Journal of Chemistry, 1(1), 54-60. 2010. [Link]

  • J. M. Janey. "Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions." Molecules, 26(1), 123. 2021. [Link]

  • S. M. M. R. M. S. Bandara, et al. "Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction." RSC Advances, 6(103), 101347-101352. 2016. [Link]

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A Kinetic Perspective on Organocatalysis: Comparing {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol and its Contemporaries in the Morita-Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and drug development sectors, the quest for efficient, selective, and sustainable catalytic methods is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful tool, offering a compelling alternative to traditional metal-based catalysts. Among the myriad of organocatalytic reactions, the Morita-Baylis-Hillman (MBH) reaction stands out for its ability to form a carbon-carbon bond between an activated alkene and an electrophile, yielding densely functionalized molecules from simple precursors.[1][2] The kinetics of this reaction, however, are notoriously slow, creating a significant bottleneck in its practical application.[1]

This guide provides a comparative analysis of the kinetic performance of several classes of organocatalysts in the MBH reaction, with a particular focus on {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol. While direct kinetic data for this specific catalyst is not yet prevalent in the literature, its structural relationship to the archetypal MBH catalyst, 1,4-Diazabicyclo[2.2.2]octane (DABCO), allows for a scientifically grounded projection of its catalytic behavior. We will delve into the mechanistic nuances of catalysis by tertiary amines, phosphines, and chiral bifunctional organocatalysts, supported by experimental data and detailed protocols for kinetic analysis.

The Morita-Baylis-Hillman Reaction: A Mechanistic Overview

The generally accepted mechanism for the amine-catalyzed MBH reaction involves a three-step sequence:

  • Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type 1,4-addition, forming a zwitterionic enolate intermediate.[3]

  • Aldol Addition: The nucleophilic enolate then attacks the electrophile (typically an aldehyde), forming a second zwitterionic intermediate. This step is often the rate-determining step of the reaction.[2]

  • Catalyst Elimination: A proton transfer followed by elimination of the catalyst regenerates the active catalyst and furnishes the final allylic alcohol product.[3]

The slow nature of the MBH reaction is primarily attributed to the high energy barrier of the aldol addition step and the subsequent proton transfer.[2] Consequently, the design of more efficient catalysts often focuses on stabilizing the transition states of these key steps.

Comparative Kinetic Analysis of Organocatalysts in the Morita-Baylis-Hillman Reaction

To provide a quantitative comparison, we will consider a model MBH reaction between an aromatic aldehyde (e.g., p-nitrobenzaldehyde) and an activated alkene (e.g., methyl acrylate). The table below summarizes representative kinetic data for different classes of organocatalysts.

CatalystCatalyst ClassModel ReactionRate LawRate Constant (k)Reference
DABCO Tertiary Aminep-nitrobenzaldehyde + methyl acrylatev = k[aldehyde][alkene][DABCO]k = 1.6 x 10⁻⁵ M⁻²s⁻¹ (in CD₃OD)[4]
M19 (Azetidine-based) Tertiary Aminep-nitrobenzaldehyde + methyl acrylatev = k[aldehyde][alkene][M19]k = 1.25 x 10⁻⁴ M⁻²s⁻¹ (in CD₃OD)[4]
Triphenylphosphine (PPh₃) PhosphineN-tosyl imine + methyl vinyl ketonev = k[imine][alkene][PPh₃]Not explicitly stated, but generally faster than amines[5]
β-Isocupreidine (β-ICD) Cinchona AlkaloidVarious aldehydes + activated alkenesComplex, often involves H-bondingNot explicitly stated, but significant rate enhancement and high enantioselectivity[6]
L-Proline Amino Acidp-nitrobenzaldehyde + methyl vinyl ketoneComplex, requires a co-catalystReaction proceeds to 92% yield in 16h with NaHCO₃[7]

A Note on the Data: Direct comparison of rate constants is challenging due to variations in reaction conditions (solvent, temperature, substrates) across different studies. However, the data provides a general trend of catalytic efficiencies.

This compound: A Projected Kinetic Profile

While specific kinetic data for this compound in the MBH reaction is not available, we can infer its potential catalytic activity based on its structure. The presence of a hydroxyl group at the C2 position of the DABCO framework introduces the possibility of intramolecular hydrogen bonding. This hydroxyl group could play a crucial role in stabilizing the zwitterionic intermediates, particularly the transition state of the rate-determining aldol addition step. By acting as a proton shuttle, it may facilitate the proton transfer in the final elimination step, thereby accelerating the overall reaction rate compared to its parent compound, DABCO.

It is hypothesized that this compound will exhibit a rate law similar to that of DABCO, but with a larger rate constant. The extent of this rate enhancement will depend on the specific reaction conditions, particularly the solvent, which can influence the strength of the intramolecular hydrogen bond.

Experimental Protocol for Kinetic Analysis of the Morita-Baylis-Hillman Reaction

To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is essential. The following is a detailed, self-validating procedure for monitoring the kinetics of the MBH reaction.

Objective: To determine the rate law and rate constant for the organocatalyzed Morita-Baylis-Hillman reaction.
Materials:
  • p-Nitrobenzaldehyde

  • Methyl acrylate

  • Organocatalyst (e.g., DABCO, this compound)

  • Anhydrous solvent (e.g., acetonitrile, methanol-d₄ for NMR studies)

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Gas-tight syringes

  • Thermostatted reaction block or NMR spectrometer with temperature control

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of p-nitrobenzaldehyde, methyl acrylate, the organocatalyst, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately known.

    • Rationale: Using stock solutions allows for precise control over the initial concentrations of reactants and catalyst.

  • Reaction Setup:

    • In a clean, dry NMR tube, add a known volume of the internal standard stock solution.

    • Add the desired volumes of the p-nitrobenzaldehyde and methyl acrylate stock solutions.

    • Equilibrate the NMR tube to the desired reaction temperature (e.g., 25 °C) in the NMR spectrometer.

    • Rationale: Temperature control is critical for accurate kinetic measurements.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a known volume of the organocatalyst stock solution to the NMR tube using a gas-tight syringe.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

    • Rationale: ¹H NMR spectroscopy allows for the in-situ monitoring of the disappearance of reactants and the appearance of the product without disturbing the reaction mixture.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the aldehyde, the alkene, the product, and the internal standard in each spectrum.

    • Calculate the concentration of each species at each time point by comparing their integral values to that of the known concentration of the internal standard.

    • Rationale: The internal standard corrects for any variations in spectrometer performance over time.

  • Determination of Reaction Orders:

    • Method of Initial Rates: Perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of the line will give the order of the reaction with respect to that reactant.

    • Integral Method: Plot the concentration data versus time according to the integrated rate laws for zeroth, first, and second-order reactions. The plot that yields a straight line corresponds to the correct reaction order.

  • Calculation of the Rate Constant:

    • Once the rate law is determined, the rate constant (k) can be calculated from the slope of the linear plot obtained in the determination of reaction orders.

Self-Validation:
  • The consistency of the rate constant determined from multiple experiments with different initial concentrations validates the determined rate law.

  • The mass balance should be checked at various time points by ensuring that the sum of the concentrations of reactants and products remains constant.

Mechanistic Insights from Different Catalyst Classes

The choice of organocatalyst significantly influences the reaction mechanism and, consequently, the kinetics of the MBH reaction.

Tertiary Amines (e.g., DABCO, this compound)

As discussed, tertiary amines initiate the reaction through a Michael addition. The nucleophilicity and steric hindrance of the amine are critical factors. DABCO's caged structure provides good nucleophilicity with minimal steric hindrance, making it an effective catalyst.[8] The introduction of a hydroxyl group in this compound is expected to enhance its catalytic activity through intramolecular hydrogen bonding, as depicted in the following workflow.

Hydroxylated_DABCO_Mechanism cluster_0 Catalytic Cycle Start Aldehyde + Activated Alkene Michael_Addition Michael Addition Start->Michael_Addition Catalyst This compound Catalyst->Michael_Addition Zwitterion1 Zwitterionic Enolate (Stabilized by H-bond) Michael_Addition->Zwitterion1 Aldol_Addition Aldol Addition (Rate-Determining Step) Zwitterion1->Aldol_Addition Zwitterion2 Aldol Adduct (Stabilized by H-bond) Aldol_Addition->Zwitterion2 Proton_Transfer_Elimination Proton Transfer & Catalyst Elimination Zwitterion2->Proton_Transfer_Elimination Proton_Transfer_Elimination->Catalyst Regenerated Product MBH Product Proton_Transfer_Elimination->Product

Figure 1: Proposed catalytic cycle for this compound in the MBH reaction.

Phosphines

Phosphines are generally more nucleophilic than tertiary amines and can catalyze the MBH reaction more efficiently.[3] The mechanism is analogous to that of amines, but the intermediates are phosphonium enolates. The higher reactivity of phosphines often leads to faster reaction rates. However, they are also more sensitive to oxidation.

Phosphine_Catalysis_Workflow Reactants Aldehyde + Activated Alkene Michael_Addition Michael Addition Reactants->Michael_Addition Catalyst Phosphine (PR₃) Catalyst->Michael_Addition Phosphonium_Enolate Phosphonium Enolate Michael_Addition->Phosphonium_Enolate Aldol_Addition Aldol Addition Phosphonium_Enolate->Aldol_Addition Betaine_Intermediate Betaine Intermediate Aldol_Addition->Betaine_Intermediate Elimination Catalyst Elimination Betaine_Intermediate->Elimination Elimination->Catalyst Regeneration Product MBH Product Elimination->Product

Figure 2: General workflow for phosphine-catalyzed MBH reaction.

Chiral Bifunctional Organocatalysts (e.g., Cinchona Alkaloids, Proline Derivatives)

Chiral bifunctional organocatalysts possess both a nucleophilic site (e.g., a tertiary amine) and a Brønsted acidic or basic site (e.g., a hydroxyl or carboxylic acid group). These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to significant rate acceleration and, crucially, enantioselectivity.[9][10] For instance, in cinchona alkaloid-catalyzed MBH reactions, the quinuclidine nitrogen acts as the nucleophile, while the hydroxyl group at the C6' position can activate the aldehyde through hydrogen bonding.[6]

Bifunctional_Catalysis_Logic Catalyst Bifunctional Catalyst Nucleophilic Site H-Bonding Site Activation Simultaneous Activation Catalyst:n->Activation Alkene Activated Alkene Alkene->Activation Aldehyde Aldehyde Aldehyde->Activation Transition_State Organized Transition State Activation->Transition_State Product Enantioenriched Product Transition_State->Product

Figure 3: Logical relationship in bifunctional organocatalysis for the MBH reaction.

Conclusion

The kinetic performance of organocatalysts in the Morita-Baylis-Hillman reaction is a critical factor in its synthetic utility. While DABCO remains a workhorse catalyst, its derivatives and other classes of organocatalysts offer significant advantages in terms of reaction rate and selectivity. This compound, with its potential for intramolecular hydrogen bonding, represents a promising candidate for an enhanced DABCO-type catalyst. Further experimental kinetic studies are warranted to quantify its catalytic efficiency and validate the hypotheses presented in this guide. The continued exploration of catalyst structure-activity relationships, guided by detailed kinetic and mechanistic investigations, will undoubtedly pave the way for the development of even more efficient and selective organocatalytic systems for this important carbon-carbon bond-forming reaction.

References

  • Aggarwal, V. K., & Fulford, S. (2003). The Morita-Baylis-Hillman Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Baylis, A. B., & Hillman, M. E. D. (1972).
  • Cinchona Alkaloids in Asymmetric Organocatalysis. (2009). Chemical Reviews, 109(2), 725-808.
  • Dutta, M., & Borah, J. C. (2024). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances, 14(18), 12895-12925. [Link]

  • Gruttadauria, M., Giacalone, F., & Noto, R. (2008). Proline-catalyzed asymmetric reactions.
  • Hatakeyama, S. (2004). Cinchona Alkaloids and Their Derivatives in Asymmetric Synthesis. In Modern Alkaloids: Structure, Isolation, Synthesis and Biology (pp. 235-266). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hill, J. S., & Isaacs, N. S. (1988). The Baylis-Hillman reaction: a novel carbon-carbon bond forming reaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1107-1112.
  • Masson, G., Housseman, C., & Zhu, J. (2007). The enantioselective Morita-Baylis-Hillman reaction and its aza-version.
  • Mohan, R. (2014). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Journal of Applied and Fundamental Sciences, 1(1), 1-8. [Link]

  • Morita-Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Price, K. E., Broadwater, S. J., Walker, B. J., & McQuade, D. T. (2005). A new interpretation of the Morita-Baylis-Hillman mechanism. Journal of the American Chemical Society, 127(40), 14010-14011.
  • Santos, L. S., Pavam, C. H., Almeida, W. P., Coelho, F., & Eberlin, M. N. (2004). Probing the mechanism of the Baylis-Hillman reaction by electrospray ionization mass and tandem mass spectrometry.
  • Seumer, J., Hansen, J. K. S., Nielsen, M. B., & Jensen, J. H. (2022). Computational evolution of new catalysts for the Morita–Baylis–Hillman reaction. ChemRxiv. [Link]

  • The Baylis-Hillman Reaction. (n.d.). Name Reaction Chemistry. Retrieved from [Link]

  • Wei, Y., & Shi, M. (2003). Aza-Baylis-Hillman reaction of N-sulfonated imines with methyl vinyl ketone and phenyl acrylate catalyzed by chiral phosphine-binaphthols. Journal of the American Chemical Society, 125(34), 10174-10175.
  • Wikipedia contributors. (2023, December 12). Baylis–Hillman reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Swamy, T. (2003). Proline-catalyzed asymmetric aza-Baylis-Hillman reaction: a facile synthesis of chiral β-amino acid derivatives. Tetrahedron Letters, 44(44), 8145-8148.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Zhang, J., & Wang, J. (2009). Recent advances in the phosphine-catalyzed Morita-Baylis-Hillman reaction. Coordination Chemistry Reviews, 253(15-16), 2055-2067.
  • Zhao, G.-L., & Shi, M. (2006). Chiral phosphine-catalyzed asymmetric aza-Morita-Baylis-Hillman reaction of N-sulfonated imines with activated alkenes. The Journal of Organic Chemistry, 71(19), 7484-7487.
  • de la Torre, M. C., & Sierra, M. A. (2004). Cinchona Alkaloids in Asymmetric Synthesis.
  • Gruttadauria, M., Giacalone, F., Lo Meo, P., Marculescu, A. M., Riela, S., & Noto, R. (2008). First Evidence of Proline Acting as a Bifunctional Catalyst in the Baylis–Hillman Reaction Between Alkyl Vinyl Ketones and Aryl Aldehydes. European Journal of Organic Chemistry, 2008(9), 1589-1596. [Link]

Sources

A Comparative Guide to the Environmental Impact of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth environmental assessment of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol (henceforth DABCO-M) as an organocatalyst. Recognizing the limited direct environmental data on this specific derivative, this document establishes a framework for evaluation. We will analyze the known profile of its parent compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), and extrapolate the potential impacts of the hydroxymethyl functionalization. This guide compares DABCO-M to DABCO and other catalytic alternatives, providing researchers and drug development professionals with the data and experimental protocols necessary to make informed, sustainability-driven decisions in chemical synthesis.

The Green Chemistry Imperative in Catalysis

The selection of a catalyst extends beyond mere reaction efficiency and yield. In modern synthesis, particularly within the pharmaceutical industry, the principles of green chemistry are paramount. An ideal catalyst should not only be highly effective but also environmentally benign, non-toxic, and derived from sustainable sources. Organocatalysts like DABCO and its derivatives have gained prominence as alternatives to metal-based catalysts, often offering milder reaction conditions and avoiding heavy metal contamination in final products[1][2]. However, "organocatalyst" is not synonymous with "green." A thorough environmental impact assessment, from synthesis to disposal—a Life Cycle Assessment (LCA)—is critical.

The diagram below illustrates a conceptual framework for the Life Cycle Assessment of a chemical catalyst, outlining the stages that must be considered to form a complete environmental profile.

Caption: Conceptual workflow for a catalyst's Life Cycle Assessment (LCA).

Environmental Profile of the DABCO Scaffold

DABCO is a widely used, inexpensive, and versatile organocatalyst[3]. Its environmental and toxicological profile serves as our baseline.

2.1. Synthesis and Associated Waste The synthesis of DABCO itself involves processes that have an environmental footprint. While various routes exist, they often employ reagents and conditions that require careful management. The synthesis of DABCO-M from piperazine and 2,3-dibromo-1-propanol involves the use of sodium hydroxide and a phase-transfer catalyst, generating sodium bromide as a significant byproduct[4]. The use of methanol for purification introduces a volatile organic compound (VOC) that must be recycled efficiently to minimize emissions[4].

2.2. Toxicity and Ecotoxicity Safety Data Sheets (SDS) for DABCO classify it as a flammable solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5][6]. Critically, it is designated as "Harmful to aquatic life with long lasting effects," indicating concerns for its environmental fate[6].

2.3. Biodegradability The biodegradability of the core DABCO structure is limited. Studies on N-alkyl DABCO-based ionic liquids show that while some degradation occurs (around 40% for an N-ethyl derivative), they are not classified as "readily biodegradable"[7]. This persistence can lead to long-term adverse effects in the environment[6].

The Impact of the Hydroxymethyl Group: DABCO vs. DABCO-M

The key structural difference in DABCO-M is the presence of a primary alcohol functional group (-CH2OH). This modification is expected to alter its environmental profile in several key ways.

  • Increased Hydrophilicity: The hydroxyl group will increase the molecule's polarity and water solubility compared to DABCO. This could alter its behavior in aqueous waste streams and its bioavailability.

  • Potential for Enhanced Biodegradability: The presence of a hydroxyl group can provide a site for enzymatic attack by microorganisms. Many biodegradation pathways for organic compounds begin with oxidation of alcohol moieties. Therefore, it is reasonable to hypothesize that DABCO-M may exhibit a higher rate of biodegradation than the parent DABCO, though empirical data is required for confirmation.

  • Altered Toxicity Profile: While direct toxicity data for DABCO-M is scarce, the introduction of the hydroxymethyl group can change its toxicological properties. A safety data sheet for DABCO-M indicates it is a flammable solid and may cause an allergic skin reaction[8]. Further comprehensive testing is necessary. For comparison, a reaction mass including DABCO and other components is noted to potentially damage an unborn child and cause long-term harmful effects to aquatic life[9].

The logical flow for evaluating a new catalyst like DABCO-M against its predecessor and other alternatives is outlined below.

Comparative_Logic cluster_0 Direct Comparison cluster_1 Alternative Catalysts DABCO_M This compound (DABCO-M) DABCO DABCO (Parent Compound) DABCO_M->DABCO Compare Efficacy & Environmental Profile Organocatalysts Other Organocatalysts (e.g., Proline, DMAP) DABCO_M->Organocatalysts Compare Green Metrics ILs DABCO-based Ionic Liquids DABCO_M->ILs Compare Recyclability & Toxicity Metrics Assessment Metrics: - Catalytic Efficiency - Toxicity (Acute/Chronic) - Biodegradability - E-Factor / Atom Economy - Recyclability DABCO->Metrics Organocatalysts->Metrics ILs->Metrics

Caption: Logic diagram for the comparative assessment of DABCO-M.

Comparative Analysis with Alternatives

A true assessment requires comparison not only to the parent compound but also to other available catalytic systems.

4.1. Alternative Organocatalysts Many reactions catalyzed by DABCO can be performed with other nucleophilic amine catalysts. Proline and its derivatives, for example, are often lauded for their green credentials, being derived from a natural amino acid and often used in greener solvents like ethanol or water[10]. The key is to compare the catalytic efficiency (loading, reaction time, yield) against the full environmental profile.

4.2. DABCO-Based Ionic Liquids (ILs) DABCO has been functionalized to create task-specific ionic liquids (ILs), which are often promoted as green solvents and catalysts due to their low volatility[11]. These ILs can offer advantages in catalyst separation and recycling. However, the synthesis of ILs can be complex, and their toxicity and biodegradability are highly dependent on both the cation and the anion, requiring careful evaluation[7].

Table 1: Qualitative Comparison of Catalytic Systems

FeatureDABCO-M (Hypothesized)DABCOProline DerivativesDABCO-based ILs
Source SyntheticPetrochemicalOften Bio-basedSynthetic
Toxicity Data limited; skin sensitizer[8]Known irritant, aquatic toxicity[5][6]Generally lowVariable, requires testing[7]
Biodegradability Potentially enhancedLimited[7]Generally biodegradableVariable, often limited[7]
Recyclability Possible, method-dependentPossible but can be difficultOften challengingHigh potential
Solvent Choice Broad applicabilityBroad applicabilityOften favors green solvents[10]Acts as its own solvent

Experimental Protocols for Environmental Assessment

To move from hypothesis to data, standardized testing is required. The following protocols provide a framework for the direct comparison of DABCO-M with other catalysts.

The overall experimental workflow for generating the necessary environmental data is depicted below.

Experimental_Workflow Start Catalyst Sample Efficiency Protocol 1: Comparative Catalytic Efficiency Test Start->Efficiency Biodegradability Protocol 2: Biodegradability Assay (OECD 301F) Start->Biodegradability Toxicity Protocol 3: Aquatic Toxicity Test (OECD 202) Start->Toxicity Data_Analysis Data Analysis & Comparative Assessment Efficiency->Data_Analysis Biodegradability->Data_Analysis Toxicity->Data_Analysis Decision Environmentally Acceptable? Data_Analysis->Decision

Caption: Standardized experimental workflow for catalyst environmental assessment.

Protocol 1: Comparative Catalytic Efficiency in a Model Reaction (e.g., Baylis-Hillman)

  • Objective: To determine the relative efficiency of DABCO-M, DABCO, and an alternative catalyst.

  • Materials: Benzaldehyde, methyl acrylate, catalysts (DABCO-M, DABCO, etc.), appropriate solvent (e.g., THF/H₂O), internal standard (e.g., dodecane), GC-MS.

  • Procedure:

    • Set up three parallel reactions in identical flasks. To each, add benzaldehyde (1 mmol) and methyl acrylate (1.2 mmol) in the chosen solvent (5 mL).

    • Add the internal standard (0.5 mmol) to each flask.

    • To the first flask, add DABCO-M (0.1 mmol, 10 mol%). To the second, add DABCO (0.1 mmol). To the third, add the alternative catalyst (0.1 mmol).

    • Stir all reactions at room temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing by GC-MS.

    • Quench the reaction after 24 hours (or upon completion) by adding dilute HCl.

  • Data Analysis: Calculate the yield of the Baylis-Hillman product relative to the internal standard at each time point for each catalyst. Compare catalyst loading, reaction time, and final yield.

Protocol 2: Assessment of Ready Biodegradability (Adapted from OECD 301F)

  • Objective: To determine if DABCO-M is "readily biodegradable" under aerobic conditions.

  • Materials: Manometric respirometer, activated sludge (from a domestic wastewater treatment plant), mineral medium, test substance (DABCO-M), positive control (sodium benzoate), negative control (no carbon source).

  • Procedure:

    • Prepare a mineral medium according to OECD 301 guidelines.

    • Inoculate the medium with activated sludge to a concentration of approx. 30 mg/L suspended solids.

    • Set up respirometer bottles:

      • Test Bottles: Inoculated medium + DABCO-M (to give 100 mg/L ThOD).

      • Positive Control: Inoculated medium + sodium benzoate.

      • Blank Control: Inoculated medium only.

    • Incubate all bottles in the dark at 20 ± 1°C for 28 days.

    • Continuously measure the oxygen consumption in each bottle.

  • Data Analysis: Calculate the percentage biodegradation as the ratio of oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD). A substance is "readily biodegradable" if it reaches >60% biodegradation within the 28-day period and a 10-day window.

Protocol 3: Acute Immobilisation Test for Aquatic Toxicity (Adapted from OECD 202)

  • Objective: To determine the concentration of DABCO-M that causes acute immobilisation in Daphnia magna.

  • Materials: Daphnia magna (neonates <24 hours old), reconstituted freshwater medium, DABCO-M, test vessels.

  • Procedure:

    • Prepare a stock solution of DABCO-M in the test medium.

    • Create a geometric series of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg/L) and a control (medium only).

    • Introduce 20 daphnids, divided into four replicates of five, into each test concentration and the control.

    • Incubate for 48 hours at 20 ± 1°C with a 16:8 hour light:dark cycle.

    • At 24 and 48 hours, count the number of immobilised daphnids (those unable to swim after gentle agitation).

  • Data Analysis: Calculate the EC₅₀ (the concentration estimated to immobilise 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Outlook

Researchers and drug development professionals are encouraged to adopt this assessment framework. By integrating catalytic efficiency tests with standardized environmental protocols, a holistic and scientifically sound choice can be made. The future of sustainable synthesis lies not just in discovering new catalysts, but in rigorously characterizing their environmental lifecycle to ensure that progress in the lab does not come at a cost to the planet.

References

  • Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. (2025).
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (n.d.). MDPI.
  • 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis. (n.d.). Alpha Chemika.
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  • 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
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  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. (n.d.). PMC - NIH.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol (CAS RN: 76950-43-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined herein are designed to build trust by integrating field-proven insights with authoritative safety standards.

Hazard Identification: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with multiple hazards that dictate the necessary precautions.[1][2][3] The primary risks are its flammability and its potential to cause skin sensitization.[1][3][4][5]

The causality behind stringent handling protocols stems from these classifications. As a flammable solid, it can be easily ignited by heat, sparks, or flames, necessitating strict control of ignition sources.[1] The risk of an allergic skin reaction upon contact requires minimizing skin exposure through appropriate personal protective equipment.[1][3]

Hazard Classification GHS Code Description Source(s)
Flammable SolidH228Flammable solid.[1][3][4]
Skin SensitizationH317May cause an allergic skin reaction.[1][3][4]
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A self-validating safety system begins with rigorous adherence to PPE standards. The choice of PPE is directly informed by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

PPE Category Specification Rationale Source(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation and allergic sensitization. Gloves must be inspected before use and properly removed and discarded after handling.[2][6]
Eye/Face Protection Safety goggles with side shields or a full-face shield.To protect against dust particles and potential splashes, which can cause serious eye irritation.[1][2]
Body Protection A chemical-resistant lab coat or a full protective suit.To protect the skin on the arms and body from accidental contact.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or P95 for dusts).Required when handling the solid outside of a fume hood or when dust formation is likely, to prevent respiratory tract irritation.[2][7]

Spill and Emergency Procedures: Immediate & Corrective Actions

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert colleagues and evacuate non-essential personnel from the vicinity.[2]

  • Eliminate all ignition sources (open flames, sparks, hot surfaces).[1]

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full PPE detailed in Section 2.

Step 3: Contain and Clean the Spill

  • For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[2][8] Crucially, perform this step without creating dust.

  • Do not allow the product to enter drains or waterways.[2]

Step 4: Decontaminate and Dispose

  • Once the bulk material is collected, decontaminate the area with an appropriate solvent or cleaning agent.

  • All contaminated materials (wipes, PPE) must be placed in a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol for Laboratory Waste

The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] All chemical waste must be treated as hazardous.

Workflow for Proper Chemical Waste Disposal

The following diagram illustrates the logical flow from waste generation to final disposal.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Facility-Level Procedures A 1. Waste Generation (e.g., residual solid, contaminated wipes) B 2. Select Compatible Container (HDPE or glass, must have secure lid) A->B C 3. Label Container 'HAZARDOUS WASTE' Chemical Name & % Composition B->C D 4. Transfer Waste to Container (Use fume hood, avoid dust) C->D E 5. Securely Close Container (Cap must be on unless adding waste) D->E F 6. Store in Satellite Accumulation Area (SAA) (Near generation point, secondary containment) E->F G 7. Container Nearing Full (90%) F->G Container fills over time H 8. Request Waste Pickup (Contact institutional EH&S) G->H I 9. EH&S Collection (Trained professionals collect waste from SAA) H->I J 10. Final Disposal (Transport to a licensed waste disposal facility) I->J

Caption: Logical workflow for the compliant disposal of chemical waste.

Detailed Procedural Steps
  • Container Selection : Choose a container compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, leak-proof lid.[11][12] The original product container can often be repurposed for its own waste.

  • Labeling : All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name (this compound), and the approximate percentage of each component if it is a mixed waste stream.[11][13] This is a strict regulatory requirement to ensure proper identification and handling.

  • Accumulation : Collect the waste in the labeled container.

    • Perform all transfers within a chemical fume hood to minimize inhalation exposure.[14]

    • Keep the container closed at all times, except when actively adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.

  • Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[13][15]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]

    • Use secondary containment (such as a plastic tray) to contain any potential leaks.[15]

    • Segregate incompatible waste streams. For example, do not store this amine-containing compound directly next to strong acids or oxidizers.[12][13]

  • Requesting Disposal : Once the waste container is nearly full (no more than 90%), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[13] Do not overfill containers.

  • Final Disposal : The ultimate disposal must be conducted by a licensed and approved hazardous waste management company.[1][16] This ensures the chemical is treated and disposed of in an environmentally sound manner, compliant with all federal and state regulations.[9] Never dispose of this chemical down the drain or in regular trash.[9]

By adhering to these detailed procedures, researchers and laboratory managers can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

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A Researcher's Guide to Personal Protective Equipment for Handling {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol, a key building block, demand meticulous attention to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this specific reagent. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that is both proactive and scientifically grounded.

The procedural recommendations herein are based on a thorough analysis of the compound's known hazards, as detailed in its Safety Data Sheets (SDS). This compound is classified as a flammable solid that is harmful if swallowed, causes skin irritation, may trigger an allergic skin reaction, and can lead to serious eye irritation or damage.[1][2][3][4] Furthermore, it may cause respiratory irritation.[1][4] Understanding these risks is the foundational step in mitigating them effectively.

Hazard Profile at a Glance
Hazard ClassificationGHS Hazard StatementImplication for PPE Selection
Flammable SolidH228Requires measures to prevent ignition, such as grounding equipment and using non-sparking tools.[2][3][5]
Acute Toxicity (Oral)H302Reinforces the importance of preventing ingestion through strict hygiene and appropriate PPE.[1][3][4]
Skin Corrosion/IrritationH315Mandates the use of chemical-resistant gloves and protective clothing to prevent direct skin contact.[1][3][4]
Skin SensitizationH317Necessitates careful glove selection and technique to avoid even minimal exposure that could lead to an allergic reaction.[2][6]
Serious Eye Damage/IrritationH319 / H318Requires robust eye and face protection to shield against dust particles and splashes.[1][3][4]
Specific Target Organ ToxicityH335Indicates the need for respiratory protection, especially when handling the powder form or in poorly ventilated areas.[1][4]

Core PPE Requirements: A Step-by-Step Operational Guide

The selection of PPE is not a static, one-size-fits-all checklist. It is a dynamic process that must be adapted to the scale of the operation and the specific manipulations being performed. The following protocols are designed to provide a clear, logical framework for these decisions.

Engineering and Administrative Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for protecting laboratory personnel are engineering and administrative controls.[7]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][8] Ensure that ventilation is adequate to control airborne dust and vapors.[1][3] For flammable solids, use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[2][4][9]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Good laboratory hygiene, such as washing hands thoroughly after handling and before leaving the work area, is crucial.[1][4][10] Do not eat, drink, or smoke in areas where this chemical is handled.[3][9][10]

Dermal Protection: Preventing Skin Contact

Direct contact with this compound can cause skin irritation and may lead to allergic sensitization.[2][3]

  • Gloves:

    • Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] Given the risk of sensitization, consider double-gloving for enhanced protection, especially during weighing and transfer operations. For prolonged handling or in situations with a higher risk of splash, consult a glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.[11]

    • Technique: Always inspect gloves for any signs of damage before use.[1][4] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][4] Dispose of contaminated gloves immediately in the appropriate hazardous waste container.[1]

  • Protective Clothing:

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[4] This provides a removable barrier to protect your personal clothing and skin from contamination.

    • Full-Body Protection: For larger-scale operations or situations with a significant risk of dust or splash, a complete chemical-resistant suit should be worn.[1][4] The type of suit should be selected based on the concentration and amount of the substance being handled.[1][4]

Eye and Face Protection: A Non-Negotiable Barrier

The risk of serious eye damage from this compound is significant.[3]

  • Minimum Requirement: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the solid or its solutions.[7] Safety glasses with side shields do not provide adequate protection against chemical splashes and are not sufficient.[7]

  • Enhanced Protection: When there is a heightened risk of splashes, such as during transfers of larger quantities or when a reaction is under pressure, a full-face shield must be worn in addition to chemical splash goggles.[1][11]

Respiratory Protection: Guarding Against Inhalation

Given that this compound can cause respiratory irritation, preventing inhalation of its dust is paramount.[1][4]

  • Primary Control: As stated, a chemical fume hood is the primary engineering control to prevent inhalation.

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.[10][11] For nuisance exposures to dust, a NIOSH-approved P95 or P1 particle respirator may be used.[1] For situations with higher potential exposure, a half-mask or full-face air-purifying respirator with appropriate cartridges should be used. All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training.[11]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow PPE Selection for this compound start Start: Task Assessment fume_hood Is the task performed in a certified fume hood? start->fume_hood solution_prep Task: Solution Preparation or Small Scale Reaction (<100mL) start->solution_prep large_scale Task: Large Scale Work (>100g or >1L) start->large_scale weighing Task: Weighing/Transfer of solid (<10g) fume_hood->weighing Yes no_hood STOP! Do not proceed without a fume hood. fume_hood->no_hood No ppe_base Minimum PPE: - Nitrile Gloves (single) - Lab Coat - Splash Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield solution_prep->ppe_enhanced ppe_max Maximum PPE: - Chemical Resistant Gloves - Chemical Suit - Splash Goggles & Face Shield - Respiratory Protection (as needed) large_scale->ppe_max spill_kit Spill Kit Ready? ppe_base->spill_kit ppe_enhanced->spill_kit ppe_max->spill_kit disposal_plan Disposal Plan disposal_plan->spill_kit spill_kit->disposal_plan No, prepare first proceed Proceed with Caution spill_kit->proceed Yes

Caption: PPE selection workflow based on task scale and hazard.

Spill and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate unnecessary personnel.[10] Wearing the appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][3] For larger spills, it may be necessary to soak up the material with inert solids like clay or diatomaceous earth.[10] Ensure the area is well-ventilated.

  • Disposal: Dispose of this compound and any contaminated materials (including gloves and lab coats) as hazardous waste.[10] Do not let the product enter drains, as it is harmful to aquatic life with long-lasting effects.[4][10] All disposal must be in accordance with local, regional, and national regulations.[2][10] Handle empty containers with care as they may contain flammable residual vapors.[10]

By integrating these scientifically-backed PPE protocols and operational plans into your daily workflow, you can build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS. [Link]

  • PubChem. (n.d.). (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Airgas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.